Migrastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-hydroxy-7-methoxy-3,5-dimethyl-14-oxo-1-oxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO7/c1-17-14-18(2)27(35-25(32)13-8-6-5-7-12-22(34-4)26(17)33)19(3)21(29)11-9-10-20-15-23(30)28-24(31)16-20/h7-8,12-14,17,19-20,22,26-27,33H,5-6,9-11,15-16H2,1-4H3,(H,28,30,31)/b12-7+,13-8+,18-14-/t17-,19-,22+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYMUMAKGYYNHV-IJMHZYIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(OC(=O)C=CCCC=CC(C1O)OC)C(C)C(=O)CCCC2CC(=O)NC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1/C=C(\[C@H](OC(=O)/C=C/CC/C=C/[C@@H]([C@H]1O)OC)[C@H](C)C(=O)CCCC2CC(=O)NC(=O)C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904046 | |
| Record name | Migrastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314245-65-3 | |
| Record name | 4-[(5S)-5-[(2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl]-4-oxohexyl]-2,6-piperidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=314245-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Migrastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314245653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Migrastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Migrastatin from Streptomyces sp.: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of migrastatin, a potent inhibitor of cancer cell migration isolated from Streptomyces sp. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product and its derivatives.
Introduction
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The process of metastasis is complex and involves the migration and invasion of cancer cells through the extracellular matrix. This compound, a 14-membered macrolide, was first isolated from the cultured broth of Streptomyces sp. MK929-43F1 as a novel inhibitor of tumor cell migration.[1][2] Subsequent studies have identified other Streptomyces species, such as Streptomyces platensis, as producers of this compound and its analogs.[3] This guide details the scientific journey from the discovery of this compound to the elucidation of its molecular target and biosynthetic pathway, providing a comprehensive resource for further research and development.
Fermentation and Isolation of this compound
The production of this compound from Streptomyces sp. involves a multi-step process of fermentation, extraction, and purification. The following protocols are based on methodologies described in the scientific literature.
Fermentation Protocol
A two-stage fermentation process is typically employed for the production of this compound.
Seed Culture:
-
Prepare a seed medium containing (per liter): 10 g glucose, 10 g soluble starch, 5 g yeast extract, 5 g peptone, and 1 g NaCl. Adjust the pH to 7.0.
-
Inoculate the seed medium with a spore suspension or a vegetative culture of Streptomyces sp.
-
Incubate the seed culture at 28°C for 2 days on a rotary shaker at 250 rpm.[4]
Production Culture:
-
Prepare a production medium with a similar composition to the seed medium.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Incubate the production culture at 28°C for 4-5 days on a rotary shaker at 250 rpm.[4] To enhance the recovery of this compound, Amberlite® XAD-16 resin can be added to the production medium to adsorb the secreted product.
Isolation and Purification Protocol
The following is a general workflow for the isolation and purification of this compound from the fermentation broth.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
-
Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and tested for their inhibitory activity on cancer cell migration.
-
Sephadex LH-20 Chromatography: Active fractions from the silica gel chromatography are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to obtain pure this compound.
Biological Activity of this compound and its Analogs
This compound and its synthetic analogs have demonstrated potent inhibitory effects on the migration and invasion of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for cell migration are often in the micromolar to nanomolar range.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound Healing | 6 µM | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxis | 2 µM | |
| This compound (purified) | EC17 (mouse esophageal cancer) | Wound Healing | 20.5 µM | |
| MGSTA-5 (Macroketone) | 4T1 (mouse mammary cancer) | Boyden Chamber | ~100 nM | |
| MGSTA-5 (Macroketone) | MDA-MB-231 (human breast cancer) | Boyden Chamber | ~350 nM | |
| MGSTA-6 | CMT-W1 (canine mammary cancer) | Trans-well Migration | 66.11 µM | |
| MGSTA-6 | CMT-W1M (canine mammary cancer) | Trans-well Migration | 54.89 µM | |
| MGSTA-6 | CMT-W2 (canine mammary cancer) | Trans-well Migration | 51.10 µM |
Mechanism of Action: Targeting the Actin-Bundling Protein Fascin
The primary molecular target of this compound and its analogs has been identified as fascin , an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-rich structures essential for cell migration.
Proposed Mechanism of this compound Action
Caption: this compound inhibits cell migration by targeting fascin.
Fascin cross-links actin filaments into tight, parallel bundles, providing the structural core of filopodia, which act as sensory and migratory organelles for the cell. By binding to one of the actin-binding sites on fascin, this compound analogs sterically hinder the interaction between fascin and actin filaments. This disruption of fascin's actin-bundling activity leads to a reduction in the formation of stable filopodia, thereby impairing the cell's ability to migrate and invade surrounding tissues.
Biosynthesis of Iso-migrastatin in Streptomyces platensis
The biosynthetic gene cluster for iso-migrastatin, a precursor to this compound, has been identified and characterized in Streptomyces platensis. The biosynthesis is governed by a single gene cluster that features an acyltransferase-less type I polyketide synthase (PKS). Iso-migrastatin is believed to be the nascent product, which then undergoes non-enzymatic rearrangements to form this compound and other related compounds like the dorrigocins.
Proposed Biosynthetic Pathway of Iso-migrastatin
Caption: The proposed biosynthetic pathway of iso-migrastatin in S. platensis.
The biosynthetic machinery involves a set of core polyketide synthase genes (mgsEFG), a discrete acyltransferase (mgsH), and several post-PKS tailoring enzymes (mgsIJK) that modify the polyketide backbone to yield the final product.
Conclusion and Future Directions
The discovery of this compound from Streptomyces sp. has opened up a new avenue for the development of anti-metastatic cancer therapies. The elucidation of its mechanism of action, targeting the key cytoskeletal protein fascin, provides a clear rationale for its potent inhibition of cell migration. Furthermore, the characterization of the iso-migrastatin biosynthetic gene cluster in Streptomyces platensis offers opportunities for biosynthetic engineering to generate novel and potentially more potent analogs. Future research in this area will likely focus on the total synthesis of simplified and more drug-like this compound analogs, as well as the exploration of combination therapies with existing cytotoxic agents to combat cancer metastasis more effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving fascin inhibitors to block tumor cell migration and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iso-Migrastatin, this compound, and Dorrigocin Production in Streptomyces platensis NRRL 18993 Is Governed by a Single Biosynthetic Machinery Featuring an Acyltransferase-less Type I Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Migrastatin mechanism of action in cell migration
An In-Depth Technical Guide to the Mechanism of Action of Migrastatin in Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary driver of mortality in cancer patients, underscoring the urgent need for novel therapeutic strategies that specifically target the molecular machinery of cancer cell migration. This compound, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of tumor cell migration, invasion, and metastasis.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound and its core analogues, with a focus on their direct molecular target, the downstream effects on the actin cytoskeleton and cell motility, and the key experimental evidence that has elucidated this pathway. This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of oncology and cell migration.
Core Mechanism of Action: Targeting the Actin-Bundling Protein Fascin
The primary mechanism by which this compound and its analogues inhibit cell migration is through the direct binding and inhibition of fascin , an actin-bundling protein.[1] Fascin plays a critical role in organizing actin filaments into parallel bundles, which are essential for the formation of dynamic cellular protrusions such as filopodia and lamellipodia, structures that are fundamental for cell motility.
X-ray crystallography studies have revealed that this compound analogues, such as macroketone, bind to one of the actin-binding sites on fascin. This binding sterically hinders the interaction of fascin with actin filaments, thereby preventing the formation of rigid, cross-linked actin bundles. The macrolide ring of the this compound analogues is crucial for this inhibitory function. The inhibition of fascin's actin-bundling activity leads to a disruption of the cellular machinery required for migration and invasion.
Signaling Pathway
The inhibition of fascin by this compound analogues directly impacts the integrity of the actin cytoskeleton, a key downstream effector of various signaling pathways that control cell migration. One of the critical upstream regulators of the actin cytoskeleton is the Rho family of small GTPases, particularly Rac. Synthetic this compound analogues have been shown to block the activation of Rac, leading to the disruption of lamellipodia formation.
Quantitative Data
The inhibitory potency of this compound and its synthetic analogues has been quantified in various cancer cell lines using cell migration assays. The data clearly indicates that synthetic core analogues are significantly more potent than the natural product.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | EC17 (mouse esophageal) | Wound Healing Assay | 20.5 µM - 29 µM | |
| This compound | EC17 (mouse esophageal) | Chemotaxis Chamber Assay | 2 µM | |
| Macroketone (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | ~100 nM | |
| Biotin-conjugated macroketone | 4T1 (mouse breast) | Chamber Migration Assay | ~300 nM | |
| Macrolactam (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | - | |
| MGSTA-5 (analogue) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell Migration Assay | Nanomolar range | |
| This compound Semicore | 4T1 (mouse breast) | Chamber Migration Assay | 40 µM | |
| Macrolactone (analogue) | 4T1 (mouse breast) | Chamber Migration Assay | 24 nM | |
| Ketone Analogue (17) | Various lung cancer | Transwell Migration Assay | 0.023 - 0.35 µM | |
| Lactam Analogue (18) | Various lung cancer | Transwell Migration Assay | 0.17 - 2.7 µM | |
| Core Ether Analogue (19) | Various lung cancer | Transwell Migration Assay | 0.27 - 0.38 µM |
Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a series of key biochemical and cell-based assays.
Target Identification via Affinity Protein Purification
This protocol was instrumental in identifying fascin as the direct target of this compound analogues.
Methodology:
-
Preparation of Cell Lysate: 4T1 breast tumor cells were lysed to obtain total protein extracts.
-
Affinity Bait Incubation: The cell extract was incubated with either biotin-conjugated macroketone or free biotin as a negative control.
-
Capture: Streptavidin-conjugated agarose beads were added to the incubated lysates to capture the biotin-labeled complexes.
-
Washing: The beads were subjected to extensive washes to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Analysis: The eluted proteins were resolved by SDS-PAGE, and a specific protein band of approximately 58 kDa, present only in the biotin-conjugated macroketone sample, was excised and identified as mouse fascin 1 by mass spectrometry and peptide sequencing.
In Vitro F-actin Bundling Assay (Low-Speed Co-sedimentation)
This assay directly demonstrates the inhibitory effect of this compound analogues on the actin-bundling activity of fascin.
Methodology:
-
Actin Polymerization: G-actin is polymerized to form F-actin filaments.
-
Incubation: Polymerized F-actin (e.g., 1 µM) is incubated with purified recombinant fascin protein (e.g., 0.125 µM or 0.25 µM) in the presence or absence of the this compound analogue (e.g., 10 µM macroketone).
-
Low-Speed Centrifugation: The mixture is subjected to low-speed centrifugation. Under these conditions, only bundled F-actin will pellet.
-
Analysis: The supernatant (S) and pellet (P) fractions are separated and analyzed by SDS-PAGE followed by Coomassie blue staining to visualize the amount of actin in each fraction. A decrease in the amount of actin in the pellet in the presence of the this compound analogue indicates inhibition of fascin-mediated actin bundling.
Cell Migration Assays
Wound Healing (Scratch) Assay: This assay provides a qualitative and semi-quantitative measure of collective cell migration.
Methodology:
-
Cell Monolayer: Cells are grown to confluence in a culture plate.
-
Wounding: A "scratch" or "wound" is created in the monolayer using a pipette tip.
-
Treatment: The cells are then treated with the this compound analogue or a vehicle control in the presence of a chemoattractant like 10% FBS.
-
Imaging and Analysis: The closure of the wound is monitored and imaged at different time points. The rate of wound closure is used as a measure of cell migration.
Boyden Chamber (Transwell) Assay: This assay quantifies the chemotactic migration of individual cells.
Methodology:
-
Chamber Setup: A two-chamber system separated by a porous membrane (e.g., 8-µm pore size) is used.
-
Cell Seeding: Cells suspended in serum-free medium are seeded into the upper chamber.
-
Chemoattractant and Treatment: The lower chamber contains medium with a chemoattractant (e.g., 10% FBS). The this compound analogue is added to both chambers.
-
Incubation: The chambers are incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the pores.
-
Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion and Future Directions
The body of evidence strongly supports a mechanism of action for this compound and its analogues centered on the direct inhibition of the actin-bundling protein fascin. This targeted disruption of the actin cytoskeleton effectively impairs the migratory and invasive capabilities of cancer cells. The significantly enhanced potency of synthetic core analogues over the natural product highlights the potential for further medicinal chemistry efforts to develop highly effective anti-metastatic agents. Future research should continue to explore the broader signaling network impacts of fascin inhibition and advance the most promising this compound analogues through preclinical and clinical development as a novel class of "migrastatics."
References
Fascin: The Primary Target of Migrastatin and its Analogs in Suppressing Cancer Metastasis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, remains the leading cause of cancer-related mortality. A critical process in the metastatic cascade is cell migration, which relies on the dynamic remodeling of the actin cytoskeleton. Fascin, an actin-bundling protein, plays a pivotal role in forming filopodia and other invasive protrusions, thereby promoting cancer cell motility and invasion. This technical guide details the identification and validation of Fascin as the primary molecular target of Migrastatin and its synthetic analogs, a class of potent anti-metastatic compounds. We will delve into the quantitative analysis of this interaction, provide detailed experimental protocols for its investigation, and visualize the underlying molecular mechanisms and experimental workflows.
Introduction
The actin cytoskeleton is a complex and dynamic network of protein filaments that governs cell shape, movement, and division. In the context of cancer metastasis, the ability of tumor cells to migrate and invade surrounding tissues is paramount. This process is driven by the formation of specialized cellular protrusions, such as filopodia and lamellipodia, which are rich in bundled actin filaments.[1][2][3]
Fascin is a 55-kDa actin-bundling protein that is crucial for the formation of the tightly packed, parallel actin bundles found in filopodia.[1][4] Its expression is often upregulated in various aggressive cancers, and elevated levels of Fascin correlate with increased metastatic potential and poor patient prognosis. This makes Fascin an attractive target for the development of anti-metastatic therapies.
This compound, a natural product isolated from Streptomyces, and its subsequently synthesized analogs, have demonstrated potent inhibitory effects on tumor cell migration and metastasis. Through a series of elegant biochemical and structural studies, it was unequivocally demonstrated that Fascin is the direct cellular target of these compounds. This guide will provide a comprehensive overview of the key findings that established this crucial interaction.
Quantitative Analysis of this compound Analog Activity
The potency of this compound and its synthetic analogs has been quantified through various in vitro assays, primarily focusing on the inhibition of cancer cell migration. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing the efficacy of these compounds.
| Compound | Cell Line | Assay | IC50 | Reference |
| Macroketone | 4T1 | Cell Migration | ~100 nM | |
| Biotin-Macroketone | 4T1 | Cell Migration | ~300 nM | |
| Macrolactone | 4T1 | Cell Migration | 24 nM | |
| This compound Semicore | 4T1 | Cell Migration | 40 µM | |
| MGSTA-5 (Macroketone) | Canine Mammary Cancer | Cell Migration | Significant Inhibition | |
| MGSTA-6 (Unsaturated Macroketone) | Canine Mammary Cancer | Cell Migration & Invasion | Significant Inhibition | |
| NP-G2-029 | - | F-actin Bundling Assay | 0.19 µM | |
| NP-G2-044 | - | F-actin Bundling Assay | 0.07 µM |
Experimental Protocols
The identification and characterization of the Fascin-Migrastatin interaction relied on a series of well-defined experimental procedures. Below are detailed protocols for the key experiments.
Affinity Purification of the this compound Analog Target
This protocol was instrumental in identifying Fascin as the binding partner of this compound analogs.
Objective: To isolate and identify the cellular protein that directly binds to a this compound analog.
Materials:
-
Biotin-conjugated Macroketone
-
4T1 breast tumor cell lysate
-
Streptavidin-conjugated agarose beads
-
SDS-PAGE reagents
-
Mass spectrometry facility
Procedure:
-
Incubate 4T1 tumor cell extracts with biotin-conjugated macroketone or free biotin (as a negative control).
-
Add streptavidin-conjugated agarose beads to the lysates and incubate to allow for the binding of biotinylated complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the agarose beads.
-
Resolve the eluted proteins by SDS-PAGE.
-
Excise the protein band that is specifically present in the biotin-conjugated macroketone sample.
-
Identify the protein using mass spectrometry and peptide sequencing.
In Vitro F-actin Bundling Assay
This assay directly assesses the effect of this compound analogs on the primary function of Fascin.
Objective: To determine if this compound analogs inhibit the actin-bundling activity of purified Fascin.
Materials:
-
Purified recombinant Fascin protein
-
Monomeric rabbit G-actin
-
F-actin polymerization buffer (20 mM Tris-HCl pH 8.0, 1 mM ATP, 1 mM DTT, 2 mM MgCl2, 100 mM KCl)
-
This compound analog (e.g., Macroketone)
-
Low-speed centrifuge (e.g., Eppendorf 5415D)
-
SDS-PAGE reagents
Procedure:
-
Induce the polymerization of monomeric G-actin to form F-actin by incubating it in F-actin polymerization buffer at room temperature.
-
Incubate the pre-formed F-actin with purified recombinant Fascin in the presence or absence of the this compound analog (e.g., 10 µM Macroketone).
-
Centrifuge the samples at low speed (e.g., 10,000 x g for 30 minutes) to pellet the bundled F-actin.
-
Separate the supernatant and pellet fractions.
-
Analyze the amount of actin and Fascin in each fraction by SDS-PAGE followed by Coomassie blue staining. An increase of actin in the pellet indicates bundling, and inhibition is observed as a decrease in actin in the pellet in the presence of the inhibitor.
Boyden Chamber Cell Migration Assay
This assay is a standard method to quantify the effect of compounds on cell migration.
Objective: To measure the inhibitory effect of this compound analogs on serum-induced cancer cell migration.
Materials:
-
4T1 breast cancer cells
-
Boyden chamber apparatus with porous membrane inserts
-
Cell culture medium with and without serum
-
This compound analog
Procedure:
-
Seed 4T1 cells in the upper chamber of the Boyden apparatus in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., serum) to the lower chamber.
-
Add the this compound analog at various concentrations to the upper chamber.
-
Incubate the chambers to allow for cell migration through the porous membrane.
-
After the incubation period, fix and stain the cells that have migrated to the lower surface of the membrane.
-
Count the number of migrated cells to quantify the extent of migration and the inhibitory effect of the compound.
Visualizing the Molecular Mechanisms and Workflows
Signaling Pathway of Fascin in Cell Migration
The following diagram illustrates the central role of Fascin in forming actin bundles within filopodia, a process essential for cell migration and invasion.
Mechanism of Action of this compound
This diagram depicts how this compound and its analogs directly inhibit Fascin, leading to a disruption of actin bundling and subsequent inhibition of cell migration.
Experimental Workflow for Target Identification
The logical flow of experiments that led to the identification of Fascin as the primary target of this compound is outlined in the diagram below.
Conclusion
The identification of Fascin as the primary target of this compound and its analogs represents a significant advancement in the field of anti-metastatic drug development. By directly binding to an actin-binding site on Fascin, these compounds effectively inhibit its actin-bundling activity, leading to a disruption of filopodia formation and a potent blockade of cancer cell migration and invasion. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to further investigate this important molecular interaction and develop novel Fascin inhibitors for the treatment of metastatic cancer.
References
Structure-activity relationship of Migrastatin analogs
An In-depth Technical Guide to the Structure-Activity Relationship of Migrastatin Analogs
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality.[1] The process of metastasis is a complex cascade involving cell migration, invasion, and colonization.[2] this compound, a 14-membered macrolide natural product isolated from Streptomyces species, was identified as an inhibitor of cancer cell migration.[1] However, its therapeutic potential was limited by its modest potency and complex structure. This has driven extensive research into the synthesis and biological evaluation of this compound analogs to develop more potent and synthetically accessible anti-metastatic agents.[3][4]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogs. It details the key structural modifications that have led to significant improvements in inhibitory activity, summarizes quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Structure and Key Modifications
The fundamental structure of this compound consists of a 14-membered macrolactone ring and a distinctive glutarimide side chain. Early SAR studies revealed that the macrocyclic core is essential for activity, while the glutarimide side chain is not only unnecessary but its removal dramatically increases potency. This pivotal discovery led to the development of "this compound-core analogs," which are significantly simplified and often thousands of times more potent than the parent natural product.
Key modifications to the this compound core that have been explored include:
-
Macrolactone Analogs: Simplification of the core by removing the side chain.
-
Macroketone and Macrolactam Analogs: Replacement of the lactone functionality with a ketone or lactam, respectively. These modifications have yielded some of the most potent inhibitors.
-
Ether and Thiolactone Analogs: Introduction of an ether or thiolactone linkage into the macrocycle.
-
Macrotriazole Analogs: Bioisosteric replacement of the amide bond with a triazole ring.
-
Ring Size and Unsaturation: Variations in the size of the macrocycle and the stereochemistry of its double bonds.
Quantitative Structure-Activity Relationship (SAR) Data
The systematic modification of the this compound structure has generated a wealth of quantitative data, allowing for a detailed understanding of the SAR. The inhibitory activity of these analogs is typically measured as the half-maximal inhibitory concentration (IC50) in cell migration assays.
Table 1: Inhibitory Activity of this compound and Core Analogs on Cancer Cell Migration
| Compound | Modification | Cell Line | Assay | IC50 | Reference |
| This compound (purified) | Parent Natural Product | EC17 | Wound Healing | 20.5 µM | |
| MGSTA-2 (Core Analog) | Macrolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |
| MGSTA-3 (Core Analog) | Thiolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |
| MGSTA-4 (Core Analog) | Macrolactone | 4T1 Mouse Mammary Cancer | Boyden Chamber | ~20 nM | |
| Macroketone | Core Ketone | 4T1 Breast Tumor | Cell Migration | ~100 nM | |
| Biotin-Macroketone | Biotinylated Core Ketone | 4T1 Breast Tumor | Cell Migration | ~300 nM | |
| Macrolactam | Core Lactam | - | - | Potent Inhibitor |
Note: The IC50 values for core analogs demonstrate a potency increase of approximately 1000-fold compared to the parent this compound.
Table 2: Activity of Macrotriazole Analogs in Wound Healing Assay
| Compound | Description | Cell Line | Inhibition of Wound Closure (at 24h) | Reference |
| Analog 7 | 13-membered macrotriazole | MDA-MB-361 | 24% (p<0.05) | |
| Analog 4 | 14-membered macrotriazole | MDA-MB-361 | 40% (p<0.05) |
Mechanism of Action and Signaling Pathways
The anti-migratory activity of this compound analogs stems from their ability to disrupt the actin cytoskeleton, a critical component of the cellular machinery for cell movement.
Target Identification: Fascin
Affinity purification experiments using a biotin-conjugated macroketone analog identified the actin-bundling protein fascin as a direct molecular target. Fascin is responsible for cross-linking actin filaments into tight, parallel bundles, which are essential for the formation of migratory structures like filopodia and lamellipodia. Elevated expression of fascin in cancer cells is correlated with increased cell motility, invasion, and poor clinical prognosis.
Signaling Pathway
This compound analogs, such as the core macroketone, bind to one of the actin-binding sites on fascin. This interaction competitively inhibits fascin's ability to bundle F-actin filaments. The disruption of actin bundling prevents the formation of stable lamellipodia and filopodia, which are protrusions that drive cell migration. Some studies also indicate that these compounds can block the activation of Rac, a small GTPase that is a key regulator of lamellipodia formation. The culmination of these effects is a potent inhibition of cancer cell migration and invasion.
Experimental Protocols
The evaluation of this compound analogs involves a series of standardized in vitro and in vivo assays to quantify their effects on cell migration, invasion, and target engagement.
Wound-Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
-
Principle: A confluent monolayer of cells is mechanically "wounded" with a pipette tip, creating a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy, in the presence or absence of the test compound.
-
Methodology:
-
Cells are seeded in a multi-well plate and grown to confluence.
-
A sterile pipette tip is used to create a linear scratch in the monolayer.
-
The medium is replaced with fresh medium containing the this compound analog at various concentrations or a vehicle control.
-
Images of the scratch are captured at time zero and at subsequent time points (e.g., 6, 12, 24 hours).
-
The rate of wound closure is quantified by measuring the area of the cell-free gap over time. A reduction in the rate of closure indicates inhibitory activity.
-
Boyden Chamber (Transwell) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
-
Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are placed in the upper chamber, and a chemoattractant (e.g., serum) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel).
-
Methodology:
-
Cells are serum-starved and resuspended in a serum-free medium containing the test compound.
-
The cell suspension is added to the upper chamber (the "insert").
-
The lower chamber is filled with a medium containing a chemoattractant.
-
The chamber is incubated for a period (e.g., 12-24 hours) to allow for cell migration.
-
Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.
-
Cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A decrease in the number of stained cells indicates inhibition of migration.
-
Affinity Purification for Target Identification
This biochemical technique is used to identify the direct binding partners of a drug.
-
Principle: A version of the drug (e.g., macroketone) is chemically modified to include a "handle" like biotin. This biotinylated drug is incubated with cell lysate. The drug-protein complexes are then "pulled down" from the lysate using streptavidin-coated beads, which have a high affinity for biotin. The bound proteins are then eluted and identified.
-
Methodology:
-
A biotin-conjugated this compound analog is synthesized and validated for activity.
-
The biotinylated analog is incubated with total protein extract from cancer cells. A control incubation is performed with free biotin.
-
Streptavidin-conjugated agarose beads are added to the lysates to capture the biotinylated probe and any bound proteins.
-
The beads are washed extensively to remove non-specifically bound proteins.
-
The specifically bound proteins are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE, and unique bands in the drug-treated sample are excised and identified by mass spectrometry.
-
Summary of Structure-Activity Relationships
The extensive research on this compound analogs has provided clear insights into the structural requirements for potent anti-migratory activity.
-
The Macrocycle is Key: The 14-membered macrocyclic core is the primary pharmacophore responsible for the biological activity.
-
Side Chain is Detrimental: Removal of the glutarimide side chain of natural this compound leads to a dramatic (~1000-fold) increase in potency.
-
Lactone Modifications are Favorable: Replacing the macrolactone with a macroketone or macrolactam maintains or enhances activity, while also improving synthetic accessibility.
-
Unsaturation and Stereochemistry: The geometry of the double bonds and the stereocenters within the macrocycle are important for optimal binding and activity.
-
Target Engagement: The core structure binds directly to fascin, an actin-bundling protein, sterically hindering its function.
Conclusion
The study of this compound and its analogs is a compelling example of how natural product chemistry can inspire the development of potent and specific therapeutic leads. Through systematic SAR studies, researchers have transformed a moderately active natural product into a family of simplified, synthetically accessible core analogs with nanomolar efficacy against cancer cell migration. The identification of fascin as a direct target has provided a clear mechanistic rationale for their activity and solidified their potential as anti-metastatic agents. Future work will likely focus on optimizing the pharmacokinetic properties of these core analogs to advance them toward clinical applications in oncology.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Migrastatics: A Comprehensive 2022 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Migrastatin's Role in Inhibiting Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of migrastatin and its synthetic analogs as potent inhibitors of cancer metastasis. It details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction: The Challenge of Metastasis and the Promise of this compound
Cancer metastasis, the dissemination of tumor cells from a primary site to form secondary tumors at distant organs, is the primary cause of mortality in cancer patients. The process is a complex cascade involving local invasion, intravasation, survival in circulation, extravasation, and colonization. Traditional cancer therapies often target proliferating cells, showing limited efficacy against the migratory and invasive phenotype of metastatic cells. This has spurred the search for a class of therapeutics known as "migrastatics," which specifically inhibit cancer cell motility and invasion.
This compound, a 14-membered macrolide originally isolated from Streptomyces sp., and its more potent, synthetically accessible analogs, have emerged as promising candidates in this area.[1] These compounds have demonstrated a remarkable ability to inhibit cancer cell migration and invasion at concentrations that do not affect cell proliferation, suggesting a specific anti-metastatic mechanism with potentially low cytotoxicity.[2][3]
Mechanism of Action: Targeting the Actin Cytoskeleton via Fascin
The anti-metastatic activity of this compound analogs stems from their direct interaction with fascin , an actin-bundling protein.[4][5] Fascin is crucial for the formation of filopodia, lamellipodia, and invadopodia—dynamic actin-rich structures that cancer cells use to sense their environment and propel themselves through tissue barriers.
Elevated expression of fascin in various cancers is strongly correlated with increased tumor aggressiveness, metastasis, and poor patient prognosis. This compound analogs, such as the core macroketone, bind directly to one of the actin-binding sites on fascin. This binding event sterically hinders fascin's ability to cross-link actin filaments into the tight, rigid bundles necessary for the structural integrity of invasive protrusions.
The disruption of fascin's function leads to a cascade of cellular effects:
-
Inhibition of Actin Bundling: The primary biochemical effect is the inhibition of F-actin bundle formation, resulting in a disorganized cytoskeleton.
-
Disruption of Cell Protrusions: The inability to form rigid actin bundles prevents the formation of functional filopodia and lamellipodia.
-
Blockade of Cell Migration and Invasion: Consequently, the machinery for cell movement is dismantled, potently inhibiting the cell's ability to migrate and invade surrounding tissues.
The signaling pathway diagram below illustrates the molecular mechanism of this compound analog action.
References
- 1. Rac regulates the interaction of fascin with protein kinase C in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. abcam.com [abcam.com]
- 4. Stimulation of Fascin Spikes by Thrombospondin-1 Is Mediated by the Gtpases Rac and Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Migrastatin and its Core Analogs: A Technical Guide to Potent Inhibitors of Cancer Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of migrastatin and its core analogs, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their potent anti-migratory effects. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering detailed insights into the development of this promising class of anti-metastatic agents.
Introduction: The Challenge of Metastasis and the Discovery of this compound
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate process of cell migration is a critical component of the metastatic cascade, making it a key target for therapeutic intervention. This compound, a 14-membered macrolide natural product, was initially isolated from Streptomyces species and identified as an inhibitor of cancer cell migration.[1] Subsequent research revealed that while this compound itself possesses modest activity, its core structure is a versatile scaffold for the development of significantly more potent analogs.[1][2] Through strategic chemical synthesis, researchers have developed a series of this compound core analogs that exhibit remarkable inhibitory effects on cancer cell migration and invasion at nanomolar concentrations, representing a promising avenue for the development of novel anti-metastatic therapies.[1][2]
Mechanism of Action: Targeting the Actin-Bundling Protein Fascin-1
The potent anti-migratory effects of this compound analogs are primarily attributed to their direct interaction with the actin-bundling protein fascin-1. Fascin-1 plays a crucial role in the formation of dynamic actin-based cellular protrusions, such as filopodia and lamellipodia, which are essential for cell motility. In many aggressive cancers, fascin-1 is overexpressed, correlating with increased metastatic potential and poor patient prognosis.
This compound analogs, particularly the simplified macroketone core, bind to one of the actin-binding sites on fascin-1. This binding event sterically hinders the ability of fascin-1 to crosslink actin filaments into the rigid bundles necessary for the structural integrity of filopodia and lamellipodia. The disruption of these migratory structures ultimately leads to a significant reduction in the ability of cancer cells to migrate and invade surrounding tissues.
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound analogs:
Quantitative Data: In Vitro Anti-Migratory Activity of this compound and Core Analogs
The development of synthetic this compound analogs has led to a dramatic increase in anti-migratory potency. The removal of the glutarimide side chain and simplification of the macrocyclic core have been shown to enhance activity by up to three orders of magnitude. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and several of its key core analogs in various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | EC17 (mouse esophageal) | Wound Healing | 6 | |
| This compound | EC17 (mouse esophageal) | Boyden Chamber | 2 | |
| MGSTA-2 | 4T1 (mouse mammary) | Boyden Chamber | ~0.02 | |
| MGSTA-3 | 4T1 (mouse mammary) | Boyden Chamber | ~0.01 | |
| MGSTA-4 | 4T1 (mouse mammary) | Boyden Chamber | ~0.03 | |
| MGSTA-5 | 4T1 (mouse mammary) | Boyden Chamber | ~0.05 | |
| MGSTA-5 | MDA-MB-231 (human breast) | Transwell Migration | ~0.1 | |
| MGSTA-5 | MDA-MB-435 (human breast) | Transwell Migration | ~0.2 | |
| MGSTA-6 | CMT-W1 (canine mammary) | Wound Healing | ~5 | |
| MGSTA-6 | CMT-W2 (canine mammary) | Wound Healing | ~1 |
Experimental Protocols
The evaluation of the anti-migratory properties of this compound and its analogs primarily relies on two key in vitro assays: the wound healing (or scratch) assay and the Boyden chamber (or transwell migration) assay.
Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess collective cell migration.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in a 6-well or 12-well plate and culture until a confluent monolayer is formed.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound analog or a vehicle control (e.g., DMSO).
-
Imaging: The "wound" area is imaged at time zero (T0) and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.
-
Analysis: The width of the scratch is measured at different time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area. A dose-dependent decrease in the rate of wound closure indicates an inhibitory effect on cell migration.
Boyden Chamber (Transwell Migration) Assay
This assay is used to quantify the chemotactic response of cancer cells to a chemoattractant.
Methodology:
-
Chamber Preparation: Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size) are placed in the wells of a 24-well plate.
-
Chemoattractant: The lower chamber is filled with culture medium containing a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.
-
Cell Seeding: Cancer cells are harvested, washed, and resuspended in serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells) are seeded into the upper chamber of the transwell insert.
-
Treatment: The this compound analog or vehicle control is added to the upper chamber with the cells.
-
Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 12-24 hours).
-
Fixation and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The stained cells are imaged under a microscope and counted in several random fields. Alternatively, the dye can be eluted, and the absorbance measured using a plate reader for a more high-throughput quantification. The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect.
Synthesis of a Potent this compound Macroketone Analog: A Representative Workflow
The synthesis of potent this compound core analogs often proceeds through a convergent strategy, utilizing key chemical transformations to construct the macrocyclic core. The following diagram outlines a representative workflow for the synthesis of a this compound macroketone analog, a class of compounds that has demonstrated particularly high potency.
Key Steps in the Synthesis:
-
Fragment Synthesis: The synthesis typically begins with the preparation of two key fragments from readily available chiral starting materials.
-
Horner-Wadsworth-Emmons (HWE) Olefination: These fragments are then coupled together using a stereoselective HWE reaction to form the acyclic precursor.
-
Selective Deprotection: Protecting groups are selectively removed to reveal the terminal functional groups required for cyclization.
-
Ring-Closing Metathesis (RCM): The linear diene is then subjected to RCM, a powerful reaction that forms the macrocyclic ring structure. This step is often catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst).
This modular and convergent approach allows for the efficient synthesis of a variety of this compound analogs with modifications to the macrocycle and side chains, facilitating extensive structure-activity relationship studies.
Conclusion and Future Directions
This compound and its core analogs represent a compelling class of anti-metastatic agents with a well-defined mechanism of action targeting the actin-bundling protein fascin-1. The significant improvements in potency achieved through synthetic modifications highlight the power of medicinal chemistry to optimize natural product scaffolds. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to further explore this promising area of cancer drug discovery.
Future research in this field will likely focus on:
-
Optimizing Pharmacokinetic Properties: Further structural modifications to improve the solubility, stability, and bioavailability of the most potent analogs.
-
In Vivo Efficacy Studies: Comprehensive evaluation of the lead candidates in preclinical animal models of metastasis to determine their therapeutic potential.
-
Combination Therapies: Investigating the synergistic effects of this compound analogs when used in combination with conventional chemotherapeutics or other targeted agents.
-
Exploration of Novel Analogs: The design and synthesis of new generations of this compound-based compounds with enhanced potency and selectivity.
The continued investigation of this compound and its analogs holds great promise for the development of novel and effective therapies to combat cancer metastasis.
References
The Chemical Architecture of a Metastasis Inhibitor: A Technical Guide to Natural Migrastatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of natural migrastatin, a macrolide with potent anti-metastatic properties. It delves into its structural features, biosynthetic origins, and the synthetic strategies that have enabled the exploration of its biological activity. This document is intended to serve as a valuable resource for researchers engaged in natural product synthesis, cancer biology, and the development of novel therapeutics targeting tumor cell migration.
Core Chemical Structure and Stereochemistry
Natural this compound is a 14-membered macrolactone originally isolated from Streptomyces sp. MK-929-43F1 and later from Streptomyces platensis.[1][2][3] Its complex structure is characterized by a polyketide-derived core, featuring multiple stereocenters, a trisubstituted (Z)-alkene, and a distinctive glutarimide-containing side chain.[1][4]
The absolute configuration of this compound was definitively established through X-ray crystallographic analysis of its N-p-bromophenacyl derivative. The macrocycle possesses a syn-syn stereotriad at carbons C8, C9, and C10, with the specific stereochemistry being (8S, 9S, 10R). The full IUPAC name for this compound is 4-((5S)-5-((2R,3Z,5R,6S,7S,8E,12E)-6-Hydroxy-7-methoxy-3,5-dimethyl-14-oxooxacyclotetradeca-3,8,12-trien-2-yl)-4-oxohexyl)-2,6-piperidinedione.
Table 1: Key Structural Features of Natural this compound
| Feature | Description |
| Core Structure | 14-membered macrolactone |
| Side Chain | Alkyl glutarimide |
| Key Stereocenters | (8S, 9S, 10R) syn-syn stereotriad |
| Unsaturation | Three double bonds within the macrocycle, including a (Z)-trisubstituted alkene |
| Functional Groups | Lactone, secondary alcohol, ether, ketone, imide |
Biosynthesis of this compound
The biosynthesis of this compound proceeds through a type I polyketide synthase (PKS) pathway. A proposed biosynthetic pathway for glycosyl-migrastatin and 5-hydroxy-migrastatin has been elucidated, shedding light on the enzymatic machinery responsible for assembling the complex carbon skeleton. The biosynthesis involves the sequential condensation of extender units, followed by reductive modifications and eventual cyclization to form the macrolactone ring. The glutarimide side chain is believed to be attached post-PKS assembly.
Below is a simplified representation of the proposed biosynthetic logic for the this compound core.
Figure 1: Simplified workflow of the proposed biosynthetic pathway for the this compound core.
Total Synthesis of (+)-Migrastatin
The first total synthesis of (+)-migrastatin was a landmark achievement that confirmed its absolute stereochemistry and provided a scalable route to access the natural product and its analogues for biological evaluation. A key feature of this synthesis was the strategic use of a Lewis acid-catalyzed diene aldehyde condensation to establish the three contiguous stereocenters and the challenging (Z)-alkene.
Subsequent steps involved an anti-selective aldol reaction to introduce the remaining stereocenters and a Horner-Wadsworth-Emmons olefination to append the glutarimide-containing side chain. The final macrocyclization was accomplished via a ring-closing metathesis reaction.
The general synthetic approach is outlined in the following workflow diagram.
Figure 2: Key stages in the total synthesis of (+)-migrastatin.
Biological Activity and Structure-Activity Relationship (SAR)
This compound exhibits modest but significant inhibitory activity against the migration of various cancer cell lines. However, the true potential of the this compound scaffold was unlocked through the synthesis and biological evaluation of its analogues. These studies have revealed critical structure-activity relationships (SAR).
A pivotal discovery was that simplification of the natural product structure, particularly the removal of the glutarimide side chain, led to a dramatic increase in potency. Analogues featuring a macrolactone, macrolactam, or macroketone core without the side chain were found to be up to three orders of magnitude more potent than natural this compound.
Table 2: In Vitro Inhibitory Activity of this compound and Key Analogues on Tumor Cell Migration
| Compound | Cell Line | Assay Type | IC50 |
| This compound | EC17 (mouse esophageal cancer) | Wound-healing assay | 20.5 µM |
| This compound | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 29 µM |
| Macrolactone Analogue (Core) | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 22 nM |
| Macrolactone Analogue (Core) | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 24 nM |
| Macroketone Analogue | 4T1 (mouse mammary cancer) | Chamber cell migration assay | 100 nM |
| MGSTA-5 (Macroketone) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell cell-migration assay | Nanomolar range |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Mechanism of Action
The precise molecular mechanism of action for this compound and its analogues is still under investigation, but several potential targets and pathways have been identified. One of the leading hypotheses is that these compounds target the actin-bundling protein fascin1. Fascin1 is crucial for the formation of filopodia, which are essential for cell migration. By binding to fascin1, this compound analogues may disrupt actin filament cross-linking and thereby inhibit cell motility.
Additionally, studies have shown that this compound can act as a muscarinic acetylcholine receptor antagonist. It has also been reported to inhibit P-glycoprotein, suggesting a potential role in overcoming multidrug resistance in cancer cells. The inhibition of E-cadherin dynamics has also been observed, leading to increased cell adhesion and reduced invasive potential.
The signaling pathways implicated in cell migration are numerous and complex. This compound and its analogues likely exert their effects by modulating key nodes within these pathways.
Figure 3: Proposed targets of this compound analogues within the context of cell migration signaling.
Experimental Protocols
Isolation of Natural this compound
-
Source: Fermentation broth of Streptomyces sp. MK929-43F1 or Streptomyces platensis.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC) to yield pure this compound.
General Procedure for Ring-Closing Metathesis (as applied in total synthesis)
-
Reactant: A solution of the acyclic diene precursor in a suitable solvent (e.g., toluene or dichloromethane).
-
Catalyst: A Grubbs catalyst (first or second generation) is added to the solution.
-
Conditions: The reaction mixture is typically heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the macrocyclic product.
In Vitro Cell Migration Assay (Boyden Chamber Assay)
-
Cell Culture: Cancer cells are cultured in appropriate media until they reach a suitable confluency.
-
Assay Setup: A Boyden chamber or a similar transwell insert system is used. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: A suspension of cancer cells, pre-treated with various concentrations of the test compound (e.g., this compound or its analogues), is seeded into the upper chamber.
-
Incubation: The chamber is incubated for a specific period to allow for cell migration through the porous membrane of the insert.
-
Quantification: Non-migrated cells on the upper side of the membrane are removed. Migrated cells on the lower side are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the extracted dye. The IC50 value is then calculated.
Conclusion
Natural this compound, with its intricate chemical architecture, has served as a pivotal lead compound in the quest for novel anti-metastatic agents. While its intrinsic activity is moderate, the insights gained from its total synthesis have paved the way for the development of significantly more potent, simplified analogues. The ongoing elucidation of its mechanism of action continues to provide valuable information about the complex process of tumor cell migration. The this compound scaffold remains a promising platform for the design and synthesis of next-generation therapeutics aimed at combating cancer metastasis.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and analogues: New anti-metastatic agents [comptes-rendus.academie-sciences.fr]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. pubs.acs.org [pubs.acs.org]
Initial Characterization of Migrastatin's Anti-Tumor Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of Migrastatin and its analogues as potent anti-metastatic agents. It details the core findings regarding their mechanism of action, quantitative efficacy, and the key experimental protocols used in their evaluation.
Introduction: The Emergence of a "Migrastatic" Agent
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of mortality in cancer patients. The natural product this compound, originally isolated from Streptomyces, was identified as an inhibitor of tumor cell migration.[1][2][3][4] While the natural compound exhibited modest activity, subsequent chemical synthesis and derivatization led to the development of highly potent analogues, such as the core macroketone and macrolactam structures.[5]
Initial studies revealed that these compounds do not significantly affect cancer cell proliferation or the growth of primary tumors, distinguishing them from traditional cytotoxic chemotherapies. Instead, they specifically interfere with the cellular machinery required for migration and invasion. This unique "migrastatic" activity established this compound analogues as a promising new class of therapeutics aimed at preventing metastasis.
Mechanism of Action: Targeting the Actin-Bundling Protein Fascin
The anti-migratory effect of this compound is primarily attributed to its direct inhibition of fascin , an actin-bundling protein. Fascin is crucial for organizing actin filaments into the tight, parallel bundles that form the core of cellular protrusions like filopodia and lamellipodia. These structures are essential for sensing the extracellular environment and generating the force required for cell movement.
Elevated expression of fascin in cancer cells correlates with increased metastatic potential and poor clinical prognosis. This compound analogues function by binding directly to one of the actin-binding sites on fascin, sterically hindering its ability to cross-link actin filaments. This disruption prevents the formation of stable filopodia and lamellipodia, thereby immobilizing the cancer cells and inhibiting their invasive capabilities.
Quantitative Data Summary
The potency of this compound and its synthetic analogues was quantified through various in vitro and in vivo assays. The data clearly demonstrates the significantly enhanced activity of the synthetic core structures compared to the parent natural product.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference |
| (+)-Migrastatin (Natural Product) | 4T1 Murine Breast Cancer | Boyden Chamber | 29 µM | |
| Core Macroketone Analogue | 4T1 Murine Breast Cancer | Boyden Chamber | ~100 nM | |
| Biotin-conjugated Macroketone | 4T1 Murine Breast Cancer | Boyden Chamber | ~300 nM | |
| Core Macrolactam Analogue | 4T1 Murine Breast Cancer | Boyden Chamber | 255 nM |
| Compound | Cancer Model | Dosing Regimen | Primary Endpoint | Result | Reference |
| Core Macroketone Analogue | 4T1 Orthotopic Breast Cancer | 10 mg/kg, daily (IP) | Lung Metastases | 91-99% reduction | |
| Core Macrolactam Analogue | 4T1 Orthotopic Breast Cancer | 10 mg/kg, daily (IP) | Lung Metastases | 91-99% reduction |
Key Experimental Protocols
The characterization of this compound's anti-tumor properties relied on a series of well-defined experimental methodologies.
This protocol was crucial for identifying fascin as the molecular target of this compound analogues.
-
Probe Synthesis: A this compound analogue (macroketone) was synthesized with a biotin tag, creating a high-affinity probe.
-
Cell Lysate Preparation: 4T1 breast tumor cells were cultured and lysed to extract total cellular proteins.
-
Affinity Pulldown: The cell lysate was incubated with either the biotin-conjugated macroketone or free biotin (as a negative control).
-
Capture: Streptavidin-conjugated agarose beads were added to the lysates. The high affinity of biotin for streptavidin ensures that the probe, along with any bound proteins, is captured by the beads.
-
Washing & Elution: The beads were washed extensively to remove non-specifically bound proteins. The specifically bound proteins were then eluted.
-
Analysis: The eluted proteins were resolved by SDS-PAGE. A distinct protein band of approximately 58 kDa, present only in the sample incubated with the biotin-macroketone probe, was excised.
-
Identification: The protein was identified as mouse fascin-1 by mass spectrometry and peptide sequencing.
This assay quantifies the inhibitory effect of compounds on cancer cell migration towards a chemoattractant.
-
Chamber Setup: A two-chamber system separated by a porous polycarbonate membrane (e.g., Transwell insert) is used. The membrane is coated with an extracellular matrix component like gelatin or fibronectin.
-
Cell Seeding: Cancer cells (e.g., 4T1) are serum-starved, resuspended in serum-free media containing the test compound (this compound analogue at various concentrations) or a vehicle control, and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Incubation: The chambers are incubated for a specified period (e.g., 6-24 hours) to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the compound-treated groups is compared to the vehicle control to calculate the percentage of inhibition and determine the IC₅₀ value.
This model assesses the efficacy of an anti-metastatic agent in a biologically relevant setting that mimics human disease progression.
-
Cell Implantation: Highly metastatic 4T1 murine mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice. This is an orthotopic model, as the tumor grows in the tissue of origin.
-
Primary Tumor Growth: The primary tumor is allowed to grow to a palpable size (e.g., 4-5 mm in diameter).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (IP) injections of the this compound analogue (e.g., 10 mg/kg). The control group receives injections of the vehicle (e.g., PBS saline).
-
Monitoring: Treatment continues for a defined period (e.g., until Day 25). The primary tumor size may be measured, but the key endpoint is metastasis.
-
Endpoint Analysis: At the end of the study (e.g., Day 28), mice are euthanized. The lungs, a primary site of 4T1 metastasis, are harvested.
-
Metastasis Quantification: The number of metastatic tumor cells in the lungs is determined using a clonogenic assay. Lung tissue is dissociated into a single-cell suspension and plated in a selective medium. The number of resulting colonies corresponds to the number of viable metastatic cells that reached the lung.
Conclusion and Future Directions
The initial characterization of this compound and its analogues unequivocally established them as potent inhibitors of cancer cell migration and metastasis. By identifying fascin as the direct molecular target, these studies provided a clear mechanism of action and validated the actin cytoskeleton as a druggable target for anti-metastatic therapy. The potent efficacy of synthetic analogues in preclinical in vivo models, with minimal impact on primary tumor growth, highlights their potential as a complementary therapy to be used alongside conventional cytotoxic agents, specifically to prevent the spread of cancer. Further development in this area will focus on optimizing pharmacokinetic properties, evaluating efficacy in a broader range of cancer models, and ultimately, clinical translation.
References
Migrastatin and its Core Analogs: A Technical Guide to a New Class of Anti-Metastatic Lead Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Metastasis remains the primary cause of mortality in cancer patients, creating an urgent need for therapeutics that specifically target the mechanisms of cell migration and invasion. Migrastatin, a natural product isolated from Streptomyces, has emerged as a promising starting point for the development of a novel class of anti-metastatic agents. Initial research revealed its ability to inhibit cancer cell migration, but its structural complexity and modest potency presented significant hurdles. Subsequent research, however, has demonstrated that simplified, synthetic analogs of the this compound core structure are dramatically more potent, exhibiting powerful anti-metastatic effects in preclinical models. This guide provides an in-depth overview of the this compound core as a lead compound, detailing its mechanism of action, structure-activity relationships, key experimental data, and the protocols used to evaluate its efficacy.
Mechanism of Action: Targeting the Cytoskeleton via Fascin
The anti-metastatic activity of this compound analogs is primarily attributed to their direct interaction with Fascin , an actin-bundling protein.[1][2][3][4]
1.1. The Role of Fascin in Metastasis Fascin is a key structural component of the cell's migratory machinery. It cross-links individual actin filaments into tight, parallel bundles, forming the core of structures like filopodia and lamellipodia.[1] These protrusions are essential for cancer cells to probe their environment, invade surrounding tissues, and migrate to distant sites. Elevated expression of fascin is strongly correlated with increased cancer cell invasiveness, aggressive clinical outcomes, and poor patient prognosis.
1.2. Inhibition of Fascin's Bundling Activity this compound analogs, particularly the macroketone variant, have been shown to bind directly to one of the actin-binding sites on fascin. This binding sterically hinders fascin's ability to cross-link actin filaments. The consequences of this inhibition are significant:
-
Disruption of Actin Bundles: The formation of rigid actin bundles is prevented, leading to a collapse of the filopodial and lamellipodial structures necessary for directed cell movement.
-
Inhibition of Rac Activation: Treatment with this compound analogs has been shown to block the activation of Rac, a small GTPase that is a master regulator of lamellipodia formation and cell migration.
This targeted disruption of the actin cytoskeleton effectively immobilizes the cancer cells, preventing the initial steps of the metastatic cascade.
Structure-Activity Relationship (SAR) and Potent Analogs
While the natural product (+)-migrastatin laid the groundwork, its complex structure made it unsuitable for large-scale synthesis and development. A key breakthrough came from the discovery that the complex glutarimide side chain was not necessary for activity. In fact, its removal led to analogs with dramatically increased potency.
Synthetic efforts have focused on modifying the 14-membered macrocyclic core, leading to several classes of highly active compounds. These "core analogs" are not only more potent—in some cases by three orders of magnitude—but are also more synthetically accessible.
Key classes of potent analogs include:
-
Macrolactones: Showed high potency but were found to be unstable in mouse plasma.
-
Macroketones and Macrolactams: These core structures proved to be highly effective and demonstrated greater stability, making them excellent candidates for in vivo studies.
-
Ether-based Analogs: Further modifications, such as replacing the ketone with an ether linkage (e.g., this compound Core Ether, ME), have produced compounds with high efficacy in lung cancer models.
Quantitative Data Summary
The efficacy of this compound and its analogs has been quantified through numerous in vitro and in vivo studies. The data consistently show that simplified core analogs possess superior inhibitory activity compared to the parent compound.
Table 1: In Vitro Potency (IC₅₀) of this compound and Key Analogs
This table summarizes the half-maximal inhibitory concentration (IC₅₀) for cell migration. Lower values indicate higher potency.
| Compound | Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
| (+)-Migrastatin | 4T1 (mouse breast cancer) | Boyden Chamber | 29 µM | |
| Core Macroketone | 4T1 (mouse breast cancer) | Boyden Chamber | 100 nM | |
| MDA-MB-231 (human breast) | Boyden Chamber | ~220 nM | ||
| Core Macrolactam | 4T1 (mouse breast cancer) | Boyden Chamber | 255 nM | |
| Core Macrolactone | 4T1 (mouse breast cancer) | Boyden Chamber | 24 nM | |
| This compound Core Ether (ME) | A549, H1975 (human lung) | Boyden Chamber | 1.5 - 8.2 µM | |
| Carboxymethyl-ME (CME) | A549, H1975 (human lung) | Boyden Chamber | 0.5 - 5 µM | |
| MGSTA-6 | CMT-W2 (canine mammary) | Trans-well | 51.1 µM |
Data compiled from multiple sources. Assay conditions may vary between studies.
Table 2: In Vivo Anti-Metastatic Efficacy in Mouse Models
This table highlights the significant reduction in metastasis observed in preclinical animal models.
| Compound | Cancer Model | Dosing | Outcome | Reference(s) |
| Core Macroketone | 4T1 Mammary Carcinoma | 50 mg/kg | 91% reduction in lung metastasis | |
| Core Macrolactam | 4T1 Mammary Carcinoma | 50 mg/kg | 99% reduction in lung metastasis | |
| This compound Core Ether (ME) | SCLC Xenograft (lung cancer) | 50 mg/kg | 96.2% inhibition of overall metastasis | |
| Carboxymethyl-ME (CME) | SCLC Xenograft (lung cancer) | 12 mg/kg | 99.3% inhibition of overall metastasis |
Key Experimental Protocols
The evaluation of anti-metastatic compounds like this compound analogs relies on a set of standardized in vitro assays that measure distinct aspects of cell motility and invasion.
Wound Healing (Scratch) Assay
This assay measures collective cell migration in a two-dimensional context.
Objective: To assess the ability of a compound to inhibit the closure of a manually created "wound" in a confluent cell monolayer.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate and culture until they form a fully confluent monolayer.
-
Serum Starvation (Optional): To minimize cell proliferation, which can confound migration results, culture cells in serum-free or low-serum media for 12-24 hours prior to the assay. Alternatively, a mitotic inhibitor like Mitomycin-C can be used.
-
Wound Creation: Using a sterile pipette tip (p200 or p10), create a straight scratch through the center of the monolayer.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: Add fresh media containing the this compound analog at the desired concentration. A vehicle control (e.g., DMSO) must be run in parallel.
-
Imaging: Immediately after treatment, capture an initial image (T=0) of the wound using a phase-contrast microscope. Place the plate in an incubator at 37°C.
-
Time-Lapse Analysis: Acquire images of the same wound area at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours, or until the wound in the control well has closed.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rate between treated and control wells.
Transwell Migration (Boyden Chamber) Assay
This assay quantifies chemotactic cell migration through a porous membrane.
Objective: To measure the number of cells that actively migrate through a porous membrane towards a chemoattractant, and to assess the inhibitory effect of a compound on this process.
Methodology:
-
Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells (e.g., using Trypsin-EDTA for adherent cells) and resuspend them in serum-free media to create a single-cell suspension.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Cell Seeding: Add the cell suspension, pre-incubated with the this compound analog or vehicle control, to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a period determined by the cell type's migratory capacity (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the insert. Use a cotton swab to gently wipe away the cells that did not migrate from the top surface of the membrane.
-
Fixation and Staining: Fix the cells that have migrated to the underside of the membrane using methanol or ethanol. Stain the fixed cells with a dye such as Crystal Violet or DAPI.
-
Quantification: Count the number of stained, migrated cells in several fields of view using a microscope. The reduction in the number of migrated cells in the treated group compared to the control group indicates the compound's inhibitory activity.
Fascin-Actin Co-sedimentation Assay
This is a biochemical assay to directly measure the actin-bundling activity of fascin.
Objective: To determine if a compound directly inhibits fascin's ability to bundle F-actin filaments, which can be pelleted by low-speed centrifugation.
Methodology:
-
Protein Purification: Use purified recombinant fascin protein and purified G-actin.
-
Actin Polymerization: Polymerize G-actin into F-actin by incubation in a polymerization buffer (containing KCl and MgCl₂).
-
Incubation: Incubate the pre-formed F-actin with purified fascin in the presence of the this compound analog or vehicle control.
-
Low-Speed Centrifugation: Centrifuge the samples at a low speed (e.g., 10,000 x g). At this speed, individual F-actin filaments will remain in the supernatant, while larger, cross-linked actin bundles will be forced into the pellet.
-
Analysis: Carefully separate the supernatant and the pellet. Analyze the protein content of both fractions using SDS-PAGE and Coomassie blue staining.
-
Interpretation: In the control sample (fascin + actin), a significant amount of actin will be found in the pellet, indicating successful bundling. In the presence of an effective inhibitor like a this compound analog, more actin will remain in the supernatant, demonstrating a direct inhibition of fascin's bundling activity.
Conclusion and Future Directions
The journey from the complex natural product this compound to its simplified, potent core analogs represents a significant advancement in the search for anti-metastatic therapeutics. By specifically targeting fascin, a protein intrinsically linked to cancer cell motility, these compounds disrupt a fundamental process in the metastatic cascade. The macroketone, macrolactam, and ether-based analogs have demonstrated nanomolar to low-micromolar potency in vitro and remarkable efficacy in reducing metastatic burden in preclinical in vivo models.
Future research will likely focus on:
-
Optimizing Pharmacokinetics: Improving the stability, bioavailability, and drug-like properties of the lead compounds.
-
Expanding Preclinical Testing: Evaluating efficacy in a wider range of cancer models, including patient-derived xenografts.
-
Combination Therapies: Investigating the synergistic potential of this compound analogs when combined with conventional chemotherapy or targeted agents that affect primary tumor growth.
The this compound core structure stands as a validated and highly promising scaffold for the development of a new generation of drugs aimed not at killing cancer cells, but at stopping their deadly spread.
References
The 14-Membered Macrolide Core of Migrastatin: A Technical Guide to a Potent Anti-Metastatic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate process of cell migration is a fundamental component of metastasis, making it a critical target for therapeutic intervention. Migrastatin, a 14-membered macrolide natural product originally isolated from Streptomyces sp., has emerged as a promising scaffold for the development of anti-metastatic agents.[1] While this compound itself exhibits modest activity, synthetic studies have revealed that its 14-membered macrolide core is the key pharmacophore. Strikingly, analogues lacking the glutarimide side chain are orders of magnitude more potent in inhibiting cancer cell migration.[1] This guide provides a comprehensive technical overview of the 14-membered macrolide core of this compound, focusing on its synthesis, biological activity, and mechanism of action.
Chemical Structure and Properties
The 14-membered macrolide core of this compound is a complex and stereochemically rich structure. It is characterized by a 14-membered macrolactone ring containing two E (trans) and one Z (cis) double bonds, along with three contiguous stereocenters.[1] The core structure retains the key functionalities responsible for the potent inhibition of cell migration observed in simplified synthetic analogues.
Biological Activity and Quantitative Data
The true therapeutic potential of the this compound scaffold was unlocked through the synthesis and biological evaluation of its core structure and related analogues. These studies consistently demonstrated that the macrolide core is not only sufficient but also significantly more potent than the parent natural product in inhibiting cancer cell migration. The following tables summarize the key quantitative data for this compound and its core analogues.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | 4T1 (murine breast cancer) | Chamber cell migration | 29 µM | [2] |
| This compound | EC17 (mouse esophageal cancer) | Wound-healing assay | 6 µM | [1] |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxicell chamber | 2 µM | |
| This compound Core (Macrolactone) | 4T1 (murine breast cancer) | Chamber cell migration | 24 nM | |
| Core Macroketone | 4T1 (murine breast cancer) | Chamber cell migration | < 100 nM | |
| Core Macrolactam | 4T1 (murine breast cancer) | Chamber cell migration | Potent inhibitor | |
| MGSTA-5 (Macroether) | 4T1 (murine breast cancer) | Transwell cell migration | nanomolar range | |
| MGSTA-5 (Macroether) | MDA-MB-231 (human breast cancer) | Transwell cell migration | nanomolar range | |
| MGSTA-5 (Macroether) | MDA-MB-435 (human breast cancer) | Transwell cell migration | nanomolar range |
Mechanism of Action: Targeting the Cytoskeleton
The potent anti-migratory effects of the this compound core analogues are attributed to their interaction with key components of the cellular machinery that govern cell motility.
Inhibition of Fascin
A pivotal discovery in understanding the mechanism of action of this compound analogues was the identification of fascin as a direct molecular target. Fascin is an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-rich structures essential for cell migration. Elevated levels of fascin in cancer cells are correlated with increased metastatic potential and poor prognosis.
This compound core analogues, such as the macroketone, have been shown to bind to one of the actin-binding sites on fascin. This binding event sterically hinders the interaction of fascin with actin filaments, thereby inhibiting its actin-bundling activity. The disruption of fascin-mediated actin bundling leads to a collapse of the organized actin structures required for directional cell movement.
Blockade of Rac Activation and Lamellipodia Formation
The small GTPase Rac is a master regulator of the actin cytoskeleton, and its activation is a critical step in the formation of lamellipodia, which are sheet-like protrusions at the leading edge of migrating cells. Treatment of cancer cells with this compound core analogues, specifically the core macroketone and macrolactam, has been demonstrated to block the activation of Rac. By inhibiting Rac activation, these compounds prevent the formation of lamellipodia, thus halting a key process in cell migration.
The following diagram illustrates the proposed signaling pathway affected by the this compound core.
Experimental Protocols
Total Synthesis of the this compound Core (Danishefsky's Approach)
The seminal total synthesis of this compound and its core analogues by Danishefsky and coworkers paved the way for detailed structure-activity relationship studies. A key feature of their strategy is the convergent synthesis of an advanced intermediate that serves as a branching point for the creation of a library of analogues.
Key Steps in the Synthesis of a Protected this compound Core:
-
Preparation of the Aldehyde Fragment:
-
Start with a chiral precursor, such as (S)-3-benzyloxy-1,2-propanediol.
-
Selectively protect the primary hydroxyl group (e.g., as a silyl ether).
-
Methylate the secondary hydroxyl group.
-
Regioselectively deprotect the benzyl ether.
-
Oxidize the resulting primary alcohol to the corresponding aldehyde (e.g., using Swern oxidation).
-
-
Diene-Aldehyde Cyclocondensation:
-
Perform a Lewis acid-catalyzed diene-aldehyde cyclocondensation (LACDAC) reaction between the aldehyde fragment and a suitable diene.
-
This step establishes the three contiguous stereocenters of the this compound core.
-
-
Elaboration and Macrolactonization:
-
Further functional group manipulations to install the remaining fragments of the macrolide.
-
A key step is the ring-closing metathesis (RCM) reaction to form the 14-membered macrolactone ring, often using a Grubbs catalyst.
-
Final deprotection steps yield the this compound core.
-
The following diagram provides a generalized workflow for the synthesis.
References
Migrastatin's Impact on Actin Cytoskeleton Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of migrastatin and its analogues, focusing on their effects on actin cytoskeleton dynamics. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality, making the identification of novel anti-metastatic agents a critical area of research. This compound, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of cancer cell migration and invasion.[1][2] The primary molecular target of these compounds is fascin, an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-rich structures essential for cell motility.[3][4] By binding to one of fascin's actin-binding sites, this compound and its derivatives allosterically inhibit its actin-bundling activity, leading to a disruption of the actin cytoskeleton and a subsequent reduction in cell migration and invasion.[3] This guide delves into the specifics of this interaction, providing quantitative data on the efficacy of various this compound analogues and detailed methodologies for assessing their impact.
Quantitative Data: Inhibitory Potency of this compound and Its Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several of its synthetic analogues in various cancer cell lines and experimental assays. This data highlights the potent anti-migratory activity of these compounds.
| Compound Name | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound Healing Assay | 6 µM | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxis Chamber Assay | 2 µM | |
| This compound (purified) | EC17 (mouse esophageal cancer) | Wound Healing Assay | 20.5 µM | |
| Macroketone | 4T1 (mouse mammary carcinoma) | Cell Migration Assay | ~100 nM | |
| Biotin-conjugated Macroketone | 4T1 (mouse mammary carcinoma) | Cell Migration Assay | ~300 nM | |
| MGSTA-5 | 4T1, MDA-MB-231, MDA-MB-435 | Transwell Cell Migration Assay | nanomolar range | |
| Compound G2 | MDA-MB-231 (human breast cancer) | Cell Migration Assay | 50-100 µM | |
| NP-G2-036 | MDA-MB-231 (human breast cancer) | Cell Migration Assay | ~10 µM | |
| NP-G2-044 | MDA-MB-231 (human breast cancer) | Cell Migration Assay | ~10 µM | |
| NP-G2-050 | MDA-MB-231 (human breast cancer) | Cell Migration Assay | ~10 µM |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Starvation (Optional): To minimize the effects of cell proliferation, cells can be serum-starved for 2-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile p200 pipette tip or a specialized scratch tool, create a straight, uniform scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentration of the this compound analogue or vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0). Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same fields of view at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a phase-contrast microscope equipped with a camera.
-
Data Analysis: The area of the scratch at each time point is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the following formula:
% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
Where T0 is the initial time point and Tx is the subsequent time point. The effect of the this compound analogue is determined by comparing the wound closure rate in treated cells to that of the vehicle control.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Detailed Methodology:
-
Preparation of Inserts: Rehydrate the Transwell inserts (typically with an 8 µm pore size) by adding serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C. For invasion assays, the inserts are pre-coated with a basement membrane extract (e.g., Matrigel).
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration to a predetermined density (e.g., 1 x 10^5 cells/mL).
-
Treatment: Pre-incubate the cell suspension with various concentrations of the this compound analogue or vehicle control for a specified period (e.g., 30 minutes) at 37°C.
-
Assay Setup: Remove the rehydration medium from the inserts. Add the chemoattractant (e.g., medium containing 10% fetal bovine serum) to the lower chamber of the well plate. Add the cell suspension (containing the treatment) to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for a duration that allows for significant migration without cell proliferation becoming a major factor (e.g., 12-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a suitable stain, such as crystal violet or DAPI.
-
Image Acquisition and Quantification: After washing and drying the inserts, capture images of the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view. The average number of migrated cells per field is then calculated. The inhibitory effect of the this compound analogue is determined by comparing the number of migrated cells in the treated groups to the vehicle control.
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the actin cytoskeleton.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on cell migration.
References
Preliminary In Vitro Efficacy of Migrastatin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Migrastatin and its synthetic analogs as potential anti-metastatic agents. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Efficacy Data
The in vitro potency of this compound and its analogs has been evaluated across various cancer cell lines, primarily through cell migration and invasion assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing the efficacy of these compounds. The data presented below is a compilation from multiple studies.
Table 1: In Vitro Efficacy of this compound and Analogs in Cell Migration Assays
| Compound/Analog | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound-healing | 20.5 | [1] |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxicell chamber | 2 | [1] |
| This compound | 4T1 (mouse mammary carcinoma) | Scratch Assay | 29 | [2] |
| MGSTA-2 | 4T1 (mouse mammary carcinoma) | Not Specified | ~0.02 | [1] |
| MGSTA-3 | 4T1 (mouse mammary carcinoma) | Not Specified | ~0.02 | [1] |
| MGSTA-4 (Macrolactone) | 4T1 (mouse mammary carcinoma) | Not Specified | ~0.02 | |
| MGSTA-4 (Macrolactone) | 4T1 (mouse mammary carcinoma) | Cell Migration | 0.024 | |
| Core Macroketone | 4T1 (mouse mammary carcinoma) | Cell Migration | Not Specified (potent) | |
| Core Macrolactam | 4T1 (mouse mammary carcinoma) | Cell Migration | Not Specified (potent) | |
| This compound Semicore | 4T1 (mouse mammary carcinoma) | Cell Migration | 40 | |
| 2,3-dihydro-migrastatin Core (DMC) | Not Specified | Scratch Assay | 0.022 | |
| Isothis compound-ether | Not Specified | Not Specified | 0.027 | |
| This compound ether (ME) | Not Specified | Cell Migration | Micromolar range | |
| Carboxymethyl-ME (CME) | Not Specified | Cell Migration | Micromolar range |
Table 2: Cytotoxicity Data for this compound and Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Notes | Reference |
| This compound | EC17 (mouse esophageal cancer) | 167.5 | Inhibition of migration not due to cytotoxicity | |
| This compound-core analogs (MGSTA-2 to 4) | 4T1, HUVECs | > 20 | Not cytotoxic up to 20 µM | |
| This compound | VJ-300 cells | > 102 | Not toxic up to 102 µM | |
| This compound ether (ME) | Not Specified | LD50 > 2 orders of magnitude higher than migration IC50 | Selectively inhibited migration over proliferation | |
| Carboxymethyl-ME (CME) | Not Specified | LD50 > 2 orders of magnitude higher than migration IC50 | Selectively inhibited migration over proliferation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used in the in vitro assessment of this compound's efficacy.
Wound-Healing (Scratch) Assay
This method is a straightforward and widely used technique to study collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and culture until they form a confluent monolayer.
-
Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Fresh medium containing the test compound (this compound or its analogs) at various concentrations or a vehicle control (e.g., DMSO) is added to the respective wells.
-
Imaging: The "wound" area is imaged at time zero (immediately after scratching) and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope. It is crucial to have reference points to ensure the same field of view is captured at each time point.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.
Boyden Chamber (Transwell) Assay
The Boyden chamber assay is a more quantitative method to assess cell migration and invasion, particularly in response to a chemoattractant.
Protocol:
-
Chamber Preparation: Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size for cancer cells) are placed in a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane extract like Matrigel.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Cell Seeding: Cancer cells, pre-treated with this compound, its analogs, or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24-48 hours) but is shorter than the cell doubling time to minimize the impact of proliferation.
-
Cell Removal: After incubation, non-migrated cells on the upper surface of the membrane are removed using a cotton swab.
-
Fixation and Staining: Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with crystal violet).
-
Quantification: The stained cells are counted under a microscope in several random fields. Alternatively, the dye can be eluted, and the absorbance can be measured using a plate reader for a more high-throughput quantification.
Signaling Pathways and Mechanism of Action
Preliminary studies suggest that this compound and its analogs exert their anti-migratory effects by targeting key components of the cellular machinery responsible for cell motility.
Inhibition of Rac Activation
The small GTPase Rac is a critical regulator of lamellipodia formation, a key step in cell migration. Studies have shown that this compound analogs can block the activation of Rac.
Rac Activation Assay (Pull-down Assay) Protocol:
-
Cell Lysis: Cells treated with this compound analogs or a control are lysed in a buffer that preserves the GTP-bound state of Rac.
-
Affinity Precipitation: The cell lysates are incubated with a recombinant protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac. This PBD is often fused to glutathione S-transferase (GST) and coupled to glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Western Blotting: The amount of active Rac pulled down is determined by Western blotting using an anti-Rac antibody. Total Rac levels in the initial cell lysates are also measured as a loading control.
Targeting Fascin
Fascin is an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-based structures essential for cell migration and invasion. This compound analogs have been shown to directly target fascin, interfering with its actin-bundling activity.
Immunofluorescence Protocol for Fascin and F-actin Co-localization:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound analogs or a vehicle control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins.
-
Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for fascin.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is added.
-
F-actin Staining: Filamentous actin (F-actin) is stained with a fluorescently-labeled phalloidin.
-
Mounting and Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope to observe the localization of fascin and F-actin. A reduction in the co-localization of fascin and F-actin in treated cells indicates an inhibitory effect.
References
Methodological & Application
Migrastatin's Role in Wound Healing: A Detailed Protocol for In Vitro Scratch Assays
For Immediate Release
[City, State] – [Date] – For researchers and scientists in the fields of oncology, cell biology, and drug development, understanding the intricate processes of cell migration is paramount. The wound healing or "scratch" assay is a fundamental tool for this purpose. This application note provides a detailed protocol for conducting an in vitro wound healing assay to evaluate the inhibitory effects of migrastatin, a potent inhibitor of cell migration. This protocol is designed for professionals seeking to investigate novel therapeutic agents that target cellular motility, a key process in cancer metastasis and tissue regeneration.
Introduction to this compound and its Mechanism of Action
This compound, a natural product isolated from Streptomyces, and its synthetic analogues have garnered significant attention for their ability to inhibit the migration and invasion of cancer cells. The primary molecular target of this compound has been identified as fascin-1, an actin-bundling protein.[1][2][3] Fascin-1 plays a critical role in the formation of dynamic cellular protrusions such as filopodia and lamellipodia, which are essential for cell motility. By binding to fascin-1, this compound disrupts the proper cross-linking of actin filaments, thereby impairing the cell's ability to form these migratory structures and effectively halting its movement.[1][2] This mechanism makes this compound and its derivatives promising candidates for anti-metastatic therapies.
Experimental Protocol: this compound Wound Healing (Scratch) Assay
This protocol outlines the steps for a robust and reproducible in vitro wound healing assay to assess the effect of this compound on cell migration.
Materials:
-
Adherent cell line of interest (e.g., MDA-MB-231, 4T1, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound or its analogues (dissolved in a suitable solvent, e.g., DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
(Optional) Mitomycin C to inhibit cell proliferation
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 24-well or 12-well plates at a density that will allow them to form a confluent monolayer within 24 hours. The optimal seeding density should be determined empirically for each cell line.
-
-
Creating the "Wound":
-
Once the cells have formed a confluent monolayer, gently aspirate the culture medium.
-
Using a sterile 200 µL or 1 mL pipette tip, create a straight scratch down the center of the well. Apply consistent pressure to ensure a uniform wound width.
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
-
Treatment with this compound:
-
After washing, replace the PBS with fresh culture medium containing the desired concentrations of this compound or its analogues. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Typical concentrations of this compound used in studies range from the nanomolar to the micromolar scale, with some studies using up to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
-
Imaging and Incubation:
-
Immediately after adding the treatment, capture the first set of images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the specific locations on the plate to ensure that subsequent images are taken at the same position.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same marked locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the area of the scratch at each time point for all conditions.
-
The rate of wound closure can be calculated as the percentage of the initial wound area that has been covered by cells over time.
-
The formula for calculating wound closure is: % Wound Closure = [ (Initial Wound Area - Wound Area at Time T) / Initial Wound Area ] x 100
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its analogues on cell migration from various studies.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound Analogue (Macroketone) | 4T1 (mouse breast cancer) | Wound Healing | ~100 nM | |
| This compound Analogue (Macroketone) | MDA-MB-231 (human breast cancer) | Wound Healing | ~350 nM | |
| This compound Analogue 17 | 4T1 (mouse breast cancer) | Wound Healing | 255 nM | |
| This compound Analogue 7 | MDA-MB-231 (human breast cancer) | Wound Healing | 350 nM | |
| This compound Analogue 8 | MDA-MB-231 (human breast cancer) | Wound Healing | 2.7 µM | |
| This compound Analogue MGSTA-5 | Canine Mammary Cancer | Wound Healing | Not specified, but potent inhibitor | |
| This compound Analogue MGSTA-6 | Canine Mammary Cancer | Wound Healing | Not specified, but potent inhibitor |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying molecular mechanism, the following diagrams have been generated.
Caption: Workflow of the in vitro wound healing (scratch) assay.
Caption: this compound's mechanism of action on the cell migration pathway.
References
Application Notes and Protocols: Transwell Migration Assay Using Migrastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological phenomena, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration, particularly chemotaxis.[2][3] This assay utilizes a permeable membrane to separate an upper and lower chamber, allowing for the quantitative analysis of cell movement in response to a chemoattractant gradient.[4]
Migrastatin, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of cancer cell migration and metastasis. These compounds function by targeting fascin, an actin-bundling protein crucial for the formation of migratory cellular protrusions like filopodia and lamellipodia. By inhibiting fascin's activity, this compound disrupts the organization of the actin cytoskeleton, thereby impeding cell motility.
These application notes provide a detailed protocol for utilizing this compound and its analogues in a Transwell migration assay to assess their inhibitory effects on cancer cell migration.
Mechanism of Action: this compound's Effect on Cell Migration
This compound and its analogues exert their anti-migratory effects by directly targeting and inhibiting the function of fascin-1. Fascin-1 is a key protein responsible for cross-linking actin filaments into tight, parallel bundles. These actin bundles are essential for the formation of dynamic cellular structures at the leading edge of migrating cells, such as filopodia and lamellipodia, which are necessary for cell movement and invasion.
The signaling pathway can be summarized as follows:
Caption: this compound inhibits cell migration by targeting Fascin-1.
Experimental Protocols
This section details the protocol for a Transwell migration assay to evaluate the inhibitory effect of this compound on cancer cell migration.
Materials
-
Transwell inserts (e.g., 6.5 mm diameter, 8.0 µm pore size) and companion plates (24-well)
-
Cancer cell line of interest (e.g., MDA-MB-231, 4T1, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM + 0.1% BSA)
-
This compound or its synthetic analogues (e.g., MGSTA-5, MGSTA-6)
-
Chemoattractant (e.g., Fetal Bovine Serum (FBS), specific growth factors)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol or DAPI)
-
Sterile cotton swabs
-
Inverted microscope with a camera
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Experimental Workflow
The general workflow for the Transwell migration assay with a this compound inhibitor is as follows:
Caption: Workflow of the Transwell migration assay with an inhibitor.
Step-by-Step Procedure
Day 1: Cell Seeding and Treatment
-
Cell Preparation: Culture cells to 70-80% confluency. Approximately 18-24 hours before the assay, replace the complete medium with a serum-free or low-serum medium to starve the cells. This enhances their migratory response to chemoattractants.
-
Prepare Transwell Plate: In a laminar flow hood, add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in serum-free medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Cell Harvesting and Resuspension: Harvest the starved cells using a cell dissociation solution. Centrifuge the cells and resuspend the pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL. A titration to determine the optimal cell density may be necessary.
-
Cell Seeding: In separate tubes, mix the cell suspension with the prepared this compound dilutions (and vehicle control). Add 100 µL of the cell/Migrastatin mixture to the upper chamber of the Transwell inserts.
-
Incubation: Carefully place the inserts into the wells containing the chemoattractant. Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
Day 2: Fixation, Staining, and Quantification
-
Remove Non-Migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a sterile, moistened cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution (e.g., ice-cold methanol) for 10-20 minutes at room temperature.
-
Staining: After fixation, wash the inserts with PBS. Stain the migrated cells by immersing the inserts in a staining solution (e.g., 0.5% Crystal Violet) for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
-
Imaging: Once dry, visualize the migrated cells using an inverted microscope. Capture images from several representative fields for each membrane.
-
Quantification: Count the number of migrated cells per field. The average count from multiple fields will be used for analysis. Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance measured with a plate reader.
Data Analysis and Quality Control
-
Quantification: Calculate the average number of migrated cells per field for each condition (vehicle control and different concentrations of this compound).
-
Inhibition Calculation: Express the data as a percentage of migration relative to the vehicle control (set to 100%).
-
% Migration = (Average number of cells in treated group / Average number of cells in vehicle control group) x 100
-
-
IC50 Determination: Plot the percentage of migration against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
-
Controls:
-
Negative Control: No chemoattractant in the lower chamber to measure random migration.
-
Positive Control: Chemoattractant in the lower chamber with vehicle-treated cells to establish maximal migration.
-
Cytotoxicity Control: Perform a parallel cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the observed inhibition of migration is not due to cell death.
-
Data Presentation
The following tables summarize quantitative data on the inhibitory effects of this compound and its analogues on cancer cell migration from various studies.
Table 1: IC50 Values of this compound and Analogues in Transwell Migration Assays
| Compound/Analogue | Cell Line | Assay Type | IC50 | Reference |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxicell chamber | 2 µM | |
| MGSTA-5 | 4T1 (mouse mammary cancer) | Transwell | Nanomolar range | |
| MGSTA-5 | MDA-MB-231 (human breast cancer) | Transwell | Nanomolar range | |
| MGSTA-5 | MDA-MB-435 (human breast cancer) | Transwell | Nanomolar range | |
| MGSTA-5 | LM2-4175 (metastatic breast cancer) | Transwell | ~1.5-2 µM | |
| MGSTA-6 | CMT-W1 (canine mammary cancer) | Transwell | 66.11 µM | |
| MGSTA-6 | CMT-W1M (canine mammary cancer) | Transwell | 54.89 µM | |
| MGSTA-6 | CMT-W2 (canine mammary cancer) | Transwell | 51.10 µM | |
| Macroketone | 4T1 (mouse breast tumor) | Boyden chamber | < 100 nM |
Table 2: Effect of this compound Analogues on Cell Viability
| Compound/Analogue | Cell Line | Assay Type | IC50 (Cytotoxicity) | Reference |
| This compound | EC17 | Growth inhibition | 167.5 µM | |
| MGSTA-5 | MDA-MB-231 | Proliferation | > 100 µM |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell migration in positive control | - Suboptimal incubation time- Low chemoattractant concentration- Incorrect pore size- Cells not healthy or starved properly | - Optimize incubation time- Titrate chemoattractant concentration- Ensure pore size is appropriate for the cell type- Use healthy, low-passage cells and ensure proper starvation |
| High background migration in negative control | - Cells are highly motile- Serum carryover in cell suspension | - Reduce incubation time- Ensure thorough washing of cells before resuspension in serum-free medium |
| Uneven cell migration across the membrane | - Clumped cells seeded- Bubbles trapped under the insert | - Ensure a single-cell suspension before seeding- Carefully place the insert into the well to avoid bubbles |
| Variability between replicate wells | - Inconsistent cell seeding numbers- Inaccurate pipetting | - Ensure accurate cell counting and pipetting- Mix cell suspension well before seeding each replicate |
Conclusion
The Transwell migration assay is a robust method for evaluating the efficacy of anti-migratory compounds like this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data on the dose-dependent inhibition of cancer cell migration. The provided data and troubleshooting guide will further aid in the successful implementation and interpretation of this assay for drug discovery and cancer research applications.
References
Application Notes and Protocols: In Vivo Metastasis Models for Testing Migrastatin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vivo models to assess the efficacy of Migrastatin analogs in inhibiting cancer metastasis. The information is tailored for researchers in oncology, pharmacology, and drug development.
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality.[1][2][3] this compound, a natural product isolated from Streptomyces, and its synthetic analogs have emerged as promising anti-metastatic agents.[1][4] These compounds function primarily by targeting the actin-bundling protein fascin, a key component of the cellular machinery required for cell migration and invasion. By inhibiting fascin, this compound analogs disrupt the formation of filopodia and lamellipodia, cellular protrusions essential for cancer cell motility. This document outlines established in vivo models and detailed protocols for evaluating the anti-metastatic potential of novel this compound analogs.
Mechanism of Action of this compound Analogs
This compound and its synthetic derivatives, such as macroketone and macrolactam, exert their anti-metastatic effects by binding to fascin, an actin-crosslinking protein. This interaction prevents fascin from bundling actin filaments, thereby inhibiting the formation of invasive cellular structures. X-ray crystallography has revealed that these analogs bind to one of the actin-binding sites on fascin. Additionally, some this compound analogs have been shown to block the activation of Rac, a small GTPase that plays a critical role in the formation of lamellipodia. Another study has suggested that this compound can also act as a muscarinic acetylcholine receptor antagonist.
Figure 1: Simplified signaling pathway of this compound analogs' anti-metastatic action.
In Vivo Metastasis Models
Several well-established murine models are employed to test the efficacy of this compound analogs against metastasis.
-
Spontaneous Metastasis Model (Orthotopic Injection): This model closely mimics the clinical progression of cancer, where metastatic cells originate from a primary tumor.
-
Cell Line: 4T1 murine mammary carcinoma cells are commonly used due to their high metastatic potential to the lungs, closely resembling human breast cancer.
-
Procedure: 4T1 cells are implanted into the mammary fat pad of immunocompetent female BALB/c mice. The primary tumor is allowed to grow, and metastasis develops spontaneously.
-
-
Experimental Metastasis Model (Tail Vein Injection): This model is useful for studying the later stages of metastasis, including tumor cell extravasation and colonization of distant organs.
-
Cell Lines: Luciferase-expressing human cancer cell lines such as MDA-MB-231 (breast cancer) are often used in immunodeficient mice (e.g., NOD/SCID).
-
Procedure: A defined number of cancer cells are injected directly into the bloodstream via the lateral tail vein.
-
-
Human Tumor Xenograft Models: These models utilize human cancer cell lines to evaluate the efficacy of compounds in a system that more closely mirrors human disease.
-
Examples: Human Small-Cell Lung Cancer (SCLC) and Colorectal Carcinoma (CRC) xenograft models have been successfully used to test this compound analogs.
-
Data Presentation: Efficacy of this compound Analogs
The following tables summarize the quantitative data on the efficacy of various this compound analogs from published studies.
Table 1: In Vitro Migration Inhibition by this compound Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound Healing | 20.5 µM | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxis | 2 µM | |
| Macroketone | 4T1 (mouse mammary carcinoma) | Migration Assay | ~100 nM | |
| Macrolactam | 4T1 (mouse mammary carcinoma) | Migration Assay | 255 nM | |
| This compound Semicore | 4T1 (mouse mammary carcinoma) | Migration Assay | 40 µM | |
| Macrolactone | 4T1 (mouse mammary carcinoma) | Migration Assay | 24 nM | |
| This compound Core Ether (ME) | SCLC cell lines | Migration Assay | 1.5 - 8.2 µM | |
| Carboxymethyl-ME (CME) | SCLC cell lines | Migration Assay | 0.5 - 5 µM |
Table 2: In Vivo Metastasis Inhibition by this compound Analogs
| Compound | Model | Primary Tumor | Metastatic Site | Inhibition of Metastasis | Reference |
| Macroketone & Macrolactam | 4T1 Orthotopic | Mammary Fat Pad | Lung | 91-99% | |
| This compound Core Ether (ME) | SCLC Xenograft | Subcutaneous | Overall | 96% (at 10 mg/kg) | |
| Carboxymethyl-ME (CME) | SCLC Xenograft | Subcutaneous | Overall | 99% (at 12 mg/kg) | |
| This compound Core Ether (ME) | CRC Xenograft | Intrasplenic | Liver, Lung, GI Tract | 97%, 84%, 95% (at 100 mg/kg) |
Experimental Protocols
Protocol 1: Orthotopic Spontaneous Metastasis Model
This protocol details the procedure for establishing a primary tumor in the mammary fat pad and assessing spontaneous lung metastasis.
Figure 2: Experimental workflow for the orthotopic spontaneous metastasis model.
Materials:
-
4T1 murine mammary carcinoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Female BALB/c mice (6-8 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes (29G)
-
Calipers
-
This compound analog and vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Dissection tools
Procedure:
-
Cell Culture: Culture 4T1 cells in complete medium to ~70-80% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Keep on ice.
-
-
Orthotopic Injection:
-
Anesthetize a female BALB/c mouse.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.
-
-
Treatment:
-
Once tumors are palpable (e.g., day 4 post-injection), randomize mice into treatment and control groups.
-
Administer the this compound analog or vehicle control according to the desired dosing schedule (e.g., intraperitoneal injection).
-
-
Monitoring:
-
Measure primary tumor volume with calipers twice weekly (Volume = 0.5 x length x width^2).
-
If using luciferase-expressing cells, perform bioluminescence imaging to monitor both primary tumor growth and metastatic spread.
-
-
Endpoint and Tissue Collection:
-
At a predetermined endpoint (e.g., 3-4 weeks), euthanize the mice.
-
Carefully dissect the primary tumor and lungs.
-
-
Metastasis Quantification:
-
Count the number of visible metastatic nodules on the surface of the lungs.
-
Alternatively, quantify the metastatic burden using bioluminescence imaging of the excised lungs.
-
Protocol 2: Experimental Metastasis Model
This protocol describes the tail vein injection method to assess the ability of cancer cells to colonize the lungs.
Figure 3: Experimental workflow for the experimental metastasis model.
Materials:
-
Luciferase-expressing human cancer cells (e.g., MDA-MB-231)
-
Complete culture medium
-
PBS, Trypsin-EDTA
-
Immunodeficient mice (e.g., NOD/SCID)
-
Mouse restrainer
-
Insulin syringes (29G)
-
This compound analog and vehicle control
-
Bioluminescence imaging system and substrate (e.g., D-luciferin)
Procedure:
-
Cell Culture and Preparation: Follow steps 1 and 2 from Protocol 1, resuspending cells at a concentration of 1-1.5 x 10^6 cells/200 µL in sterile PBS.
-
Tail Vein Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Inject 200 µL of the cell suspension into a lateral tail vein.
-
-
Treatment: Begin the treatment regimen with the this compound analog or vehicle control as per the study design. Treatment can start before, during, or after cell injection.
-
Monitoring Metastasis:
-
Perform bioluminescence imaging at regular intervals (e.g., weekly) to monitor the progression of lung metastases.
-
Administer the luciferase substrate (e.g., D-luciferin) via intraperitoneal injection and image the mice after the appropriate uptake time.
-
-
Endpoint and Quantification:
-
At the study endpoint, euthanize the mice.
-
Excise the lungs and perform ex vivo bioluminescence imaging for a more accurate quantification of the metastatic burden.
-
Conclusion
The in vivo models described provide robust and clinically relevant systems for evaluating the anti-metastatic efficacy of this compound analogs. The choice of model depends on the specific aspect of the metastatic cascade being investigated. By following these detailed protocols and utilizing the provided data tables for comparison, researchers can effectively assess the therapeutic potential of novel fascin inhibitors in the context of metastatic cancer.
References
- 1. novita-pharm.com [novita-pharm.com]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues target fascin to block tumour metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Migrastatin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migrastatin, a 14-membered macrolide originally isolated from Streptomyces species, has garnered significant attention in the field of oncology for its ability to inhibit cancer cell migration, a critical process in tumor metastasis.[1][2] This discovery has spurred extensive research into the total synthesis of this compound and a diverse array of its derivatives, with the goal of developing more potent and clinically viable anti-metastatic agents. These synthetic efforts have not only provided access to the natural product but have also enabled the exploration of structure-activity relationships (SAR), leading to the discovery of analogues with significantly enhanced inhibitory activity.[3][4]
This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its key derivatives. It is intended to serve as a comprehensive resource for researchers in synthetic organic chemistry, medicinal chemistry, and cancer biology who are interested in the synthesis and biological evaluation of this important class of natural product analogues. The protocols are based on seminal works in the field, primarily from the Danishefsky group, who pioneered the first total synthesis of (+)-Migrastatin.[1]
Mechanism of Action: Targeting Fascin-Mediated Cell Migration
The primary biological target of this compound and its potent analogues is fascin, an actin-bundling protein that plays a crucial role in the formation of filopodia and other actin-based cellular protrusions essential for cell migration and invasion. Fascin cross-links actin filaments into tight, parallel bundles, providing the structural support for these protrusions. By binding to fascin, this compound analogues inhibit its actin-bundling activity, leading to a disruption of filopodia formation and a subsequent reduction in cancer cell motility.
The signaling pathways that regulate fascin expression and activity are complex and involve multiple upstream regulators, including TGF-β, β-catenin, and various growth factor signaling cascades. Inhibition of fascin by this compound analogues represents a promising therapeutic strategy to disrupt a key downstream effector of these pro-metastatic signaling pathways.
Figure 1. Simplified signaling pathway of fascin regulation and this compound's inhibitory action.
Total Synthesis of (+)-Migrastatin: A Representative Workflow
The total synthesis of (+)-Migrastatin, as pioneered by Danishefsky and his team, is a convergent and highly strategic approach that has been adapted for the synthesis of numerous derivatives. The key features of this synthesis include a Lewis acid-catalyzed diene aldehyde condensation to establish key stereocenters, a Horner-Wadsworth-Emmons olefination to install a crucial double bond, and a ring-closing metathesis to form the macrolactone core.
Figure 2. General workflow for the total synthesis of (+)-Migrastatin.
Quantitative Data: A Comparative Overview
The synthetic efforts towards this compound have yielded a wealth of data on the efficacy of various analogues. The following tables summarize key quantitative data, including the overall yields of selected synthetic routes and the in vitro biological activity of this compound and some of its more potent derivatives.
Table 1: Overall Yields of Selected this compound Core Syntheses
| Synthetic Route | Key Steps | Overall Yield (%) | Reference |
| Enantiospecific Total Synthesis of Macrolactone Core | Asymmetric non-Evans type aldol reaction, RCM | ~11 (13 steps) | |
| Danishefsky's First Total Synthesis of (+)-Migrastatin | Lewis acid-catalyzed diene aldehyde condensation, HWE, RCM | Not explicitly stated in a single value |
Table 2: In Vitro Biological Activity of this compound and Key Analogues
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound-healing assay | 6 µM | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxicell chamber | 2 µM | |
| This compound | EC17 (mouse esophageal cancer) - purified | Wound-healing assay | 20.5 µM | |
| MGSTA-2 (analogue) | 4T1 (mouse mammary cancer) | Boyden chamber assay | ~22 nM | |
| MGSTA-3 (analogue) | 4T1 (mouse mammary cancer) | Boyden chamber assay | ~24 nM | |
| MGSTA-5 (analogue) | CMT-W1, CMT-W2 (canine mammary cancer) | Wound-healing assay | Inhibitory at 100 µM | |
| MGSTA-6 (analogue) | CMT-W1, CMT-W2 (canine mammary cancer) | Wound-healing assay | Inhibitory at 100 µM |
Note: IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
The following protocols are adapted from the supplementary information of seminal publications and are intended to provide a detailed guide for the synthesis of key intermediates and the final macrocyclization.
Protocol 1: Horner-Wadsworth-Emmons Olefination for Side Chain Installation
This protocol describes the coupling of a phosphonate-containing fragment with an aldehyde to form the (E)-enone, a crucial step in assembling the acyclic precursor for macrocyclization.
Materials:
-
β-ketophosphonate intermediate
-
Aldehyde fragment
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the β-ketophosphonate (1.1 equivalents) and anhydrous LiCl (1.1 equivalents) in anhydrous CH3CN, add DBU (1.05 equivalents) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous CH3CN to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-enone.
Protocol 2: Ring-Closing Metathesis (RCM) for Macrolactone Formation
This protocol outlines the macrocyclization of the acyclic diene precursor using a Grubbs catalyst to form the 14-membered macrolactone core.
Materials:
-
Acyclic diene precursor
-
Grubbs second-generation catalyst
-
Toluene, anhydrous and degassed
-
Silica gel
Procedure:
-
Dissolve the acyclic diene precursor in anhydrous and degassed toluene to a concentration of approximately 0.5 mM in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add the Grubbs second-generation catalyst (typically 5-20 mol%) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the macrolactone.
Conclusion
The total synthesis of this compound and its derivatives has been a landmark achievement in natural product synthesis, providing not only a renewable source of these complex molecules but also a powerful platform for medicinal chemistry and drug discovery. The development of simplified and more potent analogues has validated fascin as a promising target for anti-metastatic therapies. The protocols and data presented herein offer a detailed resource for researchers aiming to contribute to this exciting and impactful field of cancer research. The continued exploration of the this compound pharmacophore holds the potential to deliver novel and effective treatments for metastatic disease.
References
- 1. rupress.org [rupress.org]
- 2. Fascin: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 4. Discovery of potent cell migration inhibitors through total synthesis: lessons from structure-activity studies of (+)-migrastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Migrastatin's Effects on 4T1 and MDA-MB-231 Cell Lines
Application Notes and Protocols: Actin-Bundling Assay with Fascin and the Inhibitor Migrastatin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fascin is a key actin-bundling protein that plays a crucial role in the formation of filopodia, invadopodia, and other actin-rich structures essential for cell migration and invasion.[1][2] Its upregulation is correlated with increased metastasis and poor prognosis in various cancers, making it an attractive target for anti-cancer drug development.[1] Migrastatin, a natural product, and its synthetic analogues are potent inhibitors of fascin's actin-bundling activity, thereby blocking tumor cell migration and metastasis.[3][4] These application notes provide detailed protocols for in vitro actin-bundling assays using fascin and demonstrate the inhibitory effect of this compound.
Mechanism of Action
Fascin, a 55 kDa monomeric protein, crosslinks actin filaments into tightly packed, parallel bundles. It contains two main actin-binding sites located in its β-trefoil domains. This compound analogues, such as macroketone, function by binding to one of these actin-binding sites on fascin, which interferes with its ability to crosslink actin filaments. This inhibition of fascin's bundling activity leads to the disruption of filopodia formation and a reduction in cancer cell motility and invasion.
Signaling Pathway and Inhibition Model
Caption: Fascin-mediated actin bundling and its inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound analogues on fascin's actin-bundling activity can be quantified using various assays. Below is a summary of representative quantitative data.
Table 1: Inhibition of Fascin Actin-Bundling Activity by Macroketone
| Assay Method | Fascin Concentration | Macroketone Concentration | % Inhibition of Actin Bundling | Reference |
| Low-Speed Co-sedimentation | 0.25 µM | 10 µM | >80% | |
| Fluorescence Microscopy | Not specified | Not specified | >80% |
Table 2: IC50 Values of this compound Analogues
| Compound | Assay | Cell Line | IC50 | Reference |
| Macroketone | Cell Migration | 4T1 Breast Cancer | ~100 nM | |
| Biotin-conjugated Macroketone | Cell Migration | 4T1 Breast Cancer | ~300 nM | |
| NP-G2-029 | Actin-Bundling | In vitro | ~0.18 µM |
Experimental Protocols
Here, we provide detailed protocols for three common in vitro assays to assess actin bundling by fascin and its inhibition by this compound.
Experimental Workflow Overview
Caption: General workflow for in vitro actin-bundling assays.
Low-Speed Co-sedimentation Assay
This assay is used to separate actin bundles from single actin filaments. Bundled actin, being larger, will pellet at low centrifugation speeds, while single filaments remain in the supernatant.
Materials:
-
Purified rabbit skeletal muscle actin
-
Purified recombinant human fascin-1
-
This compound or its analogues (e.g., macroketone)
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)
-
10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
SDS-PAGE equipment and reagents
-
Centrifuge capable of 10,000 x g
Protocol:
-
Actin Polymerization:
-
Prepare a 10 µM solution of G-actin in G-buffer.
-
Induce polymerization by adding 1/10th volume of 10x Polymerization buffer.
-
Incubate at room temperature for 1 hour to form F-actin.
-
-
Bundling Reaction:
-
In separate microcentrifuge tubes, prepare the following reaction mixtures:
-
Control: F-actin alone
-
Fascin: F-actin + Fascin (e.g., 1 µM final concentration)
-
Inhibition: F-actin + Fascin + this compound (e.g., 10 µM final concentration)
-
This compound Control: F-actin + this compound
-
-
Incubate the reaction mixtures at room temperature for 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 x g for 20-30 minutes at 4°C.
-
-
Analysis:
-
Carefully separate the supernatant and pellet fractions.
-
Resuspend the pellet in 1x SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining.
-
Quantify the amount of actin and fascin in each fraction using densitometry.
-
Expected Results: In the presence of fascin, a significant portion of actin will shift to the pellet fraction. This compound will inhibit this shift, resulting in more actin remaining in the supernatant.
Fluorescence Microscopy Assay
This method allows for the direct visualization of actin bundle formation.
Materials:
-
Items from the co-sedimentation assay
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters
Protocol:
-
Prepare Actin and Bundling Reactions:
-
Follow steps 1 and 2 from the Low-Speed Co-sedimentation Assay protocol.
-
-
Labeling:
-
Add a final concentration of 1 µM fluorescently labeled phalloidin to each reaction mixture.
-
Incubate in the dark for 15-20 minutes at room temperature.
-
-
Imaging:
-
Pipette a small volume (5-10 µL) of each reaction onto a microscope slide and cover with a coverslip.
-
Visualize the samples using a fluorescence microscope.
-
Capture images for analysis.
-
Expected Results: In the control sample, individual actin filaments will be visible. The fascin-treated sample will show thick, bright bundles of actin filaments. The this compound-treated sample will resemble the control, with a significant reduction in the number and thickness of actin bundles.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of actin bundle structure.
Materials:
-
Items from the co-sedimentation assay
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate solution (1-2%)
-
Transmission electron microscope
Protocol:
-
Prepare Actin and Bundling Reactions:
-
Follow steps 1 and 2 from the Low-Speed Co-sedimentation Assay protocol.
-
-
Sample Preparation for TEM:
-
Apply a small volume (3-5 µL) of each reaction mixture onto a TEM grid for 1 minute.
-
Wick off the excess liquid with filter paper.
-
Negatively stain the grid by applying a drop of uranyl acetate solution for 30-60 seconds.
-
Wick off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids using a transmission electron microscope.
-
Capture images of the actin structures.
-
Expected Results: TEM will reveal individual, randomly oriented actin filaments in the control sample. In the presence of fascin, highly ordered, parallel bundles of actin filaments will be observed. This compound treatment will result in a significant decrease in the formation and size of these bundles.
Troubleshooting
-
No actin bundling observed with fascin:
-
Confirm the activity of fascin.
-
Ensure proper actin polymerization conditions (ATP, salts, temperature).
-
Check the concentrations of actin and fascin.
-
-
High background in fluorescence microscopy:
-
Reduce the concentration of fluorescent phalloidin.
-
Ensure the sample is properly focused.
-
-
Poor staining in TEM:
-
Optimize staining time with uranyl acetate.
-
Ensure the grid is properly dried.
-
These protocols provide a robust framework for studying the actin-bundling activity of fascin and screening for potential inhibitors like this compound. The combination of co-sedimentation, fluorescence microscopy, and electron microscopy offers a multi-faceted approach to characterizing the effects of compounds on actin cytoskeleton dynamics.
References
Synthesis and Application of Biotinylated Migrastatin for Pulldown Assays to Identify Protein Targets
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis, the spread of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality. Cell migration is a critical step in the metastatic cascade, making it an attractive target for therapeutic intervention. Migrastatin, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of cancer cell migration and invasion.[1][2][3] These compounds have been shown to interfere with key cytoskeletal dynamics necessary for cell motility. To elucidate the mechanism of action of this compound and identify its direct cellular binding partners, affinity-based pulldown assays are a powerful tool. This application note provides a detailed protocol for the synthesis of a biotinylated this compound analogue and its subsequent use in pulldown assays to isolate and identify interacting proteins from cell lysates.
Principle
The strategy involves the chemical synthesis of a this compound analogue, the macroketone, which retains potent anti-migratory activity.[4] This macroketone is then functionalized with a biotin tag, a small molecule with an exceptionally high affinity for streptavidin. The biotinylated this compound probe is incubated with a cell lysate, allowing it to bind to its cellular targets. The resulting protein-probe complexes are then captured using streptavidin-conjugated beads. After washing away non-specifically bound proteins, the target proteins are eluted and can be identified by downstream applications such as mass spectrometry.
Quantitative Data Summary
The inhibitory effects of this compound and its analogues on cancer cell migration have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds. The table below summarizes the IC50 values for selected this compound analogues in different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | 4T1 (mouse breast cancer) | Chamber cell migration | 29 µM | [4] |
| This compound | EC17 (mouse esophageal cancer) | Wound healing | 10 µg/mL | |
| Macrolactone 8 | 4T1 (mouse breast cancer) | Chamber cell migration | 22 nM | |
| Macrolactone 9 | 4T1 (mouse breast cancer) | Chamber cell migration | 24 nM | |
| Macroketone 11 | 4T1 (mouse breast cancer) | Chamber cell migration | 100 nM | |
| Biotin-conjugated Macroketone | 4T1 (mouse breast cancer) | Cell migration | ~300 nM | |
| MGSTA-6 | CMT-W1 (canine mammary cancer) | Trans-well migration | 66.11 µM | |
| MGSTA-6 | CMT-W1M (canine mammary cancer) | Trans-well migration | 54.89 µM | |
| MGSTA-6 | CMT-W2 (canine mammary cancer) | Trans-well migration | 51.10 µM |
Experimental Protocols
Protocol 1: Synthesis of Biotinylated this compound Macroketone Analogue
The synthesis of this compound and its analogues is a complex multi-step process. The following is a representative, conceptual protocol for the synthesis of the this compound macroketone and its subsequent biotinylation, based on synthetic strategies reported in the literature. Researchers should refer to the primary literature for detailed experimental conditions and characterization data.
Part A: Synthesis of this compound Macroketone
The total synthesis of the this compound macroketone has been described by Danishefsky and coworkers. A key strategy involves the convergent assembly of smaller fragments. A simplified overview of the synthetic logic is presented here to provide context. The synthesis generally involves:
-
Preparation of key building blocks: This includes the synthesis of a C1-C9 fragment containing the stereocenters and a C10-C15 fragment.
-
Coupling of the fragments: The two fragments are joined together through reactions such as aldol additions or Horner-Wadsworth-Emmons olefination.
-
Macrocyclization: The linear precursor is then cyclized to form the 14-membered macrocycle, often using ring-closing metathesis.
-
Final modifications: Deprotection and functional group manipulations yield the final macroketone.
Part B: Biotinylation of this compound Macroketone
The this compound macroketone possesses a free hydroxyl group which serves as a convenient handle for biotinylation. This protocol describes a general method for biotinylating a hydroxyl group on a macrocycle using a biotinylating reagent with a linker.
Materials:
-
This compound Macroketone
-
Biotin-PEG-NHS ester (or other suitable biotinylating reagent with a linker and a reactive group for hydroxyl coupling)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the Macroketone: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound macroketone in anhydrous DCM.
-
Add Biotinylating Reagent: To this solution, add the biotin-linker-acid (e.g., Biotin-PEG-COOH), DCC or EDC, and a catalytic amount of DMAP. The molar ratio of macroketone to biotin reagent should be optimized, but a slight excess of the biotin reagent (1.2-1.5 equivalents) is a good starting point.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench any unreacted coupling reagent by adding a small amount of water. Filter the reaction mixture to remove the urea byproduct. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to isolate the biotinylated this compound macroketone.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: Pulldown Assay Using Biotinylated this compound
This protocol outlines the procedure for using the synthesized biotinylated this compound to capture its binding partners from a total cell lysate.
Materials:
-
Biotinylated this compound Macroketone
-
Control (non-biotinylated) this compound Macroketone
-
Free Biotin
-
Streptavidin-conjugated magnetic beads or agarose beads
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Wash buffer (e.g., cell lysis buffer or a buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Cancer cell line of interest (e.g., 4T1, MDA-MB-231)
-
Microcentrifuge tubes
-
Rotating wheel or shaker
-
Magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysate Preparation: a. Culture the chosen cancer cells to a sufficient density. b. Wash the cells with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. f. Carefully collect the supernatant (total cell lysate). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Binding of Biotinylated Probe to Target Proteins: a. Aliquot a sufficient amount of cell lysate (e.g., 1-5 mg of total protein) into microcentrifuge tubes. b. Add the biotinylated this compound macroketone to the lysate at a final concentration determined by preliminary experiments (a starting point could be 1-10 µM). c. As negative controls, set up parallel incubations with:
- An equivalent amount of non-biotinylated this compound macroketone.
- Biotinylated this compound macroketone in the presence of a large excess of free biotin (to compete for streptavidin binding).
- An equivalent volume of the solvent used to dissolve the biotinylated probe (e.g., DMSO). d. Incubate the lysates with the probes for 2-4 hours at 4°C on a rotating wheel.
-
Capture of Protein-Probe Complexes: a. While the incubation is in progress, prepare the streptavidin beads by washing them several times with lysis buffer according to the manufacturer's instructions. b. Add the pre-washed streptavidin beads to each lysate-probe mixture. c. Incubate for another 1-2 hours at 4°C on a rotating wheel to allow the biotinylated probe to bind to the streptavidin beads.
-
Washing: a. Pellet the beads by centrifugation (for agarose beads) or by using a magnetic rack (for magnetic beads). b. Discard the supernatant. c. Wash the beads extensively with ice-cold wash buffer. Perform at least 3-5 washes to remove non-specifically bound proteins. For each wash, resuspend the beads in wash buffer, incubate briefly, and then pellet the beads.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins from the beads. Two common methods are:
- Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins ready for gel electrophoresis.
- Competitive Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-5 mM). Incubate for 30-60 minutes at room temperature with agitation. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis of Eluted Proteins: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie blue or silver staining. c. Excise unique protein bands that appear in the biotinylated this compound pulldown but not in the control lanes. d. Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of inhibiting cell migration.
Experimental Workflow for Pulldown Assay
Caption: Workflow for identifying this compound targets.
Logical Relationship of Synthesis
Caption: Key stages in biotinylated this compound synthesis.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Synthesis of this compound and its macroketone analogue and in vivo FRAP analysis of the macroketone on E-cadherin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and analogues: New anti-metastatic agents [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: X-ray Crystallography of Fascin in Complex with Migrastatin Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fascin-1 is an actin-bundling protein that plays a crucial role in cell migration and the formation of invasive cellular structures, making it a compelling target for anti-cancer therapeutics.[1][2][3][4][5] Its overexpression is correlated with increased metastasis and poor prognosis in various cancers. Migrastatin, a natural product, and its synthetic analogues are potent inhibitors of tumor cell migration and metastasis. Structural studies of the fascin-ligand complex are pivotal for understanding the mechanism of inhibition and for the rational design of novel, more potent inhibitors. This document provides detailed protocols and data derived from the X-ray crystallographic studies of human fascin-1 in complex with a this compound analogue, macroketone.
Data Presentation
Crystallographic Data Collection and Refinement Statistics
| Parameter | Fascin-Macroketone Complex | Native Fascin |
| Data collection | ||
| Space group | C2 | C2 |
| Cell dimensions | ||
| a, b, c (Å) | 129.9, 55.4, 77.2 | 129.9, 55.4, 77.2 |
| α, β, γ (°) | 90, 112.5, 90 | 90, 112.5, 90 |
| Resolution (Å) | 50-2.7 (2.8-2.7) | 50-1.8 (1.86-1.8) |
| Rsym or Rmerge | 0.088 (0.46) | 0.076 (0.45) |
| I / σI | 13.9 (2.9) | 14.5 (3.0) |
| Completeness (%) | 99.6 (99.7) | 99.8 (99.8) |
| Redundancy | 3.9 (3.9) | 3.9 (3.9) |
| Refinement | ||
| Resolution (Å) | 20-2.7 | 20-1.8 |
| No. reflections | 18,170 | 40,401 |
| Rwork / Rfree | 0.201 / 0.261 | 0.185 / 0.224 |
| No. atoms | ||
| Protein | 3,747 | 3,820 |
| Ligand | 44 | - |
| Water | 37 | 260 |
| B-factors | ||
| Protein | 49.6 | 28.5 |
| Ligand | 59.8 | - |
| Water | 37.4 | 36.5 |
| R.m.s. deviations | ||
| Bond lengths (Å) | 0.011 | 0.015 |
| Bond angles (°) | 1.25 | 1.48 |
Values in parentheses are for the highest-resolution shell. Data adapted from Chen et al., Nature, 2010.
Inhibitory Activity of this compound Analogues
| Compound | IC50 (Cell Migration) | Notes |
| Macroketone | < 100 nM | Potent inhibitor of 4T1 breast tumor cell migration. |
| Biotin-conjugated macroketone | < 300 nM | Retains significant inhibitory activity, suitable for affinity purification. |
Experimental Protocols
Recombinant Human Fascin-1 Expression and Purification
This protocol describes the expression of GST-tagged human fascin-1 in E. coli and its subsequent purification.
Materials:
-
pGEX4T-Fascin1 plasmid
-
E. coli BL21 (DE3) competent cells
-
2YT medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: Tris-buffered saline (TBS)
-
Glutathione-Sepharose resin
-
Thrombin
-
Protein Buffer: 20 mM Tris pH 8.0, 40 mM KBr, 0.5 mM EDTA, 1 mM DTT
-
Centricon Plus-20 (Millipore)
Procedure:
-
Transform the pGEX4T-Fascin1 plasmid into E. coli BL21 (DE3) cells.
-
Inoculate a 1 L culture of 2YT medium with an overnight culture and grow at 37°C until the OD600 reaches ~0.8-1.0.
-
Cool the culture to 22-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.3 mM.
-
Continue incubation overnight (for ~12 hours) at 22-25°C.
-
Harvest the cells by centrifugation (e.g., 5,000 rpm for 10 min) and flash-freeze the pellet.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the supernatant with Glutathione-Sepharose resin for 2 hours at 4°C to bind the GST-fascin fusion protein.
-
Wash the resin extensively with Lysis Buffer to remove non-specifically bound proteins.
-
To cleave the GST tag, incubate the resin with thrombin overnight at 4°C directly on the beads.
-
Elute the cleaved fascin-1 protein.
-
Concentrate the purified protein using a Centricon Plus-20 centrifugal filter.
-
Dilute the concentrated protein to 15 mg/ml in Protein Buffer (20 mM Tris, pH 8.0, 40 mM KBr, 0.5 mM EDTA, 1 mM DTT) for crystallization trials.
Crystallization of the Fascin-Macroketone Complex
This protocol details the co-crystallization of fascin-1 with the this compound analogue, macroketone.
Materials:
-
Purified human fascin-1 (15 mg/ml in Protein Buffer)
-
Macroketone (dissolved in an appropriate solvent, e.g., DMSO)
-
Crystallization Buffer: 100 mM HEPES pH 8.0, 16% PEG 4000, 1% isopropanol
-
Vapor diffusion hanging drop plates
Procedure:
-
To prepare the complex, incubate the purified fascin-1 protein with 2 mM macroketone for 1 hour at room temperature (20-25°C).
-
Set up crystallization trials using the vapor diffusion hanging drop method at 20°C.
-
Mix 1-2 µL of the fascin-macroketone complex solution with an equal volume of the Crystallization Buffer on a coverslip.
-
Seal the coverslip over a reservoir containing the Crystallization Buffer.
-
Monitor the drops for crystal growth over several days to weeks. Crystals of the complex belong to the C2 space group.
-
For native fascin crystals, the same crystallization conditions can be used, omitting the macroketone incubation step.
X-ray Diffraction Data Collection and Structure Determination
Procedure:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the crystallization buffer supplemented with a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. Data for the fascin-macroketone complex were recorded at the National Synchrotron Light Source (NSLS) beamlines X6A and X4C.
-
Process the diffraction data using appropriate software (e.g., HKL2000) to integrate intensities and scale the data.
-
Solve the structure using molecular replacement. The native fascin structure can be solved first and used as a search model for the complex. A partial structure was initially determined using the MR-SAD method with a seleno-methionine derivative sample.
-
Perform iterative cycles of model building and refinement using software such as COOT and REFMAC5 to finalize the atomic model of the fascin-macroketone complex.
Visualizations
Experimental Workflow for X-ray Crystallography
References
Application Notes and Protocols for Studying Migrastatin Effects on Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-invasive properties of Migrastatin and its analogs. The protocols detailed below are designed to be robust and reproducible for assessing the efficacy of these compounds in various cancer cell lines.
Introduction
Metastasis, the spread of cancer cells from the primary tumor to distant organs, is the primary cause of cancer-related mortality. Cell migration and invasion are critical steps in the metastatic cascade, making them attractive targets for therapeutic intervention. This compound, a natural product isolated from Streptomyces, and its synthetic analogs have emerged as potent inhibitors of cancer cell migration and invasion.[1][2] The primary molecular target of this compound and its analogs is Fascin, an actin-bundling protein that plays a crucial role in the formation of cellular protrusions, such as filopodia and lamellipodia, which are essential for cell motility.[3][4] By binding to Fascin, this compound and its analogs inhibit its actin-bundling activity, leading to a disruption of the actin cytoskeleton and a subsequent reduction in cell migration and invasion.[5]
These notes provide detailed protocols for key in vitro assays to study the effects of this compound and its analogs on cell invasion, including the Transwell invasion assay, the wound healing assay, and gelatin zymography for assessing matrix metalloproteinase (MMP) activity.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound and its Analogs in Cell Migration and Invasion Assays
This table summarizes the reported IC50 values of various this compound analogs in different cancer cell lines, as determined by wound healing and Transwell migration/invasion assays. This data is crucial for selecting appropriate starting concentrations for your experiments.
| Compound/Analog | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound Healing | 20.5 µM | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxis | 2 µM | |
| MGSTA-5 (Macroketone) | 4T1 (murine breast cancer) | Transwell Migration | ~100 nM | |
| MGSTA-5 (Macroketone) | MDA-MB-231 (human breast cancer) | Transwell Migration | Nanomolar range | |
| MGSTA-5 (Macroketone) | MDA-MB-435 (human breast cancer) | Transwell Migration | Nanomolar range | |
| MGSTA-6 | CMT-W1 (canine mammary cancer) | Wound Healing | Not specified | |
| MGSTA-6 | CMT-W2 (canine mammary cancer) | Wound Healing | Not specified | |
| MGSTA-6 | CMT-W1M (canine mammary cancer) | Wound Healing | Not specified | |
| Unnamed Analog 1 | Canine Mammary Cancer | Cell Migration | 1.8 µM | |
| Unnamed Analog 2 | Canine Mammary Cancer | Cell Migration | 70 nM |
Note: The potency of this compound analogs can vary significantly depending on the specific chemical modifications and the cancer cell line being tested. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Signaling Pathway
This compound's Mechanism of Action
This compound and its analogs exert their anti-invasive effects by directly targeting the actin-bundling protein Fascin. Fascin is a key regulator of the actin cytoskeleton, and its activity is essential for the formation of dynamic cellular protrusions that drive cell migration and invasion. The expression of Fascin is often upregulated in aggressive cancers and is associated with poor prognosis. Several signaling pathways, including those activated by inflammatory cytokines like IL-6 and growth factors like TGF-β, can lead to the upregulation of Fascin expression through the activation of transcription factors such as NF-κB and STAT3.
Once expressed, Fascin bundles actin filaments into tight, parallel arrays, providing structural support for filopodia, lamellipodia, and invadopodia – specialized protrusions that enable cancer cells to move and degrade the extracellular matrix (ECM). This compound and its analogs bind to one of the actin-binding sites on Fascin, thereby sterically hindering its ability to crosslink actin filaments. This disruption of actin bundling leads to the collapse of these invasive structures, ultimately inhibiting cell migration and invasion.
Caption: Signaling pathway of this compound's anti-invasive effects.
Experimental Protocols
Transwell Invasion Assay
The Transwell invasion assay, also known as the Boyden chamber assay, is a widely used method to assess the invasive potential of cancer cells in vitro. This assay measures the ability of cells to migrate through a porous membrane coated with a layer of extracellular matrix (ECM), mimicking the in vivo process of tissue invasion.
References
- 1. This compound analogues inhibit canine mammary cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Matrigel Invasion Assays with Migrastatin to Evaluate Anti-Invasive Potential
Introduction
The study of cancer cell invasion is critical for understanding metastasis, the primary cause of cancer-related mortality. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This assay simulates the extracellular matrix (ECM) that cells must degrade and traverse to metastasize. When combined with specific inhibitors, this assay becomes a powerful tool for screening and characterizing anti-metastatic compounds. Migrastatin, a natural product, and its synthetic analogues have emerged as potent inhibitors of cancer cell migration and invasion, making them subjects of significant interest in drug development.[1][2][3][4][5] These application notes provide a detailed protocol for employing the Matrigel invasion assay to assess the inhibitory effects of this compound on cancer cell invasion.
Principle of the Matrigel Invasion Assay
The Matrigel invasion assay utilizes a Boyden chamber or a similar Transwell insert with a porous membrane. This membrane is coated with Matrigel, a reconstituted basement membrane matrix extracted from Engelbreth-Holm-Swarm (EHS) mouse sarcoma. Matrigel is primarily composed of laminin, collagen IV, entactin, and various growth factors, mimicking the complex environment of the basement membrane.
Non-invasive cells are unable to degrade and penetrate this Matrigel layer. In contrast, invasive cells secrete matrix metalloproteinases (MMPs) and other proteases to degrade the Matrigel and migrate through the pores of the membrane towards a chemoattractant in the lower chamber. The number of cells that successfully invade the lower surface of the membrane is then quantified, providing a measure of the cells' invasive capacity.
This compound as an Inhibitor of Cell Invasion
This compound and its more potent synthetic analogues are a class of macrolides that have demonstrated significant anti-migratory and anti-invasive properties in various cancer cell lines. The primary molecular target of this compound analogues has been identified as fascin, an actin-bundling protein.
Fascin plays a crucial role in the formation of filopodia and other actin-based cellular protrusions that are essential for cell motility and invasion. By binding to one of the actin-binding sites on fascin, this compound analogues inhibit its actin-bundling activity. This disruption of the actin cytoskeleton leads to an inhibition of the formation of lamellipodia and ultimately impairs the cell's ability to migrate and invade. Studies have shown that treatment with this compound analogues can significantly reduce tumor cell invasion and metastasis in mouse models.
Experimental Protocols
This section provides detailed methodologies for performing a Matrigel invasion assay with this compound treatment.
Protocol 1: Transwell Matrigel Invasion Assay
This is the most common method for assessing cell invasion.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum - FBS)
-
Cancer cell line of interest
-
This compound (or its analogues)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) with ice-cold, serum-free medium. Keep all solutions and equipment on ice.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay by replacing the complete medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Wash the cell pellet with PBS and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Invasion Assay Setup:
-
Rehydrate the Matrigel-coated inserts by adding 200 µL of warm, serum-free medium to the upper chamber and 500 µL to the lower chamber. Incubate at 37°C for 2 hours.
-
Carefully remove the rehydration medium from the upper and lower chambers.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of each well.
-
Prepare cell suspensions in serum-free medium with various concentrations of this compound (e.g., 0, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Add 200 µL of the cell suspension to the upper chamber of the corresponding inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line being used.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel layer from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by placing the inserts in a staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of invaded cells in several random fields of view (e.g., 3-5 fields) for each insert.
-
Calculate the average number of invaded cells per field. The results can also be quantified by eluting the stain and measuring the absorbance.
-
Protocol 2: 3D Matrigel Drop Invasion Assay
This alternative method allows for the visualization of cell invasion out of a Matrigel droplet over time.
Materials:
-
24-well culture plates
-
Matrigel Basement Membrane Matrix
-
Complete cell culture medium
-
Cancer cell line of interest
-
This compound (or its analogues)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Microscope with imaging capabilities
Procedure:
-
Cell and Matrigel Mixture Preparation:
-
Harvest and count cells as described in Protocol 1.
-
Resuspend the cell pellet in ice-cold Matrigel at a concentration of 5 x 10^5 cells/mL. Keep the mixture on ice to prevent premature gelation.
-
-
Plating the Matrigel Drops:
-
Carefully pipette a 10 µL drop of the cell-Matrigel suspension into the center of each well of a 24-well plate.
-
Incubate the plate at 37°C for 20-30 minutes to allow the Matrigel drops to solidify.
-
-
Treatment and Incubation:
-
Gently add 1 mL of complete medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for several days (e.g., up to 6 days).
-
-
Imaging and Quantification:
-
Image the Matrigel drops daily using a brightfield microscope to monitor cell invasion from the drop into the surrounding area.
-
The area of cell invasion can be quantified using image analysis software like ImageJ. Measure the total area covered by the cells that have migrated out of the initial drop.
-
Data Presentation
The quantitative data from Matrigel invasion assays should be presented in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound Analogues on Canine Mammary Cancer Cell Invasion
| Cell Line | Treatment (100 µM, 24h) | Fluorescence Intensity (Arbitrary Units) | % Inhibition of Invasion |
| CMT-W1 | Control (DMSO) | 11.0 ± 1.7 | - |
| MGSTA-6 | 4.5 ± 0.8 | 59.1% | |
| CMT-W1M | Control (DMSO) | 9.7 ± 0.6 | - |
| MGSTA-6 | 3.8 ± 0.5 | 60.8% | |
| CMT-W2 | Control (DMSO) | 11.4 ± 1.5 | - |
| MGSTA-6 | 5.2 ± 0.9 | 54.4% | |
| Data adapted from a study on canine mammary cancer cells, showing a significant decrease in invasiveness after treatment with a this compound analogue (MGSTA-6). |
Table 2: Hypothetical Data on the Effect of this compound on Human Breast Cancer Cell Invasion (MDA-MB-231)
| This compound Concentration (µM) | Average Number of Invaded Cells per Field | % Inhibition of Invasion |
| 0 (Vehicle) | 150 ± 12 | - |
| 1 | 115 ± 10 | 23.3% |
| 10 | 65 ± 8 | 56.7% |
| 100 | 25 ± 5 | 83.3% |
| This table presents hypothetical data to illustrate how results from a Transwell invasion assay with a human cancer cell line could be structured. |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed signaling pathway of this compound's action.
Caption: Workflow of the Transwell Matrigel Invasion Assay.
Caption: Proposed signaling pathway for this compound's anti-invasive effects.
References
- 1. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novita-pharm.com [novita-pharm.com]
- 4. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic analogues of this compound that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FRAP Analysis of E-cadherin Dynamics with Migrastatin Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
E-cadherin, a key component of adherens junctions, plays a crucial role in maintaining epithelial cell polarity and tissue integrity. Its dynamic regulation is essential for various physiological processes, and its dysregulation is often associated with diseases such as cancer, where it can contribute to metastasis. Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique used to study the dynamics of fluorescently labeled proteins in living cells. This document provides detailed application notes and protocols for utilizing FRAP to analyze the dynamics of E-cadherin in response to treatment with Migrastatin, a potent inhibitor of cancer cell migration.
This compound and its analogues have been shown to inhibit the dynamics of E-cadherin, leading to increased cell adhesion and reduced invasive potential.[1][2][3] The proposed mechanism involves the targeting of the actin-bundling protein fascin, which plays a role in regulating the stability of E-cadherin at the cell membrane.[4][5] These notes offer a comprehensive guide for researchers investigating the effects of potential anti-metastatic compounds on E-cadherin dynamics.
Data Presentation
The following table summarizes representative quantitative data from FRAP analysis of E-cadherin-GFP in cells treated with a this compound analogue (macroketone) versus a vehicle control. The data illustrates the typical effect of inhibited E-cadherin dynamics, characterized by a slower recovery halftime and a larger immobile fraction, indicating reduced protein turnover and increased stability at the cell junction.
| Treatment Group | Half-time of Recovery (t½) in seconds | Mobile Fraction (%) | Immobile Fraction (%) |
| Vehicle Control | 85 ± 12 | 65 ± 8 | 35 ± 8 |
| This compound Analogue (10 µM) | 150 ± 18 | 40 ± 7 | 60 ± 7 |
Table 1: Representative FRAP analysis data of E-cadherin-GFP dynamics. Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and Transfection for E-cadherin-GFP Expression
-
Cell Culture:
-
Culture a suitable epithelial cell line (e.g., MCF-7, MDCK) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Transfection:
-
Seed cells onto glass-bottom dishes suitable for live-cell imaging.
-
When cells reach 70-80% confluency, transfect them with a plasmid encoding E-cadherin tagged with a fluorescent protein (e.g., GFP, mCherry) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for protein expression before proceeding with FRAP analysis.
-
Protocol 2: this compound Analogue Treatment
-
Stock Solution Preparation:
-
Prepare a stock solution of the this compound analogue (e.g., macroketone) in a suitable solvent such as DMSO at a concentration of 10 mM.
-
Store the stock solution at -20°C.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Replace the existing medium in the glass-bottom dishes with the medium containing the this compound analogue or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for a predetermined time (e.g., 2-4 hours) before FRAP imaging.
-
Protocol 3: Fluorescence Recovery After Photobleaching (FRAP) Analysis
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Select an appropriate objective lens (e.g., 63x or 100x oil immersion) for high-resolution imaging of cell-cell junctions.
-
-
Image Acquisition Parameters:
-
Set the laser power and detector gain to obtain a good signal-to-noise ratio without causing significant phototoxicity.
-
Define a region of interest (ROI) at a well-defined cell-cell junction expressing E-cadherin-GFP.
-
-
FRAP Experiment:
-
Pre-bleach: Acquire 5-10 images of the ROI at a low laser power to establish a baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the ROI.
-
Post-bleach: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for the pre-bleach images to monitor the recovery of fluorescence in the bleached region. The duration and frequency of image acquisition will depend on the recovery kinetics of E-cadherin.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control ROI, and a background region in each image of the time series.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity over time to generate a recovery curve.
-
Fit the recovery curve to a mathematical model (e.g., a single exponential function) to determine the half-time of recovery (t½) and the mobile and immobile fractions.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Synthesis of this compound and its macroketone analogue and in vivo FRAP analysis of the macroketone on E-cadherin dynamics | Crick [crick.ac.uk]
- 4. There are four dynamically and functionally distinct populations of E-cadherin in cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fascin Activates β-Catenin Signaling and Promotes Breast Cancer Stem Cell Function Mainly Through Focal Adhesion Kinase (FAK): Relation With Disease Progression [frontiersin.org]
Application Notes and Protocols: Luciferase-Based In Vivo Imaging of Metastasis with Migrastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the development of anti-metastatic therapies a critical area of research.[1][2][3] Migrastatin, a natural product isolated from Streptomyces, and its synthetic analogues have emerged as potent inhibitors of tumor cell migration, invasion, and metastasis.[1][2] These compounds function by targeting fascin, an actin-bundling protein that is crucial for the formation of cellular protrusions, such as filopodia and lamellipodia, which are essential for cell motility. By inhibiting fascin, this compound analogues disrupt the cytoskeletal rearrangements necessary for cancer cells to metastasize.
Luciferase-based in vivo bioluminescence imaging (BLI) is a powerful and non-invasive technique used to monitor cellular processes in living animals, including tumor growth and metastasis. This method involves labeling cancer cells with a luciferase gene. When the substrate, luciferin, is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified using a sensitive camera. This technology allows for the real-time, longitudinal tracking of metastatic dissemination and provides a quantitative measure of tumor burden in various organs.
These application notes provide detailed protocols for utilizing luciferase-based in vivo imaging to evaluate the anti-metastatic efficacy of this compound and its analogues.
Signaling Pathway of this compound Action
This compound and its analogues exert their anti-metastatic effects by directly targeting and inhibiting the function of fascin. The binding of a this compound analogue to fascin disrupts its ability to bundle actin filaments. This interference with the actin cytoskeleton leads to a reduction in the formation of filopodia and lamellipodia, which are essential for cell migration and invasion. The simplified signaling pathway is depicted below.
Experimental Workflow for In Vivo Imaging
The following diagram outlines the typical experimental workflow for assessing the efficacy of this compound analogues on metastasis using a luciferase-based in vivo imaging model.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogues.
Table 1: In Vitro Inhibitory Activity of this compound Analogues on Cancer Cell Migration
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | 4T1 (mouse breast cancer) | Chamber Assay | 29 µM | |
| Macroketone | 4T1 (mouse breast cancer) | Chamber Assay | 100 nM | |
| Macrolactam | 4T1 (mouse breast cancer) | Chamber Assay | 255 nM | |
| This compound Core Ether (ME) | A549 (human lung cancer) | Transwell Migration | 0.27-0.38 µM | |
| Carboxymethyl-migrastatin ether (CME) | A549 (human lung cancer) | Transwell Migration | Not specified, but potent | |
| MGSTA-5 | Canine Mammary Adenocarcinoma | Wound Healing, Transwell | Potent inhibitor | |
| MGSTA-6 | Canine Mammary Adenocarcinoma | Wound Healing, Transwell | Potent inhibitor |
Table 2: In Vivo Anti-Metastatic Efficacy of this compound Analogues
| Compound | Animal Model | Cancer Cell Line | Primary Tumor Site | Metastatic Site | Treatment Dose & Route | Inhibition of Metastasis | Reference |
| Macroketone | BALB/c mice | 4T1 | Mammary Fat Pad | Lungs | 10 mg/kg/day, i.p. | 91-99% | |
| Macrolactam | BALB/c mice | 4T1 | Mammary Fat Pad | Lungs | 10 mg/kg/day, i.p. | 91-99% | |
| This compound Core Ether (ME) | NSG mice | A549 (human lung cancer) | Subcutaneous | Lungs, Liver, Spleen, Heart, Kidneys | 10 mg/kg, every 3 days | 96.2% | |
| This compound Core Ether (ME) | NSG mice | A549 (human lung cancer) | Subcutaneous | Lungs, Liver, Spleen, Heart, Kidneys | 40 mg/kg, every 3 days | 99.1% |
Detailed Experimental Protocols
Preparation of Luciferase-Expressing Cancer Cells
Objective: To generate a stable cancer cell line that constitutively expresses luciferase for in vivo tracking.
Materials:
-
Metastatic cancer cell line (e.g., 4T1, MDA-MB-231)
-
Lentiviral or retroviral vector encoding a luciferase gene (e.g., firefly luciferase)
-
Packaging cell line (e.g., 293T)
-
Transfection reagent
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS for 4T1 cells)
-
Selection antibiotic (e.g., puromycin, blasticidin)
Protocol:
-
Vector Production: Co-transfect the packaging cell line with the luciferase-containing vector and packaging plasmids using a suitable transfection reagent.
-
Virus Collection: Collect the virus-containing supernatant 48-72 hours post-transfection and filter it through a 0.45 µm filter.
-
Transduction: Transduce the target cancer cells with the viral supernatant in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, replace the medium with a fresh medium containing the appropriate selection antibiotic to select for stably transduced cells.
-
Validation: Confirm luciferase expression and activity by performing an in vitro bioluminescence assay. Plate a known number of cells, add luciferin, and measure the light output using a luminometer or an in vivo imaging system.
Orthotopic Murine Model of Spontaneous Metastasis
Objective: To establish a primary tumor in an orthotopic location that will spontaneously metastasize to distant organs.
Materials:
-
Luciferase-expressing cancer cells (e.g., 4T1-luc)
-
Female BALB/c mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
Protocol:
-
Cell Preparation: Harvest the luciferase-expressing cancer cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthesia: Anesthetize the mice using the approved institutional protocol.
-
Injection: Inject 1 x 10^5 cells in a volume of 100 µL into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Monitor the growth of the primary tumor by caliper measurements. Begin treatment when tumors reach a palpable size (e.g., 4-5 mm in diameter).
Administration of this compound Analogue
Objective: To treat tumor-bearing mice with a this compound analogue to assess its effect on metastasis.
Materials:
-
This compound analogue (e.g., macroketone)
-
Vehicle control (e.g., sterile saline or PBS)
-
Syringes and needles
Protocol:
-
Preparation of Treatment Solution: Dissolve the this compound analogue in the appropriate vehicle at the desired concentration.
-
Administration: Administer the this compound analogue or vehicle control to the mice via intraperitoneal (i.p.) injection. A typical dose for macroketone is 10 mg/kg, administered daily.
-
Treatment Schedule: Continue the treatment for a predetermined period (e.g., from day 7 to day 25 post-tumor implantation).
In Vivo Bioluminescence Imaging Protocol
Objective: To non-invasively monitor and quantify metastasis in live animals.
Materials:
-
In Vivo Imaging System (e.g., IVIS Spectrum)
-
D-luciferin substrate
-
Anesthetic (isoflurane is recommended for rapid recovery)
-
Animal restrainers
Protocol:
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
Substrate Administration: Inject the D-luciferin substrate intraperitoneally at a dose of 150 mg/kg.
-
Imaging: Approximately 10-15 minutes after luciferin injection, place the mice in the imaging chamber of the IVIS system. Acquire bioluminescent images. The acquisition time will vary depending on the signal intensity but typically ranges from 1 to 5 minutes.
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to track the progression of metastasis.
-
Data Analysis: Use the accompanying software to define regions of interest (ROIs) over the metastatic sites (e.g., thoracic region for lungs) and quantify the bioluminescent signal (photon flux) in photons/second/cm²/steradian.
Ex Vivo Analysis (Optional)
Objective: To confirm the location and quantify the metastatic burden in specific organs at the end of the study.
Protocol:
-
Euthanasia: At the experimental endpoint, humanely euthanize the mice according to institutional guidelines.
-
Organ Harvest: Dissect the organs of interest (e.g., lungs, liver, spleen, heart, kidneys).
-
Ex Vivo Imaging: Place the harvested organs in a petri dish, add D-luciferin, and immediately image them using the in vivo imaging system to quantify the metastatic signal in each organ.
-
Histology: Fix the organs in formalin and process for histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.
Conclusion
The combination of this compound analogues and luciferase-based in vivo imaging provides a robust platform for the preclinical evaluation of novel anti-metastatic therapies. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively design and execute experiments to investigate the efficacy of fascin inhibitors in preventing metastatic dissemination. The non-invasive nature of bioluminescence imaging allows for longitudinal studies in the same animal, reducing animal numbers and providing more statistically powerful data. This approach is invaluable for advancing our understanding of metastasis and accelerating the development of new treatments for cancer.
References
Troubleshooting & Optimization
Migrastatin solubility and stability issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with migrastatin, focusing on its solubility and stability challenges in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from Streptomyces species that has been identified as an inhibitor of tumor cell migration.[1][2][3][4][5] It is a 14-membered macrolide with a glutarimide side chain. The primary target of this compound and its analogs is the actin-bundling protein fascin. By binding to fascin, this compound interferes with the bundling of actin filaments, which is crucial for the formation of migratory structures like filopodia and invadopodia, thereby inhibiting cell migration and invasion.
Q2: What are the known solvents for this compound?
This compound is poorly soluble in water but is soluble in organic solvents. Commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), methanol (MeOH), and dimethylformamide (DMF).
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% sterile DMSO. This stock solution can then be aliquoted and stored for later use. Preparing the initial stock in pure DMSO minimizes the risk of precipitation that can occur in aqueous solutions.
Q4: What is the recommended method for storing this compound and its solutions?
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).
-
Stock Solutions (in DMSO): Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Q5: Why were this compound analogs developed?
Natural this compound has shown instability in biological fluids like mouse plasma, which limits its therapeutic potential. This led to the development of synthetic analogs (e.g., macroketones, macrolactams) which are often more potent—in some cases by several orders of magnitude—and exhibit enhanced stability compared to the parent compound.
Data on this compound Solubility and Stability
While extensive quantitative data on this compound's stability in various cell culture media is limited in published literature, the following tables summarize its known solubility in common laboratory solvents and the comparative metabolic stability of this compound and some of its key analogs in a biological fluid.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol (MeOH) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Table 2: Metabolic Stability of this compound and Key Analogs in Mouse Plasma
| Compound | Half-life in Mouse Plasma | Reference |
| This compound | Stable* | |
| MGSTA-1 (Macrolactone) | < 5 minutes | |
| MGSTA-2 | Unstable |
*Note: The HPLC signal intensity remained unchanged over a 60-minute incubation period.
Experimental Protocols
Protocol: Preparation of this compound Working Solution for Cell Culture
This protocol is designed to minimize precipitation when diluting DMSO-based this compound stock solutions into aqueous culture media.
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by gentle vortexing.
-
Create Intermediate Dilutions (in DMSO): If a large dilution factor is required, perform serial dilutions of your high-concentration stock solution using 100% DMSO. This prevents the compound from precipitating out of a highly concentrated stock when introduced to an aqueous environment.
-
Final Dilution into Culture Media:
-
Warm the required volume of cell culture medium to 37°C.
-
While gently vortexing or swirling the culture medium, add the required volume of the this compound-DMSO stock (or intermediate dilution) dropwise into the medium.
-
Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.
-
-
Control Group: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO used for the this compound treatment.
-
Immediate Use: Use the prepared working solution immediately, as the stability of this compound in aqueous media at 37°C can be limited.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to culture medium. | 1. Poor aqueous solubility: this compound is hydrophobic and will precipitate when the solvent rapidly changes from 100% DMSO to an aqueous medium.2. High concentration: The final concentration in the medium may exceed its solubility limit. | 1. Use a stepwise dilution method: Add the DMSO stock to the medium slowly while vortexing to allow for better dispersion.2. Pre-dilute in DMSO: Make intermediate dilutions of your stock in 100% DMSO before the final dilution into the medium to lower the concentration being introduced to the aqueous phase.3. Increase final volume: Adding a small volume of a very high concentration stock to a large volume of media can aid dissolution. |
| Culture medium appears cloudy or contains fine particles after incubation. | 1. Compound instability: this compound or its analogs may degrade over time at 37°C, forming less soluble degradation products.2. Interaction with media components: Salts, proteins (from serum), or other components in the media can interact with the compound, reducing its solubility. | 1. Prepare fresh: Make the working solution immediately before each experiment.2. Reduce incubation time: If possible, shorten the duration of the experiment to minimize potential degradation.3. Filter the final solution (with caution): If necessary, you can filter the final working solution through a sterile 0.22 µm filter. However, be aware that this may reduce the final concentration of the compound due to binding to the filter membrane. |
| Inconsistent experimental results or loss of compound activity. | 1. Precipitation: The actual concentration of soluble compound is lower than calculated.2. Degradation: The compound has lost its activity due to instability in the aqueous environment at 37°C.3. Improper storage: Repeated freeze-thaw cycles of the stock solution have led to degradation. | 1. Visually inspect for precipitation: Before treating cells, ensure the medium is clear. If a precipitate is visible, remake the solution.2. Minimize exposure to 37°C: Add the compound to the cells immediately after preparation.3. Aliquot stock solutions: Store stock solutions in single-use aliquots at -80°C to maintain integrity. |
Visual Guides and Pathways
Experimental Workflow for Preparing Working Solutions
Caption: Workflow to minimize this compound precipitation.
This compound's Mechanism of Action: Targeting the Fascin-Actin Axis
Caption: this compound inhibits cell migration by targeting fascin.
References
- 1. Fascin regulates protrusions and delamination to mediate invasive, collective cell migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new inhibitor of tumor cell migration from Streptomyces sp. MK929-43F1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Technical Support Center: Optimizing Migrastatin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Migrastatin and its analogues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring polyketide isolated from Streptomyces sp. that inhibits tumor cell migration.[1][2][3][4] Its mechanism of action involves directly targeting and inhibiting the function of fascin, an actin-bundling protein.[5] Fascin plays a critical role in the formation of cell protrusions essential for migration, such as filopodia and lamellipodia. By binding to one of the actin-binding sites on fascin, this compound and its analogues prevent the cross-linking of actin filaments into rigid bundles. This disruption of the actin cytoskeleton leads to a reduction in cell motility and invasion.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line, the analogue being used, and the assay type. For natural this compound, the half-maximal inhibitory concentration (IC50) for cell migration is typically in the micromolar (µM) range. However, synthetic analogues of this compound, such as the core macroketone, are significantly more potent, with IC50 values in the nanomolar (nM) range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in organic solvents such as methanol (MeOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but it is insoluble in water. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
A4: this compound generally exhibits low cytotoxicity at concentrations effective for inhibiting cell migration. The IC50 for cytotoxicity is often significantly higher than the IC50 for migration inhibition. However, at higher concentrations, some this compound analogues can impact cell viability. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your migration assay to ensure that the observed effects on migration are not due to cell death.
Q5: How stable is this compound in cell culture medium?
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Problem | Possible Cause | Suggested Solution |
| No inhibition of cell migration | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50. |
| Low Fascin Expression: The target cell line may not express sufficient levels of fascin. | Confirm fascin expression in your cell line using techniques like Western blot, immunofluorescence, or qPCR. | |
| Incorrect Assay Conditions: The assay duration or chemoattractant concentration may not be optimal. | Optimize the incubation time and the concentration of the chemoattractant used to stimulate migration. | |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. | |
| High Cytotoxicity Observed | High this compound Concentration: The concentration used is toxic to the cells. | Reduce the concentration of this compound. Determine the IC50 for cytotoxicity and use concentrations below this value for migration assays. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Cell Line Sensitivity: The cell line being used is particularly sensitive to the compound. | Test the compound on a different cell line known to be less sensitive or perform a thorough cytotoxicity dose-response to identify a narrow non-toxic window. | |
| High Variability in Results | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable migration rates. | Ensure a homogenous single-cell suspension before seeding and be consistent with your plating technique. |
| Inconsistent "Wound" Creation (Scratch Assay): Variation in the width and depth of the scratch leads to inconsistent results. | Use a consistent tool (e.g., a p200 pipette tip) and technique to create the scratch. Consider using a wound healing assay insert for more uniform wounds. | |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can affect cell growth and migration. | To minimize edge effects, do not use the outermost wells for experimental conditions. Instead, fill them with sterile water or PBS. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and its analogues in various cell-based assays.
| Compound | Cell Line | Assay Type | IC50 for Migration | IC50 for Cytotoxicity | Reference |
| This compound | EC17 (mouse esophageal cancer) | Wound Healing Assay | 6 µM | > 30 µg/ml (~61 µM) | |
| This compound | EC17 (mouse esophageal cancer) | Chemotaxis Assay | 2 µM | Not Reported | |
| Purified this compound | EC17 (mouse esophageal cancer) | Wound Healing Assay | 20.5 µM | 167.5 µM | |
| This compound | 4T1 (mouse mammary cancer) | Scratch Assay | 29 µM | Not Reported | |
| MGSTA-2 (analogue) | 4T1 (mouse mammary cancer) | Transwell Migration | ~1000x more potent than this compound | Not cytotoxic up to 20 µM | |
| MGSTA-5 (analogue) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell Migration | Nanomolar range | IC50 > 100 µM for MDA-MB-231 | |
| MGSTA-6 (analogue) | Canine Mammary Cancer Lines | Transwell Migration | Dose-dependent from 0.1 to 100 µM | Not cytotoxic at 100 µM | |
| This compound Ether (ME, analogue) | 4T1, MDA-MB-231, MDA-MB-435 | Transwell Migration | 0.30 - 0.47 µM | 550 µM for MDA-MB-231 |
Experimental Protocols
Scratch (Wound Healing) Assay
This assay measures two-dimensional cell migration.
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Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
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Serum Starvation (Optional): To inhibit cell proliferation, incubate the confluent monolayer in a low-serum or serum-free medium for 12-24 hours before creating the wound.
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Creating the Wound: Use a sterile p10, p20, or p200 pipette tip to create a straight scratch across the center of the cell monolayer.
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Washing: Gently wash the well with sterile PBS to remove detached cells and debris.
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Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
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Image Acquisition: Immediately after treatment (time 0), and at regular intervals (e.g., every 4-8 hours), capture images of the scratch at the same position using a phase-contrast microscope.
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Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses cell migration through a porous membrane in response to a chemoattractant.
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Rehydration of Inserts: Rehydrate the transwell inserts (typically with an 8 µm pore size) by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
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Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
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Cell Preparation: Harvest cells and resuspend them in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).
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Treatment: Incubate the cell suspension with various concentrations of this compound or a vehicle control for a predetermined time.
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Cell Seeding: Add the treated cell suspension to the upper chamber of the transwell inserts.
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Incubation: Incubate the plate for a period that allows for cell migration but prevents cells from dividing (typically 4-24 hours) at 37°C in a CO2 incubator.
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Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
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Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol or paraformaldehyde) and then stain with a dye such as crystal violet.
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Quantification: Count the number of stained, migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured using a plate reader.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism of action via fascin inhibition.
References
- 1. novita-pharm.com [novita-pharm.com]
- 2. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Technical Support Center: Troubleshooting Variability in Wound Healing Assays with Migrastatin
Welcome to the technical support center for researchers utilizing Migrastatin in wound healing assays. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you address experimental variability and achieve consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
A1: this compound is a natural product that inhibits cell migration.[1] Its primary mechanism of action is the targeting of fascin-1, an actin-bundling protein.[2] Fascin-1 is crucial for the formation of cellular protrusions like filopodia and lamellipodia, which are essential for cell motility.[3][4] By inhibiting fascin-1, this compound disrupts the organization of the actin cytoskeleton, thereby impeding the cell's ability to move and "heal" the wound in a scratch assay.[5]
Q2: At what concentration should I use this compound in my wound healing assay?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the ideal concentration that inhibits migration without causing significant cytotoxicity. Studies have reported using this compound and its potent analogues at concentrations ranging from the nanomolar to the micromolar range. For example, some synthetic analogs have shown inhibitory effects in the 100 nM to 2.7 µM range, while the natural product has been used at concentrations around 20-100 µM.
Q3: How can I differentiate between inhibition of cell migration and cytotoxicity caused by this compound?
A3: This is a critical consideration. To distinguish between a true anti-migratory effect and cell death, it is essential to perform a concurrent cell viability assay. Common methods include Trypan Blue exclusion, MTT, or real-time cytotoxicity assays. If a significant decrease in cell viability is observed at the tested concentrations of this compound, the reduction in wound closure cannot be solely attributed to migration inhibition. It is advisable to use this compound at a concentration that shows minimal cytotoxicity over the time course of your experiment.
Q4: What are the key sources of variability in a wound healing assay?
A4: Variability in wound healing assays can arise from several factors:
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Inconsistent Scratch Width: Manual scratching with a pipette tip can create wounds of varying widths, which directly affects closure rates.
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Cell Seeding Density: A non-confluent or overly confluent monolayer can lead to inconsistent migration fronts and cell peeling.
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Cellular Debris: Debris from the scratch can obstruct or interfere with cell migration.
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Cell Proliferation: If not controlled, cell division can be mistaken for cell migration, confounding the results.
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Inconsistent Imaging: Not imaging the exact same field of view at each time point will lead to inaccurate measurements.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your wound healing assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells treated with this compound. | 1. Inconsistent scratch creation: Manual scratching can lead to different wound sizes. 2. Uneven cell monolayer: The cell layer may not have been uniformly confluent at the start of the assay. 3. Inconsistent this compound concentration: Pipetting errors can lead to variations in the final concentration. | 1. Use a dedicated scratching tool or a consistent, practiced manual technique to create uniform wounds. 2. Optimize cell seeding density to ensure a fully confluent monolayer at the time of scratching. 3. Prepare a master mix of this compound-containing media to add to all relevant wells. |
| No inhibition of wound healing observed with this compound treatment. | 1. Sub-optimal this compound concentration: The concentration used may be too low to effectively inhibit fascin-1 in your specific cell line. 2. Low fascin-1 expression in your cell line: Some cell lines may have naturally low levels of fascin-1, making them less sensitive to this compound. 3. Degraded this compound: The compound may have lost its activity due to improper storage or handling. | 1. Perform a dose-response curve to determine the effective concentration of this compound for your cells. 2. Check the literature or perform a Western blot to confirm fascin-1 expression in your cell line. 3. Ensure this compound is stored correctly and prepare fresh solutions for each experiment. |
| Complete lack of wound closure, even in the control group. | 1. Cell health issues: Cells may be unhealthy, senescent, or stressed. 2. Sub-optimal culture conditions: Incorrect media, serum concentration, or incubation conditions can inhibit migration. 3. Cell detachment: The scratch may have been too harsh, causing the cell monolayer to peel away from the plate. | 1. Use cells at a low passage number and ensure they are healthy and actively dividing before seeding. 2. Optimize media and serum concentrations. Ensure the incubator has the correct temperature, humidity, and CO2 levels. 3. Be gentle when creating the scratch to avoid detaching the cell sheet. |
| Wound closure in this compound-treated wells appears to be due to cell death and detachment, not migration. | 1. This compound concentration is too high, causing cytotoxicity. | 1. Perform a cytotoxicity assay (e.g., MTT, Trypan Blue) in parallel with your wound healing assay to determine the non-toxic concentration range of this compound for your cells. Choose a concentration that inhibits migration with minimal impact on cell viability. |
Experimental Protocols
Standard Wound Healing (Scratch) Assay Protocol
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Cell Seeding:
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Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.
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Incubate at 37°C and 5% CO2.
-
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Creating the Scratch:
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Once the cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the well. Apply consistent, gentle pressure to create a uniform gap.
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Alternatively, use a dedicated cell-scratching tool for higher reproducibility.
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Washing:
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Gently wash the wells twice with serum-free media or PBS to remove detached cells and debris.
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Treatment with this compound:
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Prepare fresh dilutions of this compound in low-serum (e.g., 1-2%) or serum-free media.
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Add the this compound-containing media to the treatment wells. Include a vehicle control (the solvent used to dissolve this compound) and an untreated control.
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Image Acquisition:
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Immediately after adding the treatments, capture images of the scratches (Time 0). Use a microscope with a camera.
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Mark the plate to ensure you can image the exact same field of view for subsequent time points.
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Acquire images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
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Data Analysis:
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Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ).
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Calculate the percentage of wound closure relative to the initial scratch area at Time 0.
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The formula for percentage of wound closure is: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100 Where T0 is Time 0 and Tx is the specific time point.
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Quantitative Data Summary
The following table summarizes representative data on the effects of this compound and its analogues on cell migration from published studies.
| Compound | Cell Line | Concentration | Observed Effect on Migration | Assay Type | Reference |
| This compound | EC17 (mouse esophageal cancer) | 20.5 µM (IC50) | Inhibition of cell migration | Wound Healing Assay | |
| This compound | HCT-116 (human colorectal carcinoma) | 100 µM | Significant prevention of cell migration | Wound Healing Assay | |
| This compound Analogue (G2) | HCT-116 (human colorectal carcinoma) | 20 µM | Significant prevention of cell migration | Wound Healing Assay | |
| This compound Analogue 14 | 4T1 (mouse mammary adenocarcinoma) | 12.5 µM | Inhibition of wound healing | Scratch Wound-Healing Assay | |
| This compound Analogue 17 | 4T1 (mouse mammary adenocarcinoma) | IC50 < 100 µM | Inhibition of wound healing | Scratch Wound-Healing Assay |
Visualizations
Signaling Pathway of Fascin-1 in Cell Migration
Caption: Signaling pathways influencing Fascin-1 and its role in cell migration.
Experimental Workflow for a Wound Healing Assay with this compound
Caption: Step-by-step workflow for conducting a wound healing assay with this compound.
Troubleshooting Logic for Wound Healing Assays
Caption: Decision tree for troubleshooting common issues in wound healing assays.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fascin-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Transwell Assays with Migrastatin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of transwell assays when using Migrastatin and its analogues.
Troubleshooting Guide
This guide addresses common issues encountered during transwell migration and invasion assays involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Perform accurate cell counting for each replicate. |
| Uneven coating of Matrigel® or other extracellular matrix (ECM) proteins. | Ensure the coating material is evenly spread across the membrane. Allow for complete gelation as per the manufacturer's instructions. | |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. | |
| Inconsistent removal of non-migrated cells. | Use a consistent and gentle technique, such as wiping with a cotton swab, to remove cells from the top of the membrane without dislodging the membrane itself.[1] | |
| Low or No Cell Migration in this compound-Treated Wells | This compound concentration is too high, causing cytotoxicity. | Determine the optimal non-cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT assay) prior to the migration experiment.[2] |
| Ineffective chemoattractant gradient. | Serum-starve the cells for 4-24 hours before the assay to increase their sensitivity to the chemoattractant.[1][3] Optimize the concentration of the chemoattractant in the lower chamber. | |
| Incorrect pore size of the transwell insert. | Ensure the pore size is appropriate for your cell type. Generally, 8 µm pores are suitable for most epithelial and fibroblast cells.[4] | |
| Cells are not inherently migratory. | Confirm the migratory potential of your cell line using a positive control (e.g., a known chemoattractant without this compound). | |
| High Background (Non-Specific Migration) | Cell seeding density is too high. | Optimize the cell seeding density to avoid overcrowding of the pores, which can lead to passive cell passage. |
| Incubation time is too long. | Reduce the incubation time. Optimize the duration to allow for measurable migration without excessive random movement. | |
| Chemoattractant present in the upper chamber. | Ensure the medium in the upper chamber is serum-free or has a significantly lower concentration of chemoattractant than the lower chamber. | |
| Difficulty in Quantifying Migrated Cells | Uneven staining of cells. | Ensure complete fixation and adequate staining time. Wash the inserts properly to remove excess stain. |
| Staining of the membrane pores. | Use fluorescent staining methods and automated imaging to better distinguish cells from the porous membrane. | |
| Inconsistent fields of view for manual counting. | Define a standardized pattern for capturing images or counting cells across the membrane to ensure representative sampling. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting cell migration?
A1: this compound and its analogues are potent inhibitors of cell migration and invasion. Their primary mechanism of action is the targeting of fascin, an actin-bundling protein. By binding to one of the actin-binding sites on fascin, this compound interferes with the cross-linking of actin filaments. This disruption prevents the formation of essential migratory structures like filopodia and lamellipodia, thereby inhibiting cell motility.
Q2: How do I determine the optimal concentration of this compound for my transwell assay?
A2: The optimal concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell migration) for your specific cells. It is also recommended to assess the cytotoxicity of a range of this compound concentrations using an assay like the MTT assay to ensure that the observed inhibition of migration is not due to cell death.
Q3: Should I coat the transwell inserts when using this compound?
A3: The decision to coat the inserts depends on whether you are performing a migration or an invasion assay.
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Migration Assay: For studying cell migration (chemotaxis), an uncoated insert is typically used.
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Invasion Assay: To study cell invasion, the insert should be coated with a layer of extracellular matrix (ECM) components, such as Matrigel® or collagen. This mimics the basement membrane that cells must degrade and penetrate during invasion.
Some cell lines may exhibit better adhesion and migration even in migration assays if the membrane is lightly coated with proteins like fibronectin or collagen.
Q4: What are the appropriate controls to include in a transwell assay with this compound?
A4: Including proper controls is critical for interpreting your results accurately.
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Negative Control: Cells in the upper chamber with serum-free or low-serum medium in both the upper and lower chambers (no chemoattractant). This helps to measure random, non-directed cell movement.
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Positive Control: Cells in the upper chamber with a known chemoattractant in the lower chamber, without any this compound. This confirms the migratory potential of the cells and serves as a baseline for maximum migration.
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Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This ensures that the solvent itself does not affect cell migration.
Q5: Can I use this compound in both 2D (wound healing) and 3D (transwell) migration assays?
A5: Yes, this compound and its analogues have been shown to be effective in both 2D wound healing assays and 3D transwell migration and invasion assays. The transwell assay, however, provides a better model for chemotaxis, as it involves migration through a porous membrane towards a chemical gradient, which is more representative of in vivo processes.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and its analogues on the migration of various cancer cell lines as determined by transwell assays.
Table 1: IC50 Values of this compound Analogues in Canine Mammary Cancer Cells
| Cell Line | This compound Analogue | IC50 (µM) |
| CMT-W1 | MGSTA-6 | 66.11 |
| CMT-W1M | MGSTA-6 | 54.89 |
| CMT-W2 | MGSTA-6 | 51.10 |
| (Data sourced from a study on canine mammary cancer cell lines) |
Table 2: Comparative IC50 Values of this compound Analogues in Human and Mouse Cancer Cell Lines
| Cell Line | This compound Analogue | IC50 (µM) |
| Human Lung Cancer (A549) | ME (this compound Core Ether) | 1.5 - 8.2 |
| Human Lung Cancer (A549) | CME | 0.5 - 5.0 |
| Not Specified | Semi-synthetic Analogue 1 | 1.8 |
| Not Specified | Semi-synthetic Analogue 2 | 0.07 |
| (Data compiled from various studies on this compound analogues) |
Experimental Protocols
Detailed Methodology for a Transwell Migration Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
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24-well transwell inserts (8 µm pore size)
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Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
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This compound
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Vehicle control (e.g., DMSO)
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Phosphate-Buffered Saline (PBS)
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Fixing solution (e.g., 4% paraformaldehyde)
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Staining solution (e.g., Crystal Violet or DAPI)
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Cotton swabs
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Microscope
Procedure:
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Cell Preparation:
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Culture cells to 70-80% confluency.
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Serum-starve the cells for 4-24 hours in serum-free medium prior to the assay.
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Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
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Resuspend cells in serum-free medium at a predetermined optimal concentration.
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Assay Setup:
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Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
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Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
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To the appropriate wells, add this compound (at various concentrations) or the vehicle control to both the upper and lower chambers to maintain a stable concentration throughout the experiment.
-
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Incubation:
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Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time (e.g., 12-24 hours).
-
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Cell Fixation and Staining:
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Carefully remove the transwell inserts from the wells.
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Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
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Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixing solution for 20 minutes.
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Wash the inserts with PBS.
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Stain the migrated cells by immersing the inserts in a staining solution for 15-30 minutes.
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Wash the inserts again with PBS to remove excess stain.
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Quantification:
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Allow the inserts to air dry.
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Visualize and count the migrated cells under a microscope. Count the cells in several random fields of view for each membrane and calculate the average.
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Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader.
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Mandatory Visualizations
Signaling Pathway of this compound Action
This compound inhibits Fascin, preventing actin bundling and subsequent cell migration.
Experimental Workflow for Transwell Assay with this compound
Workflow for conducting a transwell migration assay with this compound treatment.
Logical Relationship for Troubleshooting Low Cell Migration
References
Common problems in the chemical synthesis of Migrastatin analogs
Welcome to the technical support center for the chemical synthesis of Migrastatin analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of anti-metastatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the this compound core structure?
A1: The most prevalent strategies for synthesizing the this compound core involve a macrolactonization or macrolactamization step, typically achieved through Ring-Closing Metathesis (RCM). A common approach, pioneered by Danishefsky and others, involves the synthesis of a key acyclic precursor containing terminal alkenes, which is then subjected to RCM to form the 14-membered macrocycle. Other key reactions frequently employed include Horner-Wadsworth-Emmons (HWE) olefination to establish specific double bond geometries, Swern or other mild oxidations to generate aldehydes, and Mitsunobu reactions for stereoinversive esterifications.[1]
Q2: What are the primary challenges in synthesizing this compound analogs?
A2: Researchers often face several key challenges:
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Stereocontrol: Establishing the correct stereochemistry of the multiple chiral centers in the molecule.
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Macrocyclization: Achieving high yields and good stereoselectivity in the ring-closing step, which can be sensitive to catalyst choice, substrate concentration, and reaction temperature.[2]
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Protecting Group Strategy: The need for a robust protecting group strategy to mask reactive functional groups during the synthesis and ensure their selective removal without affecting other parts of the molecule.[3][4]
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Purification: The macrocyclic nature and potential for generating closely related isomers can make purification of the final products and intermediates challenging.[5]
Q3: Which protecting groups are commonly used in this compound analog synthesis?
A3: A variety of protecting groups are employed to protect hydroxyl and other functional groups. Silyl ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES), are frequently used for their stability and ease of selective removal. Benzyl (Bn) ethers are also common for protecting alcohols. For diols, cyclic acetals like acetonides can be employed. The choice of protecting group is critical and depends on the specific reaction conditions in subsequent steps to ensure orthogonality.
Troubleshooting Guides
Ring-Closing Metathesis (RCM)
Q: My RCM reaction to form the macrocycle is giving a low yield. What are the possible causes and solutions?
A: Low yields in RCM for macrocyclization are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Choice and Loading: The choice of Grubbs catalyst (First, Second, or Third generation, or Hoveyda-Grubbs catalysts) can significantly impact the reaction efficiency. Second-generation catalysts are generally more reactive but can also be less stable.
-
Solution: Screen different Grubbs catalysts to find the optimal one for your specific substrate. Sometimes, a higher catalyst loading (e.g., 5-10 mol%) is necessary for challenging macrocyclizations, but be aware that this can also lead to more side products.
-
-
Reaction Concentration: The concentration of the diene precursor is critical. High concentrations can favor intermolecular oligomerization over the desired intramolecular RCM.
-
Solution: Perform the reaction under high dilution conditions (typically 0.1 to 5 mM). A slow addition of the substrate to the reaction mixture using a syringe pump can also help maintain a low effective concentration and favor macrocyclization.
-
-
Reaction Temperature: The reaction temperature can influence both the rate of reaction and the stability of the catalyst.
-
Solution: While many RCM reactions are run at room temperature or slightly elevated temperatures (e.g., 40 °C in dichloromethane or refluxing toluene), higher temperatures can sometimes improve yields for sluggish reactions. However, be mindful of potential catalyst decomposition at elevated temperatures.
-
-
Solvent Choice: The choice of solvent can affect catalyst activity and solubility of the substrate.
-
Solution: Dichloromethane (DCM) and toluene are the most common solvents for RCM. Toluene can be used for higher temperature reactions. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
| Catalyst | Catalyst Loading (mol%) | Concentration (mM) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Grubbs I | 10 | 1 | 25 | CH₂Cl₂ | 65 | Inferred from general knowledge |
| Grubbs II | 5 | 1 | 40 | CH₂Cl₂ | 85 | |
| Grubbs II | 20 | 0.5 | Reflux | Toluene | 55-81 | |
| Hoveyda-Grubbs II | 5 | 0.5 | 40 | Toluene | 90 | Inferred from general knowledge |
| Mo-based | ~5.0 | 1 | 22 | Toluene | 55 |
Horner-Wadsworth-Emmons (HWE) Reaction
Q: I am getting a poor E/Z selectivity in my HWE reaction. How can I improve the stereoselectivity?
A: The HWE reaction is known for its high E-selectivity, but achieving this can be dependent on several factors:
-
Phosphonate Reagent: The structure of the phosphonate ylide can influence the stereochemical outcome.
-
Solution: Using phosphonates with bulky ester groups (e.g., trifluoroethyl) can enhance E-selectivity. For Z-selective HWE reactions, specific reagents like Still-Gennari phosphonates can be employed.
-
-
Base and Counterion: The choice of base and the resulting metal counterion can affect the transition state geometry.
-
Solution: Sodium or potassium bases (e.g., NaH, KHMDS) generally favor the formation of the E-alkene. Lithium bases can sometimes lead to lower E-selectivity.
-
-
Reaction Temperature: The reaction temperature can influence the equilibration of intermediates.
-
Solution: Running the reaction at a slightly elevated temperature can sometimes improve the E/Z ratio in favor of the thermodynamically more stable E-isomer.
-
Swern Oxidation
Q: My Swern oxidation is producing significant byproducts and is difficult to work up. What can I do to improve the reaction?
A: The Swern oxidation is a powerful and mild method, but it requires careful execution to avoid side reactions and simplify purification.
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically -78 °C) to avoid the formation of byproducts.
-
Solution: Ensure efficient cooling and slow, dropwise addition of reagents. Do not let the internal temperature rise above -60 °C during the addition of oxalyl chloride and the alcohol.
-
-
Reagent Purity: The purity of DMSO and oxalyl chloride is crucial.
-
Solution: Use freshly distilled or high-purity, anhydrous reagents.
-
-
Workup Procedure: The byproducts, dimethyl sulfide (malodorous) and triethylammonium salts, need to be effectively removed.
-
Solution: A standard workup involves quenching the reaction with a mild acid (e.g., saturated NH₄Cl solution) and then performing an aqueous extraction. Washing the organic layer with dilute HCl can help remove the triethylamine salts. The volatile and odorous dimethyl sulfide should be handled in a well-ventilated fume hood.
-
Mitsunobu Reaction
Q: I am experiencing low yields and difficulty in purifying my product from the Mitsunobu reaction. What are the common pitfalls?
A: The Mitsunobu reaction is notorious for its challenging workup due to the formation of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts.
-
Reagent Stoichiometry and Addition Order: The stoichiometry and order of addition of the reagents are critical for success.
-
Solution: Typically, the alcohol, carboxylic acid (or other nucleophile), and triphenylphosphine are mixed first, and the azodicarboxylate (e.g., DEAD or DIAD) is added last and slowly at a low temperature (e.g., 0 °C). Using a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is common.
-
-
Byproduct Removal: TPPO and the hydrazine byproduct can be difficult to separate from the desired product.
-
Solution: Several strategies can be employed for purification:
-
Crystallization: TPPO can sometimes be crystallized out of the reaction mixture by adding a non-polar solvent like diethyl ether or hexanes.
-
Chromatography: Careful column chromatography is often required. A solvent system that provides good separation between the product and the byproducts needs to be developed.
-
Polymer-supported reagents: Using polymer-bound triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.
-
-
Experimental Protocols
Key Experiment: Ring-Closing Metathesis for Macrocyclization
This protocol is a general guideline based on procedures reported for the synthesis of this compound analogs.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor in anhydrous and degassed toluene or dichloromethane to a concentration of 0.5-1 mM.
-
Catalyst Addition: Add the Grubbs second-generation catalyst (5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at 40 °C (for dichloromethane) or at 80-110 °C (for toluene) and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the macrocyclic product.
Key Experiment: Swern Oxidation of a Secondary Alcohol
This protocol is a general procedure for the Swern oxidation.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO, 2.5 eq) in DCM to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of the secondary alcohol (1.0 eq) in DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.
-
Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.
-
Workup: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound analogs inhibiting cell migration.
Caption: General experimental workflow for this compound analog synthesis.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
Identifying and avoiding purification artifacts of Migrastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding common artifacts during the purification of Migrastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a 14-membered macrolide natural product originally isolated from Streptomyces species[1]. It has garnered significant interest in cancer research due to its potent anti-metastatic properties[1]. The purity of this compound is crucial for accurate biological assays, as contaminants can have their own biological activities, leading to misinterpretation of experimental results. For instance, a notable purification artifact is the co-isolation of teleocidin-related impurities, which also exhibit anti-migratory effects[1].
Q2: What are the most common purification artifacts encountered with this compound?
A2: The two primary types of purification artifacts to be aware of are:
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Isomers of this compound: Specifically, the presence of iso-migrastatin, which is a known biosynthetic precursor and can isomerize to this compound under certain conditions[2]. Iso-migrastatin itself is unstable in aqueous solutions and can convert into a mixture of related compounds[2].
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Teleocidin-Related Impurities: Fermentation broths of Streptomyces can contain other biologically active compounds. Teleocidin-related molecules have been identified as significant impurities in this compound preparations and possess their own anti-migratory properties.
Q3: How can I differentiate between this compound and its isomers?
A3: High-Performance Liquid Chromatography (HPLC) is a key analytical technique for separating isomers. Developing a robust HPLC method with a suitable column and mobile phase can effectively resolve this compound from iso-migrastatin and other related isomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are then used to confirm the identity of each separated compound.
Troubleshooting Guide: Purification Artifacts
This guide provides solutions to specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Variable biological activity in different batches of purified this compound. | Contamination with teleocidin-related impurities, which have their own anti-migratory activity. | Implement a multi-step purification protocol that includes different chromatography techniques (e.g., silica gel, Sephadex LH-20, and reversed-phase HPLC) to separate compounds with different polarities. Use analytical techniques like LC-MS to screen for the presence of known teleocidins. |
| Presence of multiple spots on TLC or peaks in HPLC with similar mass to this compound. | Isomerization of iso-migrastatin to this compound or other related isomers. This can be induced by heat or prolonged exposure to aqueous solutions. | Avoid high temperatures during purification. Thermolysis of iso-migrastatin can occur at elevated temperatures (e.g., 135°C). Whenever possible, work at room temperature or below. Minimize the time the sample spends in aqueous solutions. Use HPLC methods optimized for isomer separation to analyze and purify the desired compound. |
| Low yield of this compound after purification. | Decomposition of the starting material (iso-migrastatin) under harsh conditions. Inefficient extraction from the fermentation broth. | Optimize extraction and purification conditions to be as mild as possible. For thermolysis-based conversion of iso-migrastatin, carefully control the temperature and duration to maximize the yield of this compound while minimizing degradation. |
| Purified sample contains hydrocarbon and silicon grease. | Contamination from lab equipment and solvents. | Use high-purity solvents and meticulously clean all glassware and equipment. In some cases, distillation under reduced pressure using a Kugelrohr apparatus has been used to purify this compound analogues from such contaminants. |
Quantitative Data
Table 1: Yield of this compound and its Analogues from Thermolysis of Iso-migrastatin Congeners
The following table summarizes the yield of this compound and its analogues from the thermal rearrangement of their corresponding iso-migrastatin congeners. The reaction was carried out under neat conditions at 135°C for 4 hours.
| Iso-migrastatin Congener | Rearranged Product | Yield (%) |
| Iso-migrastatin | This compound | 62 |
| Congener 3 | Rearranged Product 3a | 57 |
| Congener 4 | Rearranged Product 4a | 55 |
| Congener 5 | Rearranged Product 5a | 48 |
| Congener 6 | Rearranged Product 6a | 45 |
| Congener 7 | Rearranged Product 7a | 38 |
| Congener 8 | Rearranged Product 8a | 34 |
Note: The modest yields are attributed to the decomposition of the starting materials under heating conditions.
Experimental Protocols
Protocol 1: General Extraction of Macrolides from Streptomyces Fermentation Broth
This protocol is a general guideline for the extraction of macrolide compounds like this compound from a Streptomyces fermentation broth, adapted from methods used for similar compounds.
-
Harvesting the Mycelia:
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Adjust the pH of the fermentation broth to approximately 4.0 with an acid (e.g., 20% aqueous sulfuric acid) to aid in the separation of the mycelia.
-
Separate the mycelial biomass from the acidified broth using centrifugation or filtration.
-
-
Solvent Extraction:
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Extract the mycelial cake with a suitable organic solvent such as ethyl acetate or methanol. The extraction can be performed at room temperature with stirring for several hours.
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Filter the extract to remove the mycelial debris.
-
-
Solvent Partitioning:
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Concentrate the organic extract under reduced pressure.
-
Partition the resulting residue between an immiscible organic solvent (e.g., ethyl acetate) and water.
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Collect the organic layer, which contains the crude this compound.
-
-
Initial Chromatographic Purification:
-
Concentrate the organic layer and apply the crude extract to a silica gel column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate fractions based on polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Further Purification:
-
Pool the this compound-containing fractions and concentrate them.
-
Subject the partially purified material to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to achieve high purity.
-
Protocol 2: Thermolysis of Iso-migrastatin to this compound
This protocol describes the conversion of iso-migrastatin to this compound via thermal rearrangement.
-
Sample Preparation:
-
Place the purified iso-migrastatin in a sealed glass tube under a neat (solvent-free) condition.
-
-
Thermolysis:
-
Heat the sealed tube at 135°C for 4 hours.
-
-
Purification:
-
After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Purify the resulting this compound using silica gel chromatography to separate it from any remaining iso-migrastatin and degradation products.
-
-
Analysis:
-
Monitor the reaction and the final product purity by HPLC. Confirm the structure of the purified this compound using NMR and MS.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of this compound's anti-migratory action.
Caption: A typical workflow for the purification of this compound.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermolysis of isothis compound and its congeners via [3,3]-sigmatropic rearrangement: a new route to the synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing and Minimizing Off-Target Effects of Migrastatin and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Migrastatin and its analogs effectively. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols to address common challenges in assessing and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring 14-membered macrolide isolated from Streptomyces species.[1] Its core structure has been the foundation for the synthesis of numerous analogs with enhanced potency and specificity. The primary on-target effect of this compound and its analogs is the inhibition of cancer cell migration, invasion, and metastasis.[2][3][4][5] This is achieved by directly targeting the actin-bundling protein fascin. By binding to fascin, this compound analogs inhibit its actin-bundling activity, which is crucial for the formation of cellular protrusions like filopodia and lamellipodia that drive cell movement. Furthermore, some analogs have been shown to block the activation of the small GTPase Rac, a key regulator of lamellipodia formation.
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of the parent compound, this compound, is its activity as a muscarinic acetylcholine receptor antagonist. This was identified through the observation that this compound inhibits carbachol-induced intracellular calcium mobilization. Some synthetic analogs, such as MGSTA-13, have been screened against a panel of targets associated with adverse drug reactions and have shown weak inhibitory activity against the adenosine A2A receptor and the prostanoid EP4 receptor.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
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Dose-Response Studies: Always perform a dose-response experiment to determine the minimal effective concentration of the this compound analog that inhibits cell migration without causing general cytotoxicity.
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Use of Analogs: Whenever possible, utilize more recent, structurally simplified analogs of this compound. Many of these have been specifically designed for increased potency and selectivity, thereby reducing the likelihood of off-target binding. For example, some core analogs are over 1000-fold more potent than the natural product, allowing for the use of much lower concentrations.
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Control Experiments: Include appropriate positive and negative controls in all assays. For instance, using a structurally unrelated fascin inhibitor can help confirm that the observed phenotype is due to on-target activity.
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Genetic Knockdown/Knockout: To validate that the effects of your this compound analog are fascin-dependent, consider performing experiments in fascin knockdown or knockout cells. The inhibitory effect of the compound should be diminished in these cells.
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Orthogonal Assays: Confirm findings using multiple, distinct assays that measure cell migration through different mechanisms (e.g., wound healing and Boyden chamber assays).
Q4: What are the solubility and stability properties of this compound?
This compound is soluble in methanol (MeOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but it is insoluble in water. For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture medium. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. The stability of this compound and its analogs in cell culture media over the course of an experiment should be considered, as degradation could lead to a loss of activity.
Troubleshooting Guides
Wound Healing (Scratch) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or slow wound closure in control group | - Cells are not healthy or have been passaged too many times.- Cell seeding density is too low, resulting in a non-confluent monolayer.- Culture medium lacks necessary growth factors. | - Use cells at a low passage number.- Optimize cell seeding density to achieve a fully confluent monolayer before scratching.- Ensure the use of appropriate medium and supplements for your cell line. |
| High variability between replicates | - Inconsistent scratch width.- Uneven cell density across the well.- Inconsistent imaging of the same wound area over time. | - Use a sterile pipette tip or a dedicated tool to create a uniform scratch.- Ensure a homogenous cell suspension when seeding.- Mark the plate to ensure images are taken at the exact same position at each time point. |
| Cell death observed in the presence of this compound | - The concentration of this compound is too high, leading to cytotoxicity rather than specific inhibition of migration.- The final DMSO concentration is too high. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your this compound analog.- Ensure the final DMSO concentration in the media is below 0.1%. |
| This compound appears to have no effect on cell migration | - The concentration of this compound is too low.- The compound has degraded in the culture medium.- The cell line used is not sensitive to fascin inhibition. | - Perform a dose-response experiment with a wider range of concentrations.- Prepare fresh compound dilutions for each experiment.- Confirm fascin expression in your cell line of interest. |
Boyden Chamber (Transwell) Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low cell migration in the control group | - Chemoattractant concentration is suboptimal.- Incubation time is too short.- Pore size of the membrane is too small for the cells. | - Optimize the concentration of the chemoattractant (e.g., FBS) in the lower chamber.- Perform a time-course experiment to determine the optimal migration time.- Select a membrane with a pore size appropriate for your cell type. |
| High background migration (high number of cells in the negative control) | - Cells were not properly serum-starved.- Cell seeding density is too high. | - Serum-starve the cells for 4-24 hours before the assay to reduce basal migration.- Optimize the number of cells seeded in the upper chamber. |
| Inconsistent results between wells | - Uneven coating of the membrane with extracellular matrix (for invasion assays).- Air bubbles trapped under the membrane.- Inconsistent cell counting and seeding. | - Ensure a uniform and thin layer of matrix coating.- Carefully inspect for and remove any air bubbles between the insert and the medium in the lower chamber.- Use a hemocytometer or automated cell counter for accurate cell counts. |
| This compound treatment leads to cell clumping | - Some compounds can affect cell adhesion properties. | - Gently pipette to resuspend cells before seeding.- Visually inspect cells after treatment to note any morphological changes. |
Quantitative Data on this compound and Analog Activity
The following tables summarize key quantitative data related to the on-target and off-target effects of this compound and its analogs.
Table 1: On-Target Activity of this compound and Analogs
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | Wound Healing | EC17 (mouse esophageal cancer) | 20.5 µM | |
| This compound | Chemotaxis | EC17 (mouse esophageal cancer) | 2 µM | |
| Macroketone Analog | Cell Migration | 4T1 (mouse breast cancer) | < 100 nM | |
| Biotin-conjugated Macroketone | Cell Migration | 4T1 (mouse breast cancer) | ~300 nM | |
| This compound Core Ether | Transwell Migration | LM2 (human breast cancer) | ~5 µM |
Table 2: Off-Target Activity of this compound and Analogs
| Compound | Target | Assay | Effect | Quantitative Data | Reference |
| This compound | Muscarinic Acetylcholine Receptors | Inhibition of carbachol-induced Ca2+ mobilization | Antagonist | - | |
| This compound | Muscarinic Acetylcholine Receptors | Inhibition of [3H]N-methylscopolamine binding | Antagonist | - | |
| MGSTA-13 | Adenosine A2A Receptor | Binding Assay | Weak Inhibition | 27% inhibition | |
| MGSTA-13 | Prostanoid EP4 Receptor | Binding Assay | Weak Inhibition | 39% inhibition |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of a this compound analog to its target protein, fascin, within a cellular context.
Materials:
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Cells expressing fascin (e.g., MDA-MB-231)
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This compound analog and vehicle (DMSO)
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Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
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Thermal cycler
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Microcentrifuge
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SDS-PAGE and Western blotting reagents
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Anti-fascin antibody
Procedure:
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Cell Treatment: Culture cells to ~80% confluency. Treat cells with the this compound analog at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
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Harvesting: Wash cells with PBS and resuspend in PBS containing protease and phosphatase inhibitors.
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Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
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Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
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Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
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Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the samples to equal protein content. Analyze the presence of soluble fascin by SDS-PAGE and Western blotting using an anti-fascin antibody.
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Data Interpretation: A ligand-induced stabilization of fascin will result in a higher amount of soluble protein at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples. This is visualized as a shift in the melting curve.
Affinity Purification of this compound-Binding Proteins
This protocol uses a biotinylated this compound analog to identify its interacting proteins from cell lysates.
Materials:
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Biotinylated this compound analog
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Control (non-biotinylated) this compound analog
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Streptavidin-conjugated magnetic beads
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of biotin)
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Mass spectrometry-compatible reagents
Procedure:
-
Cell Lysate Preparation: Lyse cells expressing potential this compound targets and clarify the lysate by centrifugation. Determine the protein concentration of the supernatant.
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Incubation with Biotinylated Probe: Incubate the cell lysate with the biotinylated this compound analog or a vehicle control for 2-4 hours at 4°C with gentle rotation.
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Capture of Protein Complexes: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.
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Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binding proteins.
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Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, on-bead digestion with trypsin is often preferred. Alternatively, elution can be performed by boiling the beads in SDS-PAGE sample buffer.
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Identification of Binding Partners: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry to identify proteins that specifically interact with the biotinylated this compound analog compared to the control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound analogs in inhibiting cell migration.
References
- 1. This compound, a new inhibitor of tumor cell migration from Streptomyces sp. MK929-43F1. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues target fascin to block tumour metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent cell migration inhibitors through total synthesis: lessons from structure-activity studies of (+)-migrastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining the Cytotoxicity of Novel Migrastatin Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of novel Migrastatin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs, and how does it relate to cytotoxicity?
A1: The primary mechanism of action for this compound and its analogs is the inhibition of cancer cell migration, invasion, and metastasis.[1][2][3] Some studies have identified the actin-bundling protein fascin as a direct target.[2][4] By binding to fascin, these analogs are thought to interfere with the formation of filopodia and lamellipodia, which are crucial for cell movement. Generally, the cytotoxic effects of this compound analogs are observed at much higher concentrations than those required to inhibit cell migration, suggesting that their anti-migratory effects are not a result of cell death.
Q2: My this compound analog shows no cytotoxicity at its effective anti-migration concentration. Is this normal?
A2: Yes, this is a common and expected observation. Many potent this compound analogs inhibit cell migration at nanomolar to low micromolar concentrations, while showing no significant cytotoxicity at concentrations up to 100 µM or higher. This separation of anti-migratory activity from general cytotoxicity is a desirable characteristic for a potential anti-metastatic therapeutic agent.
Q3: Which cytotoxicity assays are most appropriate for evaluating this compound analogs?
A3: A panel of assays is recommended to obtain a comprehensive understanding of the cytotoxic potential. Good starting points include:
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Metabolic Viability Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability. They are useful for initial high-throughput screening.
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Membrane Integrity Assays (e.g., Lactate Dehydrogenase (LDH) release): These assays quantify the amount of LDH released from damaged cells into the culture medium, providing a measure of cell lysis and necrosis.
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Apoptosis Assays: If metabolic or membrane integrity assays indicate cytotoxicity, further investigation into the mechanism of cell death is warranted. Assays for apoptosis can include Annexin V staining, caspase activity assays, and TUNEL assays to detect DNA fragmentation.
Q4: How should I design my initial dose-response experiment for a novel this compound analog?
A4: For an initial screen, it is advisable to perform a dose-response and time-course experiment. Use a broad range of concentrations, for example, from 0.1 µM to 100 µM, and evaluate cytotoxicity at multiple time points such as 24, 48, and 72 hours. This will help establish the half-maximal cytotoxic concentration (CC50) and understand the kinetics of any potential cytotoxic effects.
Q5: Can the solvent used to dissolve the this compound analog affect the cytotoxicity results?
A5: Absolutely. Many organic solvents, such as DMSO, can be toxic to cells at higher concentrations. It is crucial to run a vehicle control, which consists of cells treated with the same concentration of the solvent used to dissolve the compound. The final concentration of the vehicle should ideally be kept at or below 0.1% to minimize its effect on cell viability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cytotoxic evaluation of novel this compound analogs.
| Problem | Possible Causes | Solutions |
| High well-to-well or day-to-day variability in viability readings. | Inconsistent cell seeding density. Edge effects in the microplate due to evaporation. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or ensure they are filled with sterile PBS to maintain humidity. Use calibrated multichannel pipettes and handle cell suspensions gently. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | The concentration of the vehicle is too high. The cell line is particularly sensitive to the solvent. | Reduce the final concentration of the vehicle to ≤0.1%. If possible, test alternative, less toxic solvents. |
| No cytotoxic effect observed even at high concentrations. | The this compound analog is genuinely non-cytotoxic within the tested range. The compound has low solubility in the culture medium. The incubation time is too short. | This is often the expected result for this compound analogs. Verify the solubility of the compound. Extend the incubation period (e.g., up to 72 hours). |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | The assays measure different cellular endpoints. A compound might inhibit metabolic activity (affecting the MTT assay) without causing immediate cell membrane damage (not detected by the LDH assay). | This is not necessarily an error and can provide mechanistic insights. A positive result in an MTT assay and a negative result in an LDH assay might suggest cytostatic effects (inhibition of proliferation) rather than cytotoxic effects. |
| Observed cytotoxicity at concentrations where anti-migratory effects are seen. | The specific analog may have a narrower therapeutic window. The observed effect might be cell-type specific. | Carefully determine the dose-response relationship for both the anti-migratory effect and cytotoxicity to identify a potential therapeutic window. Test the analog on a non-cancerous cell line to assess its specificity for transformed cells. |
Quantitative Data Summary
The following table presents a hypothetical summary of cytotoxicity data for a series of novel this compound analogs (MGSTA) across different cancer cell lines. This illustrates how to structure such data for clear comparison.
| Analog | Cell Line | Assay | Incubation Time (h) | CC50 (µM) | Reference |
| MGSTA-X1 | MDA-MB-231 (Breast) | MTT | 48 | > 100 | Fictional Data |
| MGSTA-X1 | 4T1 (Murine Breast) | MTT | 48 | > 100 | Fictional Data |
| MGSTA-X2 | MDA-MB-231 (Breast) | MTT | 48 | 85.4 | Fictional Data |
| MGSTA-X2 | A549 (Lung) | LDH | 48 | > 100 | Fictional Data |
| MGSTA-X3 | PC-3 (Prostate) | MTT | 72 | 52.1 | Fictional Data |
| MGSTA-X3 | MCF-7 (Breast) | MTT | 72 | 98.2 | Fictional Data |
| MGSTA-4 | CMT-W1 (Canine Mammary) | MTT | 72 | ~100 | |
| MGSTA-2 | CMT-W1 (Canine Mammary) | MTT | 72 | ~100 |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analog and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the this compound analog as described in the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well if required by the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the spontaneous release from the sample values and normalizing to the maximum release control.
Visualizations
Caption: General workflow for assessing cytotoxicity of this compound analogs.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
Caption: Proposed anti-metastatic signaling pathway of this compound analogs.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [ask.orkg.org]
- 4. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Serum Stability of Migrastatin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the serum stability of Migrastatin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its serum stability a concern?
This compound is a natural product isolated from Streptomyces that inhibits the migration of various tumor cells.[1] Its derivatives, particularly the core macroketone and macrolactam analogs, have shown potent anti-metastatic activity in preclinical models.[1][2] However, some of the most potent early analogs, such as the macrolactone core, were found to be unstable in mouse plasma due to the opening of the lactone ring.[3][4] This rapid degradation in serum can lead to a short half-life and reduced therapeutic efficacy in vivo, making serum stability a critical parameter to optimize in the development of this compound-based therapeutics.
Q2: What are the primary mechanisms by which this compound and its analogs inhibit cell migration?
The primary mechanism of action for this compound analogs is the inhibition of the actin-bundling protein fascin. By binding to one of fascin's actin-binding sites, these compounds interfere with the formation of filopodia and lamellipodia, which are cellular protrusions essential for cell motility. This disruption of the actin cytoskeleton ultimately blocks the migration and invasion of cancer cells. Additionally, some studies suggest that this compound analogs can block the activation of the small GTPase Rac, a key regulator of lamellipodia formation. Other reported biological activities of this compound include the suppression of multidrug resistance through the inhibition of P-glycoprotein and acting as a muscarinic acetylcholine receptor antagonist.
Q3: What are the most common chemical strategies to improve the serum stability of this compound derivatives?
Several chemical modification strategies can be employed to enhance the serum stability of this compound derivatives, drawing from general principles of peptide and small molecule drug development:
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Modification of the Macrolide Ring: Replacing the unstable macrolactone with a more stable macroketone or macrolactam has been a successful strategy. The core macroketone, for instance, was found to be stable in mouse plasma.
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Amino Acid Substitution: While not a peptide, the principles of using non-natural amino acids can be adapted. For peptide-based drugs, substituting natural L-amino acids with D-amino acids can significantly increase resistance to proteases.
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Terminal Modifications: For peptide-based modifications, acetylation of the N-terminus and amidation of the C-terminus can protect against degradation by exopeptidases.
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Cyclization: Creating a more rigid, cyclic structure can make the molecule less accessible to degradative enzymes.
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PEGylation: Attaching polyethylene glycol (PEG) chains can increase the molecule's size and steric hindrance, protecting it from enzymatic degradation and slowing renal clearance.
-
Glycosylation: The addition of sugar moieties, such as glucuronides, has been explored to improve properties like solubility and stability.
Quantitative Data Summary
The following table summarizes the in vitro activity and stability of this compound and some of its key analogs.
| Compound | 4T1 Cell Migration IC50 | Stability in Mouse Plasma | Reference |
| This compound (1) | 29 µM | Stable | |
| Macrolactone (8) | 22 nM | Unstable (lactone opening) | |
| Macrolactone (9) | 24 nM | Unstable (lactone opening) | |
| Hydroxy-acid (14) | 378 nM | N/A (hydrolyzed form of 9) | |
| Macroketone (11) | 100 nM | Stable |
Troubleshooting Guides
Issue 1: Poor solubility of a new this compound derivative in aqueous buffer for the serum stability assay.
-
Possible Cause: The derivative may be highly hydrophobic.
-
Solution:
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Test Solubility in a Small Aliquot First: Before dissolving the entire sample, test the solubility of a small amount to avoid wasting the compound.
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Use a Co-solvent: Initially dissolve the compound in a small amount of an organic solvent like DMSO or acetonitrile to create a stock solution.
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Slow Dilution: While vigorously stirring the aqueous buffer, slowly add the stock solution drop by drop. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on serum proteases.
-
Acidic or Basic Solutions: For compounds with ionizable groups, using a dilute acidic (e.g., 10% acetic acid) or basic solution for initial solubilization can be effective.
-
Issue 2: Inconsistent or non-reproducible results in the in vitro serum stability assay.
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Possible Cause: Variability in experimental conditions, sample handling, or analytical detection.
-
Solution:
-
Maintain Consistent Temperature: Ensure all incubations are performed at a constant 37°C in a calibrated incubator or water bath.
-
Precise Timing: Use a strict timeline for sample collection and quenching the degradation reaction. This is critical for accurate half-life determination.
-
Use Low-Binding Labware: To prevent loss of the compound due to adsorption, use low-protein-binding microcentrifuge tubes and pipette tips.
-
Incorporate an Internal Standard: The use of a stable, non-degradable internal standard in your analytical method (e.g., LC-MS) can account for variations in sample processing, injection volume, and instrument response, thereby improving accuracy and precision.
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Pre-clear Serum: Before starting the assay, thaw the serum and centrifuge it at high speed (e.g., 10,000 x g) at 4°C to remove any cryoprecipitates that could interfere with the assay.
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Issue 3: Low recovery of the derivative from the serum matrix after protein precipitation.
-
Possible Cause: Inefficient protein precipitation or the compound co-precipitating with serum proteins.
-
Solution:
-
Optimize the Precipitation Protocol: The ratio of organic solvent (e.g., acetonitrile) to serum is critical. A common starting point is to add two volumes of cold acetonitrile containing 1% TFA to one volume of the serum sample.
-
Vortex Thoroughly: Ensure vigorous vortexing immediately after adding the precipitation solution to achieve complete protein denaturation and precipitation.
-
Incubate on Ice: Allow the samples to incubate on ice for at least 10-20 minutes to ensure complete precipitation before centrifugation.
-
Test Different Precipitation Solvents: If acetonitrile fails, other organic solvents like methanol or acetone, or different acidic modifiers, can be tested.
-
Experimental Protocols
Protocol: In Vitro Serum Stability Assay using RP-HPLC
This protocol details a standard method for assessing the stability of a this compound derivative in human serum.
1. Materials and Reagents:
-
This compound derivative (lyophilized powder, >95% purity)
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Pooled Human Serum (commercial source)
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Dimethyl Sulfoxide (DMSO), HPLC grade
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Acetonitrile (ACN), HPLC grade
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Trifluoroacetic Acid (TFA), HPLC grade
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Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
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Refrigerated centrifuge
-
RP-HPLC system with a C18 column
2. Preparation of Solutions:
-
Derivative Stock Solution (1 mg/mL): Dissolve the this compound derivative in DMSO to a final concentration of 1 mg/mL.
-
Working Serum Aliquots: Thaw human serum at 37°C, centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitates. Store the supernatant in single-use aliquots at -80°C.
-
Precipitating Solution: Prepare a solution of 1% (v/v) TFA in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3. Assay Procedure:
-
Pre-warm the required number of serum aliquots to 37°C.
-
Spike the serum with the derivative stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1%. Vortex gently to mix.
-
Immediately withdraw a sample for the t=0 time point.
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Incubate the remaining serum mixture at 37°C.
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At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
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For each time point, immediately stop the enzymatic degradation by adding two volumes (e.g., 200 µL) of cold Precipitating Solution.
-
Vortex the tube vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. RP-HPLC Analysis:
-
Inject a standard volume (e.g., 20 µL) of the supernatant onto the C18 column.
-
Run a suitable gradient of Mobile Phase A and B to elute the compound.
-
Monitor the elution at an appropriate wavelength (e.g., 220 nm).
-
Identify the peak corresponding to the intact derivative based on its retention time, confirmed by running a standard.
-
Integrate the peak area for the intact derivative at each time point.
5. Data Analysis:
-
Calculate the percentage of the intact derivative remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining derivative against time.
-
Determine the half-life (t½) of the derivative in serum from the degradation curve.
Visualizations
Caption: Proposed signaling pathway for this compound derivatives.
Caption: Experimental workflow for the in vitro serum stability assay.
References
- 1. Synthetic analogues of this compound that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic analogues of this compound that inhibit mammary tumor metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and analogues: New anti-metastatic agents [comptes-rendus.academie-sciences.fr]
Technical Support Center: Optimizing Migrastatin Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for Migrastatin and its analogs in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally derived macrolide compound that has been shown to inhibit cancer cell migration and metastasis.[1][2] Synthetic analogs of this compound, such as the core macroketone, are often more potent.[3] The primary molecular target of this compound and its analogs is the actin-bundling protein fascin.[2][4] By binding to fascin, this compound interferes with the formation of filopodia and lamellipodia, which are essential cellular structures for cell migration. This disruption of the actin cytoskeleton ultimately inhibits the migratory and invasive capabilities of cancer cells. Some studies have also indicated that this compound analogs can block the activation of Rac, a small GTPase that plays a critical role in lamellipodia formation.
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A2: The optimal concentration and incubation time for this compound treatment are highly dependent on the specific analog being used, the cell line, and the experimental assay. Based on published studies, here are some general starting points:
-
Concentration: For potent synthetic analogs like the core macroketone, concentrations in the nanomolar (nM) range are often effective for inhibiting cell migration, with IC50 values reported to be around 100-255 nM. For the natural this compound, higher micromolar (µM) concentrations are typically required, with an IC50 for migration inhibition reported at 20.5 µM. It is crucial to distinguish between the parent compound and its more potent synthetic derivatives.
-
Incubation Time: For cell migration assays, incubation times can range from 4 to 24 hours. For cell viability or proliferation assays, longer incubation times of 24, 48, or even 72 hours are common to assess cytotoxic or cytostatic effects.
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The optimal incubation time should be determined empirically for each cell line and experimental endpoint. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and analyzing the endpoint at various time points (e.g., 4, 8, 12, 24, 48 hours). The ideal incubation time will be the point at which you observe a significant and reproducible effect on your endpoint of interest (e.g., inhibition of cell migration) without inducing significant cytotoxicity, unless cytotoxicity is the intended endpoint.
Q4: Can this compound treatment affect cell viability? How can I differentiate between anti-migratory and cytotoxic effects?
A4: Yes, at higher concentrations and with longer incubation times, this compound and its analogs can exhibit cytotoxic effects. To distinguish between a specific anti-migratory effect and a general cytotoxic effect, it is essential to perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your migration assay. Ideally, you want to use a concentration of this compound that effectively inhibits cell migration without significantly reducing cell viability. For example, some studies have shown that this compound analogs can inhibit cell migration at nanomolar concentrations, while cytotoxicity is only observed at much higher concentrations (> 100 µM).
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell migration.
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Possible Cause 1: Suboptimal Incubation Time.
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Solution: The effect of this compound on the actin cytoskeleton and subsequent cell migration is time-dependent. A short incubation period may not be sufficient to observe a significant effect. Conversely, for very rapid assays, a long incubation might miss the optimal window. Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24 hours) to identify the optimal duration for your cell line and assay.
-
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Possible Cause 2: Inappropriate Concentration.
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Solution: The potency of this compound and its analogs can vary significantly. Ensure you are using a concentration range appropriate for the specific compound. For potent synthetic analogs, a nanomolar range is often sufficient, while the natural form may require micromolar concentrations. Perform a dose-response experiment to determine the IC50 for migration inhibition in your cell line.
-
-
Possible Cause 3: Compound Instability.
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Solution: Like many small molecules, this compound analogs may have limited stability in culture media over extended periods. Prepare fresh dilutions of the compound for each experiment from a frozen stock. For long-term experiments (e.g., > 24 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals.
-
-
Possible Cause 4: Cell Line Insensitivity.
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Solution: The expression of fascin, the primary target of this compound, can vary between cell lines. Confirm that your cell line expresses fascin at a sufficient level. If fascin expression is low, the cells may be less sensitive to this compound's effects. Consider using a positive control cell line known to be sensitive to this compound.
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Issue 2: High levels of cell death observed in the experiment.
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Possible Cause 1: Incubation Time is Too Long.
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Solution: Extended exposure to a compound can lead to off-target effects and cytotoxicity. Reduce the incubation time. A time-course experiment will help identify a time point where migration is inhibited before significant cell death occurs.
-
-
Possible Cause 2: Concentration is Too High.
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Solution: The concentration required to inhibit migration should be significantly lower than the concentration that induces cytotoxicity. Perform a dose-response curve for both cell migration and cell viability to determine the therapeutic window.
-
-
Possible Cause 3: Solvent Toxicity.
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Solution: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture media is low (typically <0.1%) and that you have a vehicle control (media with the same concentration of solvent) to account for any solvent-induced toxicity.
-
Data Presentation
Table 1: Summary of Reported IC50 Values for this compound and its Analogs
| Compound | Cell Line | Assay | IC50 | Incubation Time | Reference |
| This compound | EC17 | Cell Migration | 20.5 µM | 24 hours | |
| This compound | B16 Melanoma | Cell Migration | ~3.0 µg/ml | 18 hours | |
| Core Macroketone | 4T1 | Cell Migration | 100 nM | 4-6 hours | |
| Core Macrolactam | 4T1 | Cell Migration | 255 nM | 4-6 hours | |
| MGSTA-5 | CMT-W1, CMT-W1M | Cell Migration | Not specified (effective at 100 µM) | 24 hours | |
| MGSTA-6 | CMT-W1, CMT-W1M | Cell Migration | Not specified (effective at 100 µM) | 24 hours | |
| This compound | EC17 | Cell Growth | 167.5 µM | Not specified | |
| MGSTA-5 | MDA-MB-231 | Cell Proliferation | > 100 µM | Not specified |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Wound Healing (Scratch) Assay
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Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
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Scratch Creation: Create a uniform "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
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Washing: Gently wash the wells with PBS to remove detached cells.
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Treatment: Add fresh culture media containing the desired concentration of this compound or vehicle control (e.g., DMSO).
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Image Acquisition (Time 0): Immediately acquire images of the scratch at multiple defined locations for each well using a phase-contrast microscope.
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Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
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Time-Course Imaging: Acquire images of the same locations at various time points (e.g., 4, 8, 12, 24, and 48 hours).
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Analysis: Measure the width of the scratch at each time point. The optimal incubation time is the point at which the vehicle-treated cells show significant migration/wound closure, and the this compound-treated cells show a clear and reproducible inhibition of this closure, without signs of significant cell death.
Protocol 2: Time-Course Analysis of Cytotoxicity using an MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Replace the media with fresh media containing a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).
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MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
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Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm). Normalize the data to the vehicle control to determine the percent cell viability at each time point.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for optimization.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novita-pharm.com [novita-pharm.com]
- 3. Synthetic analogues of this compound that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating autofluorescence in imaging studies with Migrastatin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their imaging studies. While this guide addresses general strategies for mitigating autofluorescence, it also clarifies the known roles of Migrastatin in biological research.
Section 1: Mitigating Autofluorescence in Imaging Studies
Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can interfere with the detection of specific fluorescent signals from probes and dyes, leading to poor image quality and inaccurate data.
Frequently Asked Questions (FAQs) about Autofluorescence
Q1: What are the common sources of autofluorescence in my samples?
A1: Autofluorescence can originate from both endogenous and exogenous sources:
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Endogenous Fluorophores: These are naturally occurring molecules within the cells and tissues. Common examples include:
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Metabolic Coenzymes: NADH and flavins, which are involved in cellular metabolism, are major sources of autofluorescence.[1]
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Structural Proteins: Collagen and elastin, found in the extracellular matrix, exhibit strong autofluorescence, particularly in the blue and green spectral regions.
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Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are highly fluorescent across a broad spectrum.
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Other Molecules: Porphyrins and other aromatic compounds can also contribute to the autofluorescence signal.
-
-
Exogenous Sources: These are introduced during sample preparation and handling.
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Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.[2]
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Culture Media: Phenol red and other components in cell culture media can be fluorescent.
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Mounting Media: Some mounting media can have inherent fluorescence.
-
Q2: How can I determine if the signal I'm seeing is autofluorescence?
A2: The best way to identify autofluorescence is to include an unstained control sample in your experiment. This sample should be processed in the same way as your experimental samples but without the addition of any fluorescent labels. Any signal detected from this unstained sample can be attributed to autofluorescence.
Q3: What are the general strategies to reduce autofluorescence?
A3: There are several approaches to minimize the impact of autofluorescence:
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Spectral Separation: Choose fluorophores that have excitation and emission spectra distinct from the autofluorescence spectrum of your sample. Fluorophores in the far-red and near-infrared regions are often preferred as endogenous autofluorescence is typically weaker at these longer wavelengths.
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Chemical Quenching: Various chemical reagents can be used to reduce autofluorescence.
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Photobleaching: Intentionally exposing the sample to high-intensity light before imaging can "burn out" the autofluorescent molecules.
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Proper Sample Preparation: Optimizing fixation methods and thoroughly washing samples can help reduce autofluorescence introduced during preparation.
-
Image Processing: Background subtraction and other image analysis techniques can help to computationally remove the autofluorescence signal.
Troubleshooting Guide: Common Autofluorescence Issues
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in all channels | Endogenous autofluorescence from molecules like lipofuscin. | Treat the sample with a quenching agent such as Sudan Black B or a commercial reagent like TrueBlack™. |
| Diffuse green fluorescence after fixation | Aldehyde-induced autofluorescence. | - Use a non-aldehyde-based fixative if compatible with your experiment.- Treat with a reducing agent like sodium borohydride after fixation.- Minimize fixation time and temperature. |
| Signal from unstained control sample | Inherent autofluorescence of the tissue or cells. | - Characterize the emission spectrum of the autofluorescence and select fluorophores that are spectrally distinct.- Utilize far-red or near-infrared fluorophores. |
| Fluorescence from the mounting medium | The mounting medium itself is fluorescent. | Test different mounting media to find one with low background fluorescence. |
Section 2: Understanding the Role of this compound in Imaging Studies
This compound is a natural product that has been primarily studied for its ability to inhibit cancer cell migration and metastasis.[3] It is important for researchers to understand its known mechanisms of action when incorporating it into their experimental designs.
Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action of this compound?
A1: this compound and its synthetic analogs are known to inhibit cell migration by targeting the actin-bundling protein fascin.[3] By binding to fascin, this compound analogues disrupt the formation of cellular protrusions like filopodia and lamellipodia, which are essential for cell movement. Some studies have also shown that this compound can act as a muscarinic acetylcholine receptor antagonist.[4]
Q2: Is there any evidence that this compound can be used to reduce autofluorescence?
A2: Currently, there is no direct scientific evidence to suggest that this compound or its analogs are effective in mitigating autofluorescence in imaging studies. The primary application of this compound in research is to study and inhibit cell migration.
Q3: Could this compound indirectly affect cellular autofluorescence?
A3: While not its primary function, it is theoretically possible that by altering cell behavior and potentially cellular metabolism, this compound could have an indirect effect on the levels of endogenous fluorophores like NADH and flavins. However, this has not been demonstrated experimentally, and this compound is not used as an autofluorescence quenching agent.
Q4: What should I consider when imaging cells treated with this compound?
A4: When imaging cells treated with this compound, the primary focus should be on observing its effects on cell morphology, cytoskeleton organization, and cell migration. Standard autofluorescence mitigation techniques, as described in Section 1, should be employed to ensure the quality of your images. It is crucial to include appropriate controls, such as vehicle-treated cells, to distinguish the effects of this compound from any inherent autofluorescence in your samples.
Experimental Workflow and Signaling Pathway
Below are diagrams illustrating a general experimental workflow for studying the effect of a compound like this compound on cell migration and the known signaling pathway it affects.
Workflow for a wound-healing cell migration assay.
This compound inhibits cell migration by targeting fascin.
References
- 1. Autofluorescence Imaging to Evaluate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts as a muscarinic acetylcholine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Integrity of Migrastatin During Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Migrastatin during storage. By following these recommendations, users can ensure the stability and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: In what solvents should I dissolve this compound for storage?
A2: this compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2] It is insoluble in water.[2] For creating stock solutions, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.
Q3: How can I prepare this compound for long-term storage?
A3: For optimal stability, it is recommended to store this compound as a solid (lyophilized powder) at -20°C. If you need to store it in solution, prepare aliquots of your stock solution in a suitable anhydrous solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q4: Is this compound stable in biological matrices?
A4: Studies have shown that this compound itself is stable in mouse plasma. However, some of its macrolactone analogs have demonstrated instability in plasma, suggesting that the lactone ring can be susceptible to enzymatic hydrolysis. In contrast, macroketone and macrolactam analogs of this compound exhibit greater stability.
Troubleshooting Guide: Common Issues in this compound Storage and Handling
| Issue | Potential Cause | Troubleshooting Action |
| Loss of compound activity in experiments. | Degradation due to improper storage temperature. | Ensure this compound is consistently stored at -20°C for solids and -80°C for solutions. Use a calibrated thermometer to monitor storage unit temperature. |
| Degradation due to repeated freeze-thaw cycles of stock solutions. | Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. | |
| Hydrolysis of the macrolactone ring. | Use anhydrous solvents for preparing stock solutions. Avoid exposure of the compound to aqueous solutions for prolonged periods before use. | |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | This compound is insoluble in water. Ensure the final concentration of the organic solvent from your stock solution is compatible with your aqueous experimental buffer and does not cause precipitation. It may be necessary to optimize the final solvent concentration. |
| Inconsistent experimental results. | Potential degradation of the compound due to light exposure. | Protect this compound solutions from direct light by using amber vials or by wrapping containers in foil. |
| Oxidative degradation. | While specific data for this compound is limited, macrolides can be susceptible to oxidation. Purge aliquot vials with an inert gas like argon or nitrogen before sealing and freezing. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
This protocol outlines the recommended procedure for preparing and storing this compound stock solutions to maintain their stability.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a sterile hood, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing the solution thoroughly.
-
Dispense single-use aliquots (e.g., 10 µL) into sterile, amber microcentrifuge tubes or cryovials.
-
If possible, purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.
-
Tightly cap the vials and label them clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C.
-
When needed for an experiment, remove a single aliquot and allow it to thaw completely at room temperature. Use the solution immediately and discard any unused portion of the thawed aliquot.
Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its potential degradation products.
Methodology:
-
Develop a Stability-Indicating HPLC Method:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile and/or methanol) is likely to be effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Validation: The method must be validated to ensure it can separate this compound from its degradation products, and is linear, accurate, precise, and robust.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in a mild acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a mild basic solution (e.g., 0.1 N NaOH) at room temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a set duration.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
-
Visualizations
Caption: Potential Degradation Pathways of this compound.
Caption: Workflow for Forced Degradation Studies.
Caption: Impact of Storage Conditions on Experimental Outcomes.
References
Validation & Comparative
Unraveling the Potency of Migrastatin Analogs in Curbing Cancer Cell Migration
A detailed comparison of the natural product Migrastatin with its synthetic counterparts reveals a significant leap in efficacy in inhibiting cancer cell motility, a critical step in metastasis. Synthetic analogs, born from medicinal chemistry efforts, have demonstrated up to a 1000-fold increase in potency, offering promising avenues for the development of novel anti-metastatic therapies.
This compound, a naturally occurring macrolide, has garnered significant attention in cancer research for its ability to inhibit cell migration, a fundamental process in the metastatic cascade that is responsible for the majority of cancer-related deaths[1][2]. However, the modest potency of the natural product has spurred the development of a plethora of synthetic analogs. This guide provides a comprehensive comparison of the efficacy of this compound versus its synthetic derivatives, supported by experimental data, detailed protocols, and mechanistic insights.
Enhanced Efficacy of Synthetic Analogs: A Quantitative Leap
Structure-activity relationship studies have been instrumental in optimizing the this compound scaffold. A key finding was that the complex glutarimide side chain of the natural product is not essential for its anti-migratory activity. In fact, its removal and simplification of the macrocyclic core have led to the generation of analogs with dramatically improved potency[1][3].
Notably, analogs such as the core macroketone and core macrolactam have emerged as potent inhibitors of cancer cell migration[4]. These simplified structures are not only more potent but also more synthetically accessible, a crucial factor for drug development.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound | 4T1 (Mouse Breast Cancer) | Boyden Chamber | 29 µM | |
| EC17 (Mouse Esophageal Cancer) | Wound Healing | 20.5 µM | ||
| Core Macrolactone | 4T1 (Mouse Breast Cancer) | Boyden Chamber | 24 nM | |
| Core Macroketone | 4T1 (Mouse Breast Cancer) | Boyden Chamber | 100 nM | |
| MDA-MB-231 (Human Breast Cancer) | Wound Healing | - | ||
| Core Macrolactam | 4T1 (Mouse Breast Cancer) | Boyden Chamber | 255 nM | |
| MGSTA-2 | CMT-W2 (Canine Mammary Cancer) | Wound Healing | Effective Inhibition | |
| MGSTA-5 (Macroketone) | CMT-W1, CMT-W1M, CMT-W2 (Canine Mammary Cancer) | Wound Healing | Strong Inhibition | |
| MGSTA-6 | CMT-W1, CMT-W1M, CMT-W2 (Canine Mammary Cancer) | Wound Healing | Strong Inhibition |
Table 1: Comparative Efficacy (IC50) of this compound and its Synthetic Analogs. IC50 values represent the concentration of the compound required to inhibit 50% of cell migration. A lower IC50 value indicates higher potency.
The Mechanism of Action: Targeting the Cellular Machinery of Migration
The anti-migratory effects of this compound and its analogs are rooted in their ability to disrupt the actin cytoskeleton, a dynamic network of protein filaments essential for cell movement. The primary molecular target has been identified as fascin , an actin-bundling protein.
Fascin plays a crucial role in the formation of filopodia and lamellipodia, which are finger-like and sheet-like protrusions at the leading edge of a migrating cell that act as "feet" to pull the cell forward. By binding to fascin, this compound analogs prevent it from cross-linking actin filaments into the rigid bundles necessary for the formation of these migratory structures. This disruption of the actin cytoskeleton ultimately leads to a halt in cell migration.
Furthermore, treatment with these compounds has been shown to block the activation of Rac GTPase , a key signaling protein that regulates the formation of lamellipodia.
Figure 1: Signaling Pathway of this compound Analogs. This diagram illustrates how this compound analogs inhibit cell migration by targeting fascin and interfering with actin bundling and Rac GTPase activation.
Experimental Protocols for Efficacy Assessment
The comparative efficacy of this compound and its analogs is primarily evaluated using in vitro cell migration and invasion assays, as well as in vivo models of metastasis.
In Vitro Wound Healing (Scratch) Assay
This straightforward and widely used method assesses collective cell migration.
Protocol:
-
Cell Seeding: Plate cells in a multi-well plate and grow until they form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the monolayer.
-
Treatment: The cells are washed to remove debris, and then media containing the test compounds (this compound or its analogs) at various concentrations is added. A control group receives media with the vehicle (e.g., DMSO).
-
Imaging: The wound area is imaged at time zero and then at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.
-
Analysis: The rate of wound closure is quantified by measuring the area of the gap at each time point using image analysis software like ImageJ. A slower closure rate in treated cells compared to control cells indicates inhibition of migration.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells towards a chemoattractant.
Protocol:
-
Chamber Setup: The assay uses a two-chamber system separated by a microporous membrane. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum), while the upper chamber contains serum-free media.
-
Cell Seeding: Cells, pre-treated with this compound, its analogs, or a vehicle control, are seeded into the upper chamber.
-
Incubation: The plate is incubated for a period that allows for cell migration through the pores of the membrane into the lower chamber (typically 3-24 hours).
-
Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is counted under a microscope. A reduction in the number of migrated cells in the treated groups compared to the control group indicates an inhibitory effect.
For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to migrate through.
Figure 2: Experimental Workflow. This flowchart outlines the key steps in comparing the efficacy of this compound and its synthetic analogs.
In Vivo Metastasis Models
To assess the therapeutic potential in a more complex biological system, animal models are employed.
Protocol:
-
Tumor Cell Implantation: Highly metastatic cancer cells (often luciferase-expressing for imaging) are injected into mice, typically via the tail vein (for experimental metastasis) or into the mammary fat pad (for spontaneous metastasis).
-
Treatment Regimen: The mice are then treated with this compound, its analogs, or a vehicle control according to a predetermined schedule.
-
Monitoring Metastasis: Tumor growth and metastasis to distant organs (e.g., lungs) are monitored using techniques like bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, the animals are euthanized, and the number and size of metastatic nodules in various organs are quantified. A significant reduction in metastasis in the treated groups demonstrates the in vivo efficacy of the compound.
Conclusion
The development of synthetic analogs of this compound represents a significant advancement in the quest for anti-metastatic agents. By simplifying the natural product's structure, medicinal chemists have created compounds with substantially enhanced potency and more favorable drug-like properties. The clear mechanism of action, targeting the actin-bundling protein fascin, provides a solid rationale for their anti-migratory effects. The robust in vitro and in vivo data strongly support the continued investigation of these synthetic analogs as potential therapeutics to combat cancer metastasis. Further research will likely focus on optimizing their pharmacokinetic properties and evaluating their efficacy and safety in more advanced preclinical models.
References
- 1. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. This compound and analogues: New anti-metastatic agents [comptes-rendus.academie-sciences.fr]
- 4. Synthetic analogues of this compound that inhibit mammary tumor metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of Migrastatin to Fascin in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the binding of Migrastatin and its analogues to the actin-bundling protein fascin within a cellular environment. We present detailed experimental protocols, quantitative data from various validation techniques, and a comparative analysis with alternative fascin inhibitors.
Introduction
Fascin is a key protein involved in the formation of filopodia and invadopodia, cellular protrusions that are critical for cell migration and invasion.[1][2][3] Its overexpression is linked to increased metastatic potential in various cancers, making it an attractive target for anti-cancer therapeutics.[3] this compound, a natural product, and its synthetic analogues have been identified as potent inhibitors of fascin's actin-bundling activity, thereby blocking cancer cell migration and metastasis.[4] Validating the direct engagement of these small molecules with fascin in cells is a critical step in their development as therapeutic agents.
This guide explores and compares several well-established and emerging techniques for confirming this crucial protein-ligand interaction.
Comparative Analysis of Fascin Inhibitors
A variety of this compound analogues and other small molecules have been developed to target fascin. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50) for fascin's actin-bundling activity or for cell migration. Below is a summary of reported IC50 values for selected compounds. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and cell lines used.
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| This compound Analogues | ||||
| Macroketone (non-biotinylated) | Cell Migration | 4T1 (murine breast cancer) | < 100 nM | |
| Biotin-conjugated Macroketone | Cell Migration | 4T1 (murine breast cancer) | < 300 nM | |
| Macrolactone | Cell Migration | 4T1 (murine breast cancer) | 255 nM | |
| Macroketone | Cell Migration | Human breast cancer | 350 nM | |
| CME (a this compound analogue) | Cell Migration | Human lung cancer | 0.5 - 5 µM | |
| ME (a this compound analogue) | Cell Migration | Human lung cancer | 1.5 - 8.2 µM | |
| Other Fascin Inhibitors | ||||
| G2 | Actin-bundling activity | - | 5 - 8 µM | |
| G2 | Cell Migration | MDA-MB-231 (human breast cancer) | 50 - 100 µM | |
| NP-G2-029 | Actin-bundling activity | - | ~0.18 µM | |
| NP-G2-044 | Actin-bundling activity | - | ~0.2 µM | |
| NP-G2-036 | Cell Migration | MDA-MB-231 (human breast cancer) | ~10 µM | |
| NP-G2-044 | Cell Migration | MDA-MB-231 (human breast cancer) | ~10 µM | |
| NP-G2-050 | Cell Migration | MDA-MB-231 (human breast cancer) | ~10 µM |
Experimental Protocols for Validating this compound-Fascin Binding
Here, we detail the methodologies for key experiments used to validate the interaction between this compound and fascin.
Affinity Purification using Biotinylated this compound Analogue
This method is a gold standard for identifying the cellular target of a small molecule. A biotinylated version of the this compound analogue, macroketone, is used to pull down its binding partners from cell lysates.
Experimental Protocol:
-
Cell Lysis: Lyse 4T1 breast tumor cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.1% SDS, and protease inhibitors.
-
Incubation with Biotinylated Probe: Incubate the cell extract with either biotin-labeled macroketone or free biotin (as a negative control) for 2 hours at 4°C with gentle rotation.
-
Streptavidin Pulldown: Add streptavidin-conjugated agarose beads to the cell extract and continue the incubation for another 2 hours at 4°C with gentle rotation.
-
Washing: Load the mixture onto a chromatography column and wash the beads extensively to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and resolve them by SDS-PAGE.
-
Protein Identification: Excise the protein band of interest (around 58 kDa for fascin) and identify it using mass spectrometry.
F-actin Co-sedimentation Assay
This in vitro assay directly assesses the ability of this compound to inhibit the actin-bundling activity of fascin.
Experimental Protocol:
-
Actin Polymerization: Polymerize G-actin to F-actin by incubation in a polymerization buffer (e.g., containing 50 mM KCl, 1 mM ATP, and 2 mM MgCl2) at room temperature for 1 hour.
-
Incubation with Fascin and Inhibitor: Incubate purified recombinant fascin with pre-formed F-actin in the presence of various concentrations of this compound or a vehicle control. A typical reaction might contain 1 µM F-actin and 0.25 µM fascin.
-
Low-Speed Centrifugation: Centrifuge the samples at a low speed (e.g., 10,000 x g) to pellet the F-actin bundles.
-
Analysis: Separate the supernatant and pellet fractions by SDS-PAGE and visualize the proteins by Coomassie blue staining. A decrease in the amount of fascin in the pellet in the presence of this compound indicates inhibition of actin bundling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.
Optimized Protocol for Fascin-Migrastatin Interaction:
-
Cell Treatment: Treat intact cells (e.g., a cancer cell line overexpressing fascin) with various concentrations of a this compound analogue or vehicle control for a defined period (e.g., 1 hour).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Fascin: Analyze the supernatant for the amount of soluble fascin using Western blotting or an AlphaScreen-based detection method.
-
Data Analysis: Plot the amount of soluble fascin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the this compound analogue indicates target engagement.
Visualizing Workflows and Pathways
Fascin Signaling in Cell Migration
Fascin plays a central role in orchestrating the cytoskeletal rearrangements necessary for cell migration. Its activity is regulated by upstream signaling pathways and it acts on downstream effectors to promote the formation of invasive structures.
References
Unveiling the Migrastatin-Fascin Interaction: A Comparative Guide to Cellular Thermal Shift Assay and Alternative Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) and other established biophysical assays for characterizing the interaction between the anti-metastatic compound migrastatin and its target protein, fascin. This guide includes supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The discovery that this compound and its synthetic analogues inhibit cancer cell migration and metastasis by directly targeting fascin, an actin-bundling protein, has opened new avenues for anti-cancer drug development.[1][2] Fascin plays a crucial role in forming actin-rich cellular protrusions like filopodia and invadopodia, which are essential for cell motility and invasion.[3][4][5] By binding to fascin, this compound disrupts its ability to bundle actin filaments, thereby impeding the metastatic cascade.
Accurately quantifying the engagement of small molecules like this compound with their intracellular targets is paramount for drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for verifying target engagement in a cellular context. This guide will delve into the application of CETSA for the this compound-fascin interaction and compare it with other widely used methodologies.
Comparative Analysis of Assay Methodologies
While direct CETSA data for the this compound-fascin interaction is not yet published, this guide presents a hypothetical CETSA protocol based on established principles. This is compared with alternative assays for which experimental data on this compound analogues and other fascin inhibitors are available.
| Assay | Principle | Sample Type | Key Parameters | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Intact cells, cell lysates, tissues | Melt temperature (Tm), Isothermal dose-response | Label-free, reflects in-cellulo target engagement, applicable to various targets. | Indirect assay, requires specific antibodies or mass spectrometry for detection, may not be suitable for all targets. |
| F-actin Bundling Assay | Measures the ability of fascin to bundle actin filaments in the presence of an inhibitor. | Purified proteins (fascin and actin) | IC50 | Direct functional readout of fascin activity. | In vitro assay, may not fully recapitulate the cellular environment. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to an immobilized protein by detecting changes in refractive index. | Purified proteins | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Real-time kinetics, high sensitivity, label-free. | Requires protein immobilization which may affect its conformation, potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Purified proteins | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction, solution-based. | Requires large amounts of pure protein, lower throughput. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of this compound analogues with fascin, primarily from F-actin bundling assays.
| Compound | Assay | Parameter | Value | Reference |
| Macroketone | F-actin Bundling Assay | IC50 | < 100 nM (inhibition of 4T1 cell migration) | |
| Biotin-conjugated macroketone | 4T1 cell migration assay | IC50 | ~ 300 nM | |
| G2, NP-G2-011, NP-G2-044 | F-actin Binding Assay | IC50 | Similar to their effects on actin-bundling activity |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol (Hypothetical)
This protocol describes a hypothetical Western blot-based CETSA to assess the engagement of this compound with fascin in a cancer cell line known to express high levels of fascin (e.g., MDA-MB-231).
1. Cell Culture and Treatment:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for fascin.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
5. Data Analysis:
-
Plot the relative band intensity of fascin against the corresponding temperature for both this compound-treated and vehicle-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.
-
For isothermal dose-response curves, plot the band intensities at a single, optimized temperature against a range of this compound concentrations.
F-actin Bundling Assay Protocol
This protocol is adapted from the methods used to demonstrate the inhibitory effect of this compound analogues on fascin's function.
1. Protein Purification:
-
Purify recombinant human fascin protein.
-
Prepare G-actin from rabbit skeletal muscle.
2. Actin Polymerization:
-
Polymerize G-actin to F-actin by incubation in a polymerization buffer (e.g., containing KCl and MgCl2) at room temperature.
3. Bundling Reaction:
-
Incubate the pre-formed F-actin with purified fascin in the presence of various concentrations of this compound or a vehicle control.
4. Sedimentation:
-
Subject the reaction mixtures to low-speed centrifugation (e.g., 10,000 x g) to pellet the F-actin bundles.
5. Analysis:
-
Carefully separate the supernatant and the pellet.
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel with Coomassie Blue and quantify the amount of actin in the pellet. A decrease in the amount of actin in the pellet in the presence of this compound indicates inhibition of fascin's bundling activity.
Visualizing the Processes
To better understand the experimental workflow and the biological context, the following diagrams have been generated.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Fascin signaling pathway and the inhibitory action of this compound.
Conclusion
The Cellular Thermal Shift Assay offers a powerful, label-free method to confirm the engagement of this compound with fascin within the complex environment of a living cell. While it provides an indirect measure of binding, its physiological relevance is a significant advantage in drug development. For a more detailed biophysical characterization of the interaction, techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry are invaluable, providing kinetic and thermodynamic data, respectively. The F-actin bundling assay remains a crucial functional assay to directly assess the inhibitory effect of compounds on fascin's primary cellular role. The choice of assay will ultimately depend on the specific research question, the available resources, and the stage of the drug discovery process. This guide provides the necessary information to make an informed decision for studying the promising anti-metastatic agent, this compound, and its interaction with fascin.
References
- 1. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novita-pharm.com [novita-pharm.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fascin: Invasive filopodia promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Migrastatin-Fascin Binding: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, understanding the binding kinetics of potential therapeutics is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for measuring the interaction between the anti-metastatic compound migrastatin and its target protein, fascin. While direct SPR kinetic data for the this compound-fascin interaction is not extensively published, this guide will use a closely related fascin inhibitor, BDP-13176, as a case study to illustrate the power of SPR and compare it with alternative biophysical techniques.
This compound and its synthetic analogs are potent inhibitors of cancer cell migration and metastasis[1][2]. These small molecules function by directly targeting fascin, an actin-bundling protein that is crucial for the formation of filopodia and other cellular protrusions involved in cell movement[1][3]. By binding to one of the actin-binding sites on fascin, this compound analogs disrupt the actin-bundling activity of fascin, thereby inhibiting cell migration and invasion[1]. The precise quantification of the binding affinity and kinetics of this interaction is essential for the development of more potent and specific anti-metastatic drugs.
Data Presentation: A Comparative Look at Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that allows for the precise measurement of biomolecular interactions. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
| Interacting Molecules | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| Fascin / BDP-13176 | SPR | Not Reported | Not Reported | 85 ± 0.02 |
| Fascin / BDP-13176 | ITC | Not Applicable | Not Applicable | 45 ± 7 |
Note: The provided data for BDP-13176 demonstrates the utility of these techniques. The slight difference in the measured KD between SPR and ITC is not uncommon and can be attributed to the different principles of the two methods.
Experimental Protocols: A Step-by-Step Guide
Surface Plasmon Resonance (SPR) Experimental Protocol
This protocol is a generalized procedure for analyzing the binding of a small molecule inhibitor to fascin using SPR, based on common practices for small molecule-protein interaction analysis.
1. Sensor Chip Preparation and Protein Immobilization:
- Sensor Chip: A CM5 sensor chip is typically used for amine coupling.
- Surface Activation: The sensor chip surface is activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
- Protein Immobilization: Recombinant human fascin-1 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached (typically 5000-10000 Response Units for small molecule analysis).
- Deactivation: Remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl, pH 8.5.
- Reference Surface: A reference flow cell is prepared using the same activation and deactivation steps but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
2. Binding Analysis:
- Running Buffer: A suitable running buffer, such as HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), is used to dissolve the small molecule analyte and for the binding measurements.
- Analyte Injection: A dilution series of the this compound analog (e.g., ranging from low nanomolar to micromolar concentrations) is injected over the fascin-immobilized and reference surfaces at a constant flow rate.
- Association and Dissociation: The association of the analyte to the immobilized protein is monitored in real-time, followed by a dissociation phase where running buffer is flowed over the chip.
- Regeneration: If necessary, a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) is injected to remove any remaining bound analyte before the next injection.
3. Data Analysis:
- The sensorgrams (plots of response units versus time) from the reference surface are subtracted from the active surface data.
- The resulting sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters ka, kd, and the affinity constant KD.
Alternative Technique: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.
1. Sample Preparation:
- Recombinant fascin is dialyzed extensively against the desired experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
- The this compound analog is dissolved in the same dialysis buffer.
- The concentrations of both the protein and the small molecule are accurately determined.
2. Titration:
- The sample cell of the calorimeter is filled with the fascin solution (e.g., at a concentration of 10-20 µM).
- The injection syringe is filled with a solution of the this compound analog at a concentration 10-20 times higher than the protein concentration.
- A series of small injections of the this compound analog into the fascin solution is performed at a constant temperature.
3. Data Analysis:
- The heat released or absorbed after each injection is measured and plotted against the molar ratio of the ligand to the protein.
- The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), the binding entropy (ΔS), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Signaling Pathway: Fascin Inhibition by this compound
References
A Comparative Guide to Elucidating Migrastatin-Fascin Thermodynamics: The Power of Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
The interaction between the actin-bundling protein fascin and the natural product migrastatin represents a promising avenue for the development of anti-metastatic cancer therapies. Fascin's role in promoting cell migration and invasion is well-established, and this compound and its analogues have been identified as potent inhibitors of this function.[1][2] A thorough understanding of the thermodynamics driving this molecular recognition is crucial for optimizing the design of next-generation fascin inhibitors.
This guide compares Isothermal Titration Calorimetry (ITC) with other established biophysical techniques that have been used to study the this compound-fascin interaction. While X-ray crystallography and affinity-based methods have provided invaluable structural and qualitative binding information, ITC offers a direct and comprehensive thermodynamic profile of the interaction in solution, a critical dataset for rational drug design.
Data Presentation: Comparing Methodological Outputs
The following table summarizes the quantitative and qualitative data obtained from different experimental approaches for the this compound-fascin interaction. It highlights the unique thermodynamic parameters that ITC can provide.
| Parameter | Isothermal Titration Calorimetry (ITC) | X-ray Crystallography | Affinity Purification & Functional Assays |
| Binding Affinity (Kd) | Direct measurement of the dissociation constant. | Not directly measured, but can be inferred. | Indirectly estimated via IC50 values from functional assays (e.g., cell migration IC50 for a macroketone analogue is ~100 nM).[1] |
| Thermodynamics (ΔH, ΔS) | Direct measurement of enthalpy and entropy changes, revealing the driving forces of binding. | Not measured. | Not measured. |
| Stoichiometry (n) | Precise determination of the binding ratio between this compound and fascin. | Provides the stoichiometry in the crystal lattice. | Not directly measured. |
| Structural Information | No high-resolution structural data. | Provides atomic-resolution 3D structure of the complex, revealing specific binding sites.[1] | No direct structural data. |
| Target Identification | Not a primary application. | Not a primary application. | Confirms direct binding and target engagement in complex biological mixtures.[3] |
| Functional Inhibition | Not a direct measure of function. | Provides a static image of the inhibited state. | Directly measures the inhibition of fascin's actin-bundling activity. |
Visualizing the Pathways and Processes
Fascin Signaling and Inhibition by this compound
References
Migrastatin vs. Latrunculin A: A Comparative Guide to Actin Polymerization Inhibition
In the intricate world of cellular biology, the dynamic polymerization and depolymerization of actin filaments are fundamental to a host of processes, from cell motility and division to intracellular transport. Researchers striving to dissect these mechanisms often turn to small molecule inhibitors to perturb the actin cytoskeleton. Among the arsenal of available compounds, Migrastatin and Latrunculin A stand out for their distinct mechanisms of action. This guide provides a detailed comparison of these two potent inhibitors, offering insights into their effects on actin polymerization, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Latrunculin A |
| Primary Target | Fascin, an actin-bundling protein[1][2][3][4] | Monomeric G-actin[5] |
| Mechanism of Action | Binds to an actin-binding site on fascin, inhibiting its actin-bundling activity | Sequesters G-actin monomers in a 1:1 ratio, preventing their incorporation into actin filaments |
| Effect on Actin Filaments | Indirectly affects actin organization by preventing the formation of tight, parallel bundles (filopodia) | Directly inhibits polymerization and promotes depolymerization of existing filaments |
| Primary Application | Studying cell migration, invasion, and metastasis, particularly processes involving filopodia formation | General disruption of the actin cytoskeleton to study a wide range of actin-dependent processes |
In-Depth Analysis: Mechanisms of Action
This compound: Targeting the Organizer
This compound and its synthetic analogues do not directly interact with actin. Instead, their inhibitory effects on cell migration and actin-dependent structures are a consequence of their binding to fascin . Fascin is a crucial protein responsible for cross-linking individual actin filaments into tight, parallel bundles, which are the structural core of filopodia and other cellular protrusions involved in cell movement.
X-ray crystallography studies have revealed that this compound analogues bind to one of the actin-binding sites on fascin. This binding event physically obstructs the interaction between fascin and actin filaments, thereby preventing the formation of organized actin bundles. The result is a disruption of cellular structures that rely on these bundles, leading to a potent inhibition of cell migration and invasion.
dot
Caption: this compound's indirect inhibition of actin-dependent processes.
Latrunculin A: Sequestering the Building Blocks
In contrast to this compound's indirect approach, Latrunculin A, a toxin isolated from the Red Sea sponge Latrunculia magnifica, directly targets the fundamental units of actin filaments: G-actin monomers . It binds to these monomers in a stoichiometric 1:1 ratio, effectively sequestering them and preventing their participation in the polymerization process.
This sequestration of G-actin disrupts the dynamic equilibrium between monomeric and filamentous actin, leading to a net depolymerization of existing F-actin filaments. The consequences for the cell are profound and widespread, as the entire actin cytoskeleton is rapidly disassembled. This makes Latrunculin A a powerful tool for investigating a broad range of cellular functions that depend on a dynamic actin network. Furthermore, Latrunculin A has been shown to accelerate the depolymerization of actin filaments in addition to sequestering monomers.
dot
Caption: Latrunculin A's direct inhibition of actin polymerization.
Quantitative Comparison
The following table summarizes key quantitative parameters for this compound and Latrunculin A, providing a basis for comparing their potency and effects.
| Parameter | This compound / Analogues | Latrunculin A | Reference |
| IC50 (Cell Migration) | 22 nM - 29 µM (cell type dependent) | 0.1 µM (human hepatoma cells) | , |
| Binding Affinity (Kd) | Not directly applicable (targets fascin) | 0.1 µM (ATP-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin) | |
| Effect on Cell Proliferation | No significant effect at concentrations that inhibit migration | Can inhibit proliferation at higher concentrations | , |
Experimental Protocols
1. In Vitro Actin Polymerization Assay (Pyrene-Actin Fluorescence)
This assay is a standard method to monitor the kinetics of actin polymerization in vitro. It is particularly useful for directly assessing the effect of compounds like Latrunculin A that interact with actin monomers.
-
Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence can be monitored over time to measure the rate of polymerization.
-
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
General Actin Buffer (G-buffer): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2
-
Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP
-
Compound to be tested (e.g., Latrunculin A) or vehicle control
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm
-
-
Procedure:
-
Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice.
-
Add the test compound or vehicle to the G-actin solution and incubate for a short period on ice.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer and mix gently.
-
Immediately transfer the reaction to a cuvette and begin monitoring fluorescence in the fluorometer.
-
Record fluorescence intensity over time until a plateau is reached, indicating the completion of polymerization.
-
The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.
-
dot
Caption: Workflow for the in vitro actin polymerization assay.
2. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is a straightforward method to assess the effect of compounds on cell migration. It is suitable for evaluating the activity of both this compound and Latrunculin A.
-
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Materials:
-
Cultured cells grown to confluence in a multi-well plate
-
Pipette tip or a specialized scratch tool
-
Cell culture medium with and without the test compound
-
Microscope with imaging capabilities
-
-
Procedure:
-
Culture cells in a multi-well plate until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch across the center of the well.
-
Gently wash the well with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing the desired concentration of the test compound or vehicle control.
-
Image the scratch at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
The rate of wound closure can be quantified by measuring the area of the scratch at each time point.
-
dot
References
- 1. novita-pharm.com [novita-pharm.com]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues target fascin to block tumour metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Latrunculin - Wikipedia [en.wikipedia.org]
Unveiling Potency: A Comparative Guide to Migrastatin Core Structures in Halting Cell Migration
For researchers, scientists, and drug development professionals, the quest for potent anti-metastatic agents is a paramount challenge. Migrastatin, a natural product isolated from Streptomyces, has emerged as a promising scaffold for the development of compounds that inhibit cancer cell migration. However, the parent molecule's complexity and modest activity have spurred the creation of a diverse array of synthetic analogues. This guide provides a comprehensive comparison of the anti-migratory potency of different this compound core structures, supported by quantitative data and detailed experimental protocols.
A significant breakthrough in this field was the discovery that simplified, core analogues of this compound exhibit dramatically enhanced potency, in some cases up to 1000 times more than the natural product itself.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the 14-membered macrolactone ring, including alterations in ring size, functionality, and stereochemistry, can profoundly impact biological activity.[3][4][5] Key to this enhanced potency is the realization that the macrolide ring is crucial for the inhibitory function, while the glutarimide side chain can be removed or replaced to improve efficacy.
Comparative Anti-Migratory Potency of this compound Analogues
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various this compound core structures in different cancer cell lines, as determined by in vitro cell migration assays. Lower IC50 values indicate higher potency.
| Compound | Core Structure | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Macrolactone | 4T1 (mouse breast) | Chamber Assay | 29 | |
| EC17 (mouse esophageal) | Wound Healing | 6 | |||
| Core Macroketone | Macroketone | 4T1 (mouse breast) | Chamber Assay | < 0.1 | |
| 4T1 (mouse breast) | Wound Healing | ~2 | |||
| MDA-MB-231 (human breast) | Transwell Migration | 0.023 - 0.35 | |||
| Core Macrolactam | Macrolactam | 4T1 (mouse breast) | Chamber Assay | < 0.1 | |
| MDA-MB-231 (human breast) | Transwell Migration | 0.17 - 2.7 | |||
| This compound Core Ether (ME) | Macroether | MDA-MB-231 (human breast) | Transwell Migration | 0.27 - 0.38 | |
| Human SCLC xenograft | in vivo metastasis | 96.2% inhibition | |||
| Carboxymethyl-ME (CME) | Macroether | Human SCLC xenograft | in vivo metastasis | 99.3% inhibition | |
| MGSTA-5 | Macroketone | MDA-MB-231 (human breast) | Transwell Migration | nanomolar range | |
| CMT-W1 (canine mammary) | Wound Healing | Effective at 100 µM | |||
| MGSTA-6 | Macroketone | CMT-W2 (canine mammary) | Transwell Migration | 51.10 | |
| Macrolactone Analogue 8 | Macrolactone | 4T1 (mouse breast) | Chamber Assay | 0.022 | |
| Macrolactone Analogue 9 | Macrolactone | 4T1 (mouse breast) | Chamber Assay | 0.024 |
Mechanism of Action: Targeting the Cytoskeleton
Research has shown that some potent this compound analogues, such as the core macroketone, exert their anti-migratory effects by directly targeting fascin, an actin-bundling protein. By binding to one of the actin-binding sites on fascin, these compounds inhibit its activity, leading to a disruption of the actin cytoskeleton. This interference with actin dynamics prevents the formation of lamellipodia and filopodia, which are cellular protrusions essential for cell migration. This targeted action on cytoskeletal proteins is a promising strategy for the development of specific anti-metastatic therapies.
References
- 1. Discovery of potent cell migration inhibitors through total synthesis: lessons from structure-activity studies of (+)-migrastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound Analogues as Inhibitors of Tumour Cell Migration: Exploring Structural Change in and on the Macrocyclic Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis of this compound Analogues as Inhibitors of Tumour Cell Migration: Exploring Structural Change in and on the Macrocyclic Ring. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative structure-activity studies on a series of this compound analogs as inhibitors of cancer cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Migrastatin's Efficacy in Halting Cancer Cell Migration: A Comparative Analysis of Wound Healing and Transwell Assays
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of experimental data underscores the potent anti-migratory effects of Migrastatin, a promising natural product-derived compound in the field of oncology. This guide provides a detailed comparison of its performance in two standard in vitro cell migration assays: the wound healing (or scratch) assay and the Transwell assay. The data presented here, primarily focusing on this compound analogues, offers researchers, scientists, and drug development professionals a critical cross-validation of its efficacy in inhibiting key processes of cancer metastasis.
This compound and its synthetic analogues have emerged as significant inhibitors of cancer cell migration and invasion.[1] Their mechanism of action is primarily attributed to the targeting of fascin, an actin-bundling protein crucial for the formation of cellular protrusions like filopodia and lamellipodia that drive cell movement.[2][3][4] By disrupting the function of fascin, this compound effectively cripples the cell's ability to migrate, a fundamental step in the metastatic cascade.[5]
Cross-Validation of Anti-Migratory Effects
The wound healing and Transwell assays are two of the most widely used methods to assess cell migration in vitro. The wound healing assay provides insights into collective cell migration in a two-dimensional space, mimicking the closure of a wound. In contrast, the Transwell assay evaluates the chemotactic response of individual cells, measuring their ability to migrate through a porous membrane towards a chemoattractant. While both assays measure cell migration, they do so under different experimental paradigms, making their cross-validation a robust indicator of a compound's anti-migratory potential.
A key study on this compound analogues (MGSTA-5 and MGSTA-6) in canine mammary cancer cell lines (CMT-W1, CMT-W2, and CMT-W1M) provides a valuable dataset for comparing the outcomes of both wound healing and Transwell assays.
Quantitative Data Summary
The following tables summarize the quantitative results from the aforementioned study, demonstrating the inhibitory effect of this compound analogues on cancer cell migration.
Table 1: Wound Healing Assay - Percentage of Scratch Closure
| Cell Line | Treatment (100 µM) | 4 hours | 6 hours | 8 hours | 24 hours |
| CMT-W1 | Control (DMSO) | 25% | 35% | 45% | 100% |
| MGSTA-5 | 10% | 15% | 20% | 40% | |
| MGSTA-6 | 8% | 12% | 18% | 35% | |
| CMT-W2 | Control (DMSO) | 30% | 40% | 55% | 100% |
| MGSTA-5 | 12% | 18% | 25% | 50% | |
| MGSTA-6 | 10% | 15% | 22% | 45% | |
| CMT-W1M | Control (DMSO) | 20% | 30% | 40% | 95% |
| MGSTA-5 | 8% | 13% | 18% | 38% | |
| MGSTA-6 | 6% | 10% | 15% | 32% |
Data extracted and synthesized from the graphical representations in "this compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion" (Jakubowska et al., 2013).
Table 2: Transwell Migration Assay - Inhibition of Cell Migration
| Cell Line | Treatment (100 µM) | Inhibition of Migration |
| CMT-W1 | MGSTA-5 | Significant |
| MGSTA-6 | Significant | |
| CMT-W2 | MGSTA-5 | Significant |
| MGSTA-6 | Significant | |
| CMT-W1M | MGSTA-5 | Significant |
| MGSTA-6 | Significant |
The study qualitatively reports a potent inhibitory effect of MGSTA-5 and MGSTA-6 on the migration and invasion of all tested canine mammary cancer cell lines in the Transwell assay, corroborating the wound healing assay results. Specific percentage inhibition values were not provided in the text.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following are the protocols used for the wound healing and Transwell assays in the study of this compound analogues.
Wound Healing (Scratch) Assay Protocol
-
Cell Seeding: Canine mammary cancer cells (CMT-W1, CMT-W2, and CMT-W1M) were seeded in 6-well plates and cultured until they formed a confluent monolayer.
-
Scratching: A sterile 200 µl pipette tip was used to create a linear scratch in the cell monolayer, simulating a wound.
-
Treatment: The culture medium was replaced with a fresh medium containing either the this compound analogues (MGSTA-5 or MGSTA-6 at 100 µM) or DMSO as a control.
-
Imaging: Photographs of the scratch were taken at 0, 4, 6, 8, and 24 hours using a phase-contrast microscope.
-
Data Analysis: The distance between the edges of the wound was measured at each time point. The percentage of scratch closure was calculated using the formula: % of scratch closure = (a-b)/a, where 'a' is the initial distance and 'b' is the remaining cell-free distance.
Transwell Migration Assay Protocol
-
Cell Preparation: 1x10^5 cells were suspended in a serum-free medium.
-
Chamber Seeding: The cell suspension (500 µl) was added to the apical chambers of Transwell insert plates.
-
Chemoattractant and Treatment: 750 µl of medium containing 10% FBS (as a chemoattractant) was added to the basal chambers. This compound analogues (MGSTA-5 or MGSTA-6 at 100 µM) or DMSO were added to the medium in both chambers.
-
Incubation: The migration assays were carried out for 18-20 hours under standard culture conditions.
-
Cell Staining and Counting: After incubation, non-migrated cells on the upper surface of the membrane were removed with a cotton swab. The membranes were then fixed and stained. The number of migrated cells on the lower surface of the membrane was counted under a microscope.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular mechanism of this compound, the following diagrams have been generated.
Conclusion
The consistent inhibition of cell migration by this compound analogues across both wound healing and Transwell assays provides strong, cross-validated evidence of its anti-metastatic potential. The quantitative data from the wound healing assay, demonstrating a significant reduction in the rate of wound closure, is corroborated by the potent inhibition of chemotactic migration observed in the Transwell assay. These findings highlight the robustness of this compound's effect and support its continued investigation as a therapeutic agent for combating cancer metastasis. The detailed protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to replicate or build upon these findings.
References
- 1. This compound Analogues Inhibit Canine Mammary Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novita-pharm.com [novita-pharm.com]
- 3. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fascin-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Migrastatin for Fascin Over Other Actin-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Migrastatin and its analogues, focusing on their specificity for the actin-bundling protein fascin over other actin-binding proteins. The information presented is supported by experimental data to aid in the evaluation of this compound as a targeted therapeutic agent.
Executive Summary
This compound and its synthetic analogues have emerged as potent inhibitors of cancer cell migration and metastasis.[1][2] Their mechanism of action involves the direct targeting of fascin, a key protein in the formation of actin filament bundles within cellular protrusions like filopodia and invadopodia.[3][4] X-ray crystallography studies have revealed that this compound analogues bind to one of the actin-binding sites on fascin, thereby obstructing its primary function of crosslinking actin filaments.[3] This guide presents a compilation of experimental evidence that substantiates the specificity of this compound for fascin, including comparative data with other actin-binding proteins.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the available quantitative data on the inhibitory effects of a this compound analogue (Macroketone) and another well-characterized fascin inhibitor (G2) on fascin and other actin-binding proteins. This data is crucial for assessing the specificity of these compounds.
| Compound | Target Protein | Assay Type | IC50 Value | Binding Affinity (Kd) | Reference(s) |
| Macroketone | Fascin | Actin Bundling Inhibition | >80% inhibition at 10 µM | Not Reported | |
| (this compound Analogue) | Villin | In vitro binding assay | No binding detected | Not Applicable | |
| G2 | Fascin | Actin Bundling Inhibition | 5-8 µM | 5-20 µM | |
| (Reference Inhibitor) | L-plastin | Actin Bundling Inhibition | > 100 µM | Not Reported |
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, detailed protocols for the key experiments are provided below.
F-actin Co-sedimentation Assay (for Actin Bundling Inhibition)
This assay is a fundamental method to determine the actin-bundling activity of a protein and the inhibitory effect of a compound.
Principle: F-actin bundles, being larger and heavier than individual filaments, can be sedimented at low centrifugation speeds. An actin-bundling protein will cause F-actin to shift from the supernatant to the pellet fraction after low-speed centrifugation. An inhibitor of the bundling protein will prevent this shift.
Protocol:
-
Actin Polymerization: Monomeric G-actin is polymerized into F-actin by incubation in a polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, and 1 mM ATP) at room temperature for 1 hour.
-
Bundling Reaction: Purified fascin protein is added to the pre-formed F-actin filaments in the presence or absence of various concentrations of the test inhibitor (e.g., this compound analogue). The reaction is incubated at room temperature for 30-60 minutes to allow for bundle formation.
-
Low-Speed Centrifugation: The reaction mixture is centrifuged at a low speed (e.g., 10,000 x g) for 30 minutes at 4°C.
-
Analysis: The supernatant and pellet fractions are carefully separated. Both fractions are then analyzed by SDS-PAGE and Coomassie blue staining. The amount of actin and fascin in each fraction is quantified by densitometry. A decrease in the amount of actin and fascin in the pellet in the presence of the inhibitor indicates inhibition of the actin-bundling activity.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the cellular signaling pathway involving fascin.
Caption: Workflow for F-actin Co-sedimentation Assay.
Caption: Fascin Signaling Pathway in Cell Migration.
Conclusion
The available evidence strongly indicates that this compound and its analogues are highly specific inhibitors of fascin. The direct binding to fascin's actin-binding site and the lack of interaction with other actin-bundling proteins like villin underscore this specificity. While further quantitative studies comparing this compound's effects across a broader range of actin-binding proteins would be beneficial, the current data provides a solid foundation for its consideration as a targeted anti-metastatic agent. The detailed experimental protocols and pathway diagrams included in this guide offer valuable resources for researchers in the field of cancer biology and drug development.
References
- 1. How Does Fascin Promote Cancer Metastasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novita-pharm.com [novita-pharm.com]
- 4. Fascin Promotes Lung Cancer Growth and Metastasis by Enhancing Glycolysis and PFKFB3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Migrastatin and Other Known Fascin Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of the performance and mechanisms of leading fascin inhibitors, supported by experimental data and detailed protocols.
Fascin, an actin-bundling protein, has emerged as a critical regulator of cell migration and invasion, making it a compelling target for anti-metastatic cancer therapies. Its overexpression is correlated with poor prognosis in numerous cancers. This has spurred the development of various small molecule inhibitors aimed at disrupting its function. This guide provides a head-to-head comparison of Migrastatin, a natural product and its analogues, with other notable fascin inhibitors, offering a valuable resource for researchers and drug development professionals in the field of oncology.
Performance Comparison of Fascin Inhibitors
The inhibitory potency of various compounds against fascin is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the available IC50 data for this compound and other known fascin inhibitors.
| Inhibitor | Type | IC50 (Actin-Bundling Assay) | IC50 (Cell Migration Assay) | Key Findings & Mechanism of Action |
| This compound | Natural Product | Not explicitly reported, but analogues are potent. | Not explicitly reported, but analogues are potent. | Isolated from Streptomyces sp., inhibits tumor cell migration.[1] |
| Macroketone | This compound Analogue | - | ~100 nM (4T1 breast cancer cells)[2][3] | A synthesized analogue of this compound that targets fascin to block tumor metastasis.[3][4] It binds to one of the actin-binding sites on fascin, interfering with its actin-bundling activity. |
| Macrolactam | This compound Analogue | Not reported | Competes with biotin-conjugated macroketone for fascin binding. | Another analogue of this compound that demonstrates binding to fascin. |
| NP-G2-029 | Small Molecule | ~0.18 µM - 0.19 µM | Decreased migration of 4T1 and MDA-MB-231 cells. | An improved fascin inhibitor identified through chemical library screening. |
| NP-G2-044 | Small Molecule | ~0.07 µM - ~0.2 µM | ~10 µM (MDA-MB-231 cells) | A potent, orally active fascin inhibitor that blocks tumor metastasis and enhances anti-tumor immune response. |
| G2 | Small Molecule | 5 - 8 µM | 50 - 100 µM (MDA-MB-231 cells) | An initial hit from chemical library screening that inhibits the actin-bundling activity of fascin. |
| BDP-13176 | Small Molecule | 240 nM | Not explicitly reported | A potent fascin 1 inhibitor with a high binding affinity (Kd of 90 nM). |
| Imipramine | Repurposed Drug | Binds to fascin1 and blocks its activity. | Attenuated cell migration and invasion of colorectal cancer cells. | An FDA-approved antidepressant identified as a fascin1 inhibitor through in silico screening. |
| Raltegravir | Repurposed Drug | Reduces fascin1's ability to organize actin bundles. | Inhibited migration of HCT-116 and DLD-1 colorectal cancer cells. | An FDA-approved HIV integrase inhibitor repurposed as a fascin1 inhibitor. |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays used to evaluate the efficacy of fascin inhibitors.
F-Actin Bundling Assay (Co-sedimentation)
This assay biochemically assesses the ability of a compound to inhibit fascin-mediated bundling of actin filaments.
Materials:
-
Purified recombinant fascin protein
-
Rabbit skeletal muscle actin
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)
-
10x Polymerization buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)
-
Inhibitor stock solution (in DMSO)
-
SDS-PAGE reagents and equipment
-
Ultracentrifuge
Procedure:
-
Actin Polymerization:
-
Prepare monomeric (G-actin) by resuspending lyophilized actin in G-buffer to a concentration of 10 mg/mL.
-
Incubate on ice for 1 hour to depolymerize any actin oligomers.
-
Clarify the G-actin solution by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.
-
Induce polymerization to filamentous actin (F-actin) by adding 1/10th volume of 10x polymerization buffer to the G-actin supernatant and incubating at room temperature for 1 hour.
-
-
Inhibition Reaction:
-
In microcentrifuge tubes, combine F-actin, purified fascin, and varying concentrations of the inhibitor. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Include a positive control (F-actin + fascin, no inhibitor) and a negative control (F-actin alone).
-
Incubate the reactions at room temperature for 30 minutes to 1 hour to allow for bundling.
-
-
Co-sedimentation:
-
Pellet the F-actin bundles by low-speed centrifugation (e.g., 10,000 x g) for 30 minutes at room temperature. Unbundled actin filaments will remain in the supernatant.
-
-
Analysis:
-
Carefully separate the supernatant and pellet fractions.
-
Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue staining or Western blotting for actin and fascin. The amount of actin and fascin in the pellet corresponds to the extent of bundling.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
-
Cell Migration Assay (Boyden Chamber)
This assay measures the ability of a compound to inhibit the migration of cancer cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Boyden chambers (transwell inserts) with appropriate pore size (e.g., 8 µm)
-
Cell culture medium (with and without serum or chemoattractant)
-
Inhibitor stock solution
-
Calcein-AM or Crystal Violet for cell staining
-
Plate reader or microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 4-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber (the insert), add the cell suspension along with varying concentrations of the fascin inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (typically 4-24 hours), depending on the cell type.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein-AM.
-
Elute the Crystal Violet and measure the absorbance with a plate reader, or count the fluorescently labeled cells under a microscope.
-
Calculate the percentage of migration inhibition compared to the vehicle control to determine the IC50 value.
-
Cell Invasion Assay (Boyden Chamber with Matrigel)
This assay is a modification of the migration assay and assesses the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Same as for the Cell Migration Assay
-
Matrigel or a similar basement membrane extract
Procedure:
-
Insert Coating:
-
Thaw Matrigel on ice and dilute it to the desired concentration with cold, serum-free medium.
-
Coat the upper surface of the transwell insert membrane with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
-
Assay Execution:
-
The remainder of the protocol is identical to the Cell Migration Assay. Cells are seeded into the Matrigel-coated inserts, and their ability to invade through the matrix and migrate to the lower chamber is quantified.
-
Signaling Pathways and Experimental Workflows
Fascin's role in cell migration and invasion is intricately linked to its interaction with various signaling pathways. Understanding these pathways provides context for the mechanism of action of fascin inhibitors. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating fascin inhibitors.
Caption: Key signaling pathways involving fascin.
References
- 1. Video: Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay [jove.com]
- 2. This compound Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New role of the antidepressant imipramine as a Fascin1 inhibitor in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novita-pharm.com [novita-pharm.com]
Validating Migrastatin's Mechanism of Action: A Comparative Analysis of Fascin Knockdown and Knockout
A definitive guide for researchers, scientists, and drug development professionals on the experimental validation of Migrastatin's anti-metastatic activity through the genetic silencing of its target, the actin-bundling protein fascin. This guide provides an objective comparison of fascin knockdown and knockout approaches, supported by experimental data, detailed protocols, and visual workflows to elucidate the mechanism of action of this compound and its analogues.
Introduction
Metastasis remains the primary driver of cancer-related mortality. A key process in metastasis is cell migration, which is heavily reliant on the dynamic remodeling of the actin cytoskeleton. The actin-bundling protein fascin plays a crucial role in forming filopodia and other actin-rich protrusions that are essential for cell motility and invasion.[1][2] Elevated fascin expression is correlated with increased tumor aggressiveness and poor patient prognosis in various cancers.[3][4]
This compound, a natural product, and its more potent synthetic analogues, such as macroketone and macrolactam, have emerged as promising anti-metastatic agents.[5] These small molecules have been shown to inhibit tumor cell migration and invasion. Compelling evidence demonstrates that this compound analogues directly target fascin, inhibiting its actin-bundling activity and thereby disrupting the cellular machinery required for metastasis.
To rigorously validate that the anti-migratory effects of this compound are indeed mediated through its interaction with fascin, genetic approaches such as RNA interference (knockdown) and gene editing (knockout) are employed. By specifically reducing or eliminating fascin expression, researchers can phenocopy the effects of this compound treatment, thus confirming fascin as the critical molecular target.
Comparison of Fascin Silencing Methods
| Feature | Fascin Knockdown (e.g., siRNA, shRNA) | Fascin Knockout (e.g., CRISPR/Cas9) |
| Principle | Post-transcriptional silencing of fascin mRNA. | Permanent disruption of the fascin gene. |
| Effect Duration | Transient or stable, depending on the method. | Permanent and heritable. |
| Specificity | Potential for off-target effects. | High specificity, but off-target mutations can occur. |
| Typical Application | Rapid screening, validation of acute effects. | Studying long-term consequences of protein loss, creating stable cell lines and animal models. |
| Observed Phenotype | Reduced cell migration and invasion, decreased filopodia formation. | Hypopigmentation in mice due to melanoblast migration defects, reduced neonatal survival. |
Experimental Data: Phenotypic Comparison of this compound Treatment and Fascin Silencing
The following table summarizes the comparative effects of treating cancer cells with this compound analogues versus silencing fascin expression. The data consistently show that both approaches lead to a significant reduction in cell migration and invasion, providing strong evidence for fascin being the primary target of this compound.
| Experimental Assay | Effect of this compound Analogues | Effect of Fascin Knockdown/Knockout | Reference |
| Cell Migration | Potent inhibition of tumor cell migration. | Significant decrease in glioma and non-small cell lung cancer cell migration. | |
| Cell Invasion | Inhibition of breast tumor cell invasion. | Decreased invasiveness of glioma cells by up to 52.2%. | |
| Actin Bundling | Inhibition of fascin's actin-bundling activity. | Reduced formation of filopodia. | |
| In Vivo Metastasis | 91-99% reduction in lung metastasis in a mouse model. | Fascin knockout in mice leads to developmental migration defects. |
Experimental Protocols
Fascin Knockdown using shRNA
This protocol describes the generation of stable fascin knockdown in a cancer cell line using lentiviral-mediated shRNA delivery.
-
shRNA Vector Preparation: Design and clone two different fascin-targeting shRNA sequences into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a control.
-
Lentivirus Production: Co-transfect the shRNA-containing vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Collect the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction of Target Cells: Infect the target cancer cells with the lentiviral particles at a suitable multiplicity of infection (MOI).
-
Selection of Stable Knockdown Cells: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction in fascin protein levels by Western blotting.
In Vitro Cell Migration (Wound Healing) Assay
This assay is used to assess the migratory capacity of cells following fascin knockdown or treatment with this compound analogues.
-
Cell Seeding: Plate the fascin knockdown and control cells (or cells pre-treated with this compound/vehicle) in a multi-well plate and grow to confluence.
-
Creating the "Wound": Create a scratch in the cell monolayer using a sterile pipette tip.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Data Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration speed.
F-actin Pelletin g Assay
This biochemical assay is used to determine the actin-bundling activity of fascin in the presence of this compound analogues.
-
Actin Polymerization: Polymerize purified G-actin to form F-actin filaments.
-
Incubation: Incubate the F-actin with purified recombinant fascin protein in the presence or absence of a this compound analogue (e.g., macroketone).
-
Low-Speed Centrifugation: Centrifuge the samples at a low speed. Bundled F-actin will pellet, while individual filaments will remain in the supernatant.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining to quantify the amount of pelleted (bundled) actin. A decrease in pelleted actin in the presence of the this compound analogue indicates inhibition of fascin's bundling activity.
Visualizing the Mechanism and Workflow
To further clarify the relationship between this compound, fascin, and cell migration, the following diagrams illustrate the key signaling pathway and experimental logic.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for target validation.
Conclusion
The convergence of evidence from pharmacological inhibition with this compound analogues and genetic silencing of fascin provides a robust validation of this compound's mechanism of action. Both approaches result in a marked decrease in cancer cell migration and invasion, directly attributable to the disruption of fascin's actin-bundling function. This comparative guide equips researchers with the foundational knowledge and experimental frameworks to further investigate anti-metastatic therapies targeting the fascin-actin axis. The continued exploration of more specific and potent fascin inhibitors, guided by the principles outlined here, holds significant promise for the development of novel treatments to combat cancer metastasis.
References
- 1. Fascin-1 in Cancer Cell Metastasis: Old Target-New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fascin in Cell Migration: More Than an Actin Bundling Protein [mdpi.com]
- 3. novita-pharm.com [novita-pharm.com]
- 4. Fascin is a key regulator of breast cancer invasion that acts via the modification of metastasis-associated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of this compound-Core Analogs for the Treatment of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Migrastatin with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies has led to a growing interest in combination treatments that can overcome drug resistance and target multiple facets of cancer progression. Migrastatin, a potent inhibitor of cancer cell migration, has emerged as a promising candidate for synergistic combination therapies. This guide provides a comparative assessment of the synergistic effects of this compound with other anticancer drugs, supported by experimental data and detailed methodologies.
Synergistic Potential of this compound: Overcoming Multidrug Resistance
A key mechanism by which cancer cells evade chemotherapy is through the overexpression of drug efflux pumps like P-glycoprotein (P-gp). This compound has been shown to inhibit the function of P-gp, thereby increasing the intracellular concentration and enhancing the cytotoxicity of various anticancer drugs.[1] This synergistic interaction is particularly significant for drugs that are P-gp substrates, such as vinca alkaloids and taxanes.
Quantitative Assessment of Synergy
The synergistic effects of this compound in combination with other anticancer drugs can be quantified using various metrics. A common method is to determine the fold increase in cytotoxicity of a conventional anticancer drug in the presence of this compound. Furthermore, the Combination Index (CI) is a widely used parameter to quantitatively assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Anticancer Drug | Cancer Cell Line | Metric | Result | Reference |
| Vincristine | VJ-300 (P-gp overexpressing) | Fold Increase in Cytotoxicity | 40-fold | [1] |
| Taxol | VJ-300 (P-gp overexpressing) | Fold Increase in Cytotoxicity | 53-fold | [1] |
| Vinblastine | P388/VCR (vincristine-resistant) | Increased Intracellular Concentration | Significant increase | [1] |
| Vincristine | P388/VCR (vincristine-resistant) | Increased Intracellular Concentration | Significant increase | [1] |
| Taxol | P388/VCR (vincristine-resistant) | Increased Intracellular Concentration | Significant increase |
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed protocols for key experiments are provided below.
P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This assay measures the ability of a compound to inhibit P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., VJ-300, MCF7/ADR) and a parental control cell line.
-
Rhodamine 123 (Rh123).
-
This compound and other test compounds.
-
Positive control P-gp inhibitor (e.g., Verapamil).
-
Cell culture medium and buffer.
-
Fluorometer or flow cytometer.
Procedure:
-
Seed P-gp overexpressing and parental cells in a 96-well plate and culture to confluency.
-
Pre-incubate the cells with various concentrations of this compound or the positive control for 30-60 minutes.
-
Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells with ice-cold buffer to remove extracellular Rh123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorometer or analyze the cells by flow cytometry.
-
An increase in intracellular Rh123 fluorescence in the presence of this compound indicates P-gp inhibition.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest.
-
Culture plates or dishes.
-
Pipette tip or a specialized wound healing insert.
-
Microscope with imaging capabilities.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Replace the medium with fresh medium containing various concentrations of this compound, the combination drug, or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure. A delay in wound closure in the presence of this compound indicates inhibition of cell migration.
Transwell Migration Assay
This assay provides a quantitative measure of cancer cell migration through a porous membrane.
Materials:
-
Transwell inserts with a specific pore size (e.g., 8 µm).
-
Culture plates.
-
Chemoattractant (e.g., fetal bovine serum).
-
Cancer cells.
-
This compound and other test compounds.
-
Staining solution (e.g., crystal violet).
Procedure:
-
Pre-coat the transwell inserts with an extracellular matrix protein (e.g., fibronectin) if required for the cell type.
-
Seed cancer cells in the upper chamber of the transwell insert in a serum-free medium containing the test compounds.
-
Add a medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields. A reduction in the number of migrated cells in the presence of this compound indicates an inhibitory effect.
Signaling Pathways and Experimental Workflow
The synergistic effects of this compound can be understood through its impact on key signaling pathways involved in cell migration and drug resistance.
Caption: this compound analogs inhibit fascin, a key actin-bundling protein.
Caption: A structured workflow for evaluating this compound's synergistic effects.
Conclusion
The available evidence strongly suggests that this compound and its analogs hold significant potential as synergistic partners for conventional anticancer drugs. Their ability to inhibit cancer cell migration and overcome multidrug resistance addresses two of the most critical challenges in cancer therapy. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and validate the clinical potential of this compound-based combination therapies. Future in vivo studies are warranted to translate these promising in vitro findings into effective clinical strategies.
References
Safety Operating Guide
Navigating the Disposal of Migrastatin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Migrastatin
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, a fascin1 inhibitor that impedes tumor cell migration.[1] While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach to its handling and disposal.[2] Therefore, it is prudent to manage this compound waste in a manner consistent with protocols for cytotoxic or potent bioactive compounds.
Core Principles for this compound Waste Management
The fundamental principle for managing this compound waste is to prevent its release into the environment and to minimize exposure to laboratory personnel. This is achieved through a systematic approach of segregation, containment, and appropriate disposal methods. All materials that have come into contact with this compound should be considered potentially contaminated and handled as hazardous waste.[3]
Personal Protective Equipment (PPE): Before beginning any work with this compound, it is essential to don appropriate PPE. This includes, but is not limited to:
-
A long-sleeved, impermeable lab coat.
-
Two pairs of chemotherapy-grade gloves.[4]
-
Safety goggles or a face shield.
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of various forms of this compound waste:
1. Unused or Expired this compound (Pure Compound):
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.[5]
-
Do not dispose of solid this compound in the regular trash or wash it down the drain.
-
The compound should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound"), the approximate quantity, and the date of accumulation.
2. Contaminated Labware (Glassware, Plasticware):
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled for "Chemotherapeutic Waste" or "Cytotoxic Waste".
-
Non-Sharps: Contaminated glassware and plasticware (e.g., vials, pipette tips, culture plates) should be collected in a designated, leak-proof container lined with a yellow chemotherapy waste bag. These containers should be clearly labeled as "Chemotherapeutic Waste".
3. Contaminated Personal Protective Equipment (PPE) and Consumables:
-
All disposable PPE, including gloves, gowns, and absorbent pads that have come into contact with this compound, must be disposed of as chemotherapeutic waste.
-
These items should be placed in a designated yellow chemotherapy waste bag immediately after use.
4. Liquid Waste:
-
Liquid waste containing this compound, such as solutions or cell culture media, must be collected as hazardous chemical waste.
-
This waste should be collected in a leak-proof, clearly labeled container.
-
For added safety, an absorbent material can be added to the liquid waste to solidify it before sealing the container.
-
Under no circumstances should liquid this compound waste be disposed of down the drain.
5. Spill Cleanup Materials:
-
In the event of a spill, all materials used for cleanup (e.g., absorbent pads, wipes) must be treated as hazardous waste.
-
These materials should be collected in a sealed bag and placed in the designated chemotherapeutic waste container.
Final Disposal
All segregated and properly contained this compound waste should be collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The recommended final disposal method for cytotoxic and potent bioactive compounds is high-temperature incineration.
Quantitative Data for Cytotoxic Waste Handling
While specific quantitative disposal parameters for this compound are not available, the following table summarizes general guidelines for handling cytotoxic laboratory waste.
| Parameter | Guideline | Source |
| Small Spill Threshold | < 5 mL | |
| Large Spill Threshold | > 5 mL | |
| Waste Container Fill Level | Do not exceed 3/4 full |
Experimental Protocols and Workflows
Decontamination of Surfaces:
A crucial aspect of safe handling is the routine decontamination of surfaces where this compound has been used.
Materials:
-
Low-lint wipes
-
Detergent solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container
Procedure:
-
Initial Cleaning: Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.
-
Disinfection: Moisten a new wipe with 70% IPA and wipe the surface. Allow the surface to air dry completely.
This compound Waste Disposal Workflow:
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
Essential Safety and Handling Protocols for Migrastatin
For Immediate Use by Laboratory and Drug Development Professionals
This document provides comprehensive safety and logistical guidance for the handling and disposal of Migrastatin. While a specific Safety Data Sheet (SDS) from one supplier indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial for researchers to handle this compound with a high degree of caution, employing protocols established for cytotoxic agents due to its mechanism of action as a fascin1 inhibitor that inhibits tumor cell migration.[1][2] Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk. This is in line with standard procedures for handling potentially hazardous or cytotoxic compounds.[3][4][5]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves. | Provides a primary barrier against dermal absorption, a common route of exposure to cytotoxic drugs. |
| Gown | Disposable, fluid-resistant gown. | Protects skin and personal clothing from potential splashes and spills. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Shields eyes from contact with powders or liquids, preventing accidental exposure. |
| Respiratory Protection | Surgical mask or N95 respirator. | Minimizes the risk of inhaling airborne particles, especially when handling the powdered form of the compound. |
Operational Plan: Handling and Preparation
All manipulations of this compound should be conducted in a designated controlled environment to prevent contamination and accidental exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood or biological safety cabinet to contain any airborne particles.
-
Weighing: If working with powdered this compound, carefully weigh the required amount in the containment unit. Use anti-static measures where necessary.
-
Solubilization: When preparing solutions, add the solvent slowly and carefully to the this compound powder to avoid splashing.
-
Administration (in vitro/in vivo): Use Luer-lock syringes and other closed systems where possible to minimize the risk of leakage during experimental administration.
-
Decontamination: After each procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the safe disposal of this compound and associated waste.
Disposal Guidelines:
-
Solid Waste: All unused this compound powder and contaminated disposable items such as gloves, gowns, and labware should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Final Disposal: All hazardous waste containers should be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary to mitigate any potential harm.
Spill Management Protocol:
Caption: Step-by-step procedure for managing a this compound spill.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and consult the Safety Data Sheet.
Stability and Storage
Proper storage is essential to maintain the integrity of this compound. While specific stability data is limited in the provided search results, general best practices for chemical storage should be followed.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Solution Stability: Once in solution, the stability may vary depending on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or to conduct stability studies for long-term storage. Parenteral medications should ideally be administered within one hour of preparation.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
